L-Isoleucine-15N
Description
Properties
IUPAC Name |
(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-NNXLWEQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443307 | |
| Record name | L-Isoleucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-30-7 | |
| Record name | L-Isoleucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Isoleucine-15N: A Technical Guide to its Chemical Properties for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuclear magnetic resonance (NMR) properties of L-Isoleucine labeled with the stable isotope nitrogen-15 (¹⁵N). This document provides a comprehensive overview of its chemical characteristics pertinent to NMR spectroscopy, detailed experimental protocols, and its role in key biological pathways, serving as a vital resource for researchers in drug development and the broader scientific community.
Introduction to L-Isoleucine-15N in NMR Spectroscopy
L-Isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and various metabolic processes. Isotopic labeling of L-Isoleucine with ¹⁵N allows for a range of powerful NMR experiments that can elucidate the structure, dynamics, and interactions of proteins and other biomolecules. The ¹⁵N nucleus, with a spin of 1/2, provides favorable relaxation properties and allows for the application of heteronuclear NMR techniques, which are instrumental in modern structural biology and drug discovery.
This guide focuses on the key NMR-relevant chemical properties of L-Isoleucine-¹⁵N, including chemical shifts, coupling constants, and relaxation times. Understanding these parameters is fundamental for the design and interpretation of NMR experiments.
Quantitative NMR Data for this compound
The following tables summarize the key quantitative NMR parameters for L-Isoleucine. It is important to note that specific values for free L-Isoleucine-¹⁵N in solution can be scarce in publicly available databases, with most data pertaining to Isoleucine residues within proteins. The data presented here is a compilation from available resources and should be considered as a reference point for experimental design.
Table 1: Chemical Shifts (δ) of L-Isoleucine
| Atom | Chemical Shift (ppm) | Conditions |
| ¹⁵N | ~120 - 125 (estimated for backbone amide in proteins) | Dependent on local environment and secondary structure |
| ¹Hα | 3.657 | pH 7.4, 298K[1] |
| ¹³Cα | 62.249 | pH 7.4, 298K[1] |
| ¹³Cβ | 38.614 | pH 7.4, 298K[1] |
| ¹³Cγ1 | 27.174 | pH 7.4, 298K[1] |
| ¹³Cγ2 | 17.411 | pH 7.4, 298K[1] |
| ¹³Cδ1 | 13.834 | pH 7.4, 298K |
Note: The ¹⁵N chemical shift of the primary amine in free L-Isoleucine in its zwitterionic form is expected to be in the range of 30-60 ppm relative to liquid ammonia.
Table 2: Coupling Constants (J) of L-Isoleucine
| Coupling | Value (Hz) | Notes |
| ¹J(¹⁵N,¹H) | ~90 - 95 | Typical one-bond coupling for amide groups in proteins. |
| ³J(Hα,Hβ) | 4.3 | For N-benzoyl-L-isoleucine methyl ester. |
Table 3: Relaxation Times (T₁, T₂) of this compound
| Parameter | Value | Conditions |
| T₁ (Longitudinal) | Highly dependent on molecular tumbling rate. Generally longer for smaller molecules. | For Isoleucine residues in proteins, T₁ values are typically in the range of hundreds of milliseconds to a few seconds. |
| T₂ (Transverse) | Highly dependent on molecular tumbling rate and chemical exchange. Generally shorter for larger molecules. | For Isoleucine residues in proteins, T₂ values are typically in the range of tens to hundreds of milliseconds. |
Experimental Protocols for NMR Spectroscopy of this compound
Accurate and reproducible NMR data acquisition relies on well-defined experimental protocols. This section outlines the methodologies for key experiments used to characterize ¹⁵N-labeled L-Isoleucine.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent: Dissolve the L-Isoleucine-¹⁵N sample in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. The final volume should be sufficient for the NMR tube being used (typically 500-600 µL for a standard 5 mm tube).
-
Concentration: For optimal signal-to-noise, a concentration of 1-10 mM is recommended for small molecules like free amino acids.
-
pH: Adjust the pH of the solution to the desired value using dilute deuterated acid or base (e.g., DCl or NaOD). The pH should be carefully controlled as it can significantly affect chemical shifts.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).
-
Filtering: Filter the final sample to remove any particulate matter that could degrade spectral quality.
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
The ¹H-¹⁵N HSQC experiment is a cornerstone of ¹⁵N NMR, providing a correlation map between protons and their directly attached nitrogen atoms.
Objective: To obtain a 2D spectrum showing correlations between amide protons and their corresponding ¹⁵N nuclei.
Methodology:
-
Pulse Program: Utilize a standard sensitivity-enhanced HSQC pulse sequence with gradients for coherence selection and water suppression (e.g., hsqcetf3gpsi).
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Set the temperature (e.g., 298 K).
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Acquisition Parameters:
-
Spectral Width (SW): Set the ¹H spectral width to cover all proton resonances (e.g., 12-16 ppm). Set the ¹⁵N spectral width to encompass the expected range of nitrogen chemical shifts (e.g., 30-40 ppm for the amide region).
-
Number of Points (TD): Acquire a sufficient number of data points in both dimensions for good resolution (e.g., 2048 in F2, 256 in F1).
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 8 or 16 scans and adjust as needed to achieve the desired signal-to-noise ratio.
-
Recycle Delay (d1): Set the recycle delay to at least 1.5 times the longest T₁ of the nuclei of interest (typically 1-2 seconds).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum using the internal standard.
-
Measurement of ¹⁵N Relaxation Times (T₁ and T₂)
Measuring the longitudinal (T₁) and transverse (T₂) relaxation times provides insights into the dynamics of the molecule.
Objective: To determine the T₁ and T₂ relaxation rates for the ¹⁵N nucleus of L-Isoleucine.
Methodology:
-
Pulse Programs:
-
T₁: Use an inversion-recovery based pulse sequence (e.g., hsqct1etf3gpsi3d).
-
T₂: Use a Carr-Purcell-Meiboom-Gill (CPMG) based pulse sequence (e.g., hsqct2etf3gpsi3d).
-
-
Experimental Setup:
-
A series of 2D ¹H-¹⁵N HSQC-like spectra are acquired with varying relaxation delay times.
-
For T₁ experiments, a list of inversion delays (e.g., 10, 50, 100, 200, 400, 800, 1600 ms) is used.
-
For T₂ experiments, a list of CPMG delays (e.g., 10, 30, 50, 70, 90, 110, 130, 150 ms) is used.
-
-
Data Acquisition:
-
Acquire a set of 2D spectra for each relaxation delay.
-
-
Data Analysis:
-
For each cross-peak, measure the peak intensity or volume as a function of the relaxation delay.
-
Fit the intensity decay curve to a single exponential function to extract the T₁ or T₂ value. For T₁, the function is I(t) = I₀(1 - 2e^(-t/T₁)). For T₂, the function is I(t) = I₀e^(-t/T₂).
-
Biological Pathways Involving L-Isoleucine
NMR studies of ¹⁵N-labeled L-Isoleucine can provide valuable information about its role in various biological processes. Below are diagrams of two key pathways involving L-Isoleucine.
L-Isoleucine Degradation Pathway
The catabolism of L-Isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Caption: Catabolic pathway of L-Isoleucine.
L-Isoleucine and the mTOR Signaling Pathway
L-Isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.
Caption: L-Isoleucine's role in mTORC1 signaling.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of L-Isoleucine-¹⁵N relevant to NMR spectroscopy. The provided data and experimental protocols serve as a starting point for researchers employing ¹⁵N-labeled Isoleucine in their studies. The visualization of its metabolic and signaling pathways highlights the broader biological context in which NMR studies of this important amino acid can provide significant insights. As NMR technology continues to advance, the application of stable isotope labeling will undoubtedly play an increasingly critical role in drug discovery and the fundamental understanding of biological systems.
References
An In-depth Technical Guide to the Isotopic Purity Analysis of L-Isoleucine-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies used to determine the isotopic purity of L-Isoleucine labeled with Nitrogen-15 (L-Isoleucine-¹⁵N). Accurate assessment of isotopic enrichment is critical for the successful application of stable isotope-labeled compounds in metabolic research, proteomics, and as internal standards in quantitative mass spectrometry.[1][2]
Introduction to Isotopic Purity
L-Isoleucine-¹⁵N is an essential amino acid in which the common ¹⁴N atom in the amino group is replaced by the stable, heavier isotope ¹⁵N. The isotopic purity, or percentage of ¹⁵N enrichment, is a critical quality attribute that defines the compound's utility. High isotopic purity ensures minimal interference from the unlabeled (¹⁴N) counterpart, leading to greater sensitivity and accuracy in experimental applications such as biomolecular NMR and metabolomics.[1][3] The natural abundance of ¹⁵N is very low, allowing compounds artificially enriched with ¹⁵N to be easily distinguished from endogenous molecules.[2]
Key Analytical Techniques
The determination of ¹⁵N enrichment in L-Isoleucine is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the most common and versatile method for isotopic analysis. It separates ions based on their mass-to-charge ratio (m/z), allowing for the direct measurement of the relative abundance of the ¹⁵N-labeled molecule compared to its ¹⁴N analog.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly precise for determining the isotopic composition of individual amino acids.
-
Isotope Ratio Mass Spectrometry (IRMS): A specialized form of MS that provides very high-precision measurements of isotope ratios. It is often coupled with an elemental analyzer (EA-IRMS) or a gas chromatograph (GC-C-IRMS) for compound-specific analysis.
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): A soft ionization technique often used for analyzing peptides and proteins incorporating the labeled amino acid. It can rapidly assess the fidelity of ¹⁵N incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can confirm the position of the ¹⁵N label within the molecule and assess purity. ¹H-¹⁵N correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are standard for checking protein folding and assessing the quality of labeled samples. While NMR is powerful for structural confirmation, MS-based methods are generally preferred for precise quantification of isotopic enrichment.
Experimental Protocols
Detailed and accurate experimental procedures are crucial for reliable isotopic purity analysis. The following sections outline generalized protocols for the most common techniques.
Protocol for GC-MS and GC-C-IRMS Analysis
This method requires derivatization to make the amino acid volatile for gas chromatography.
-
Sample Preparation (Derivatization):
-
To make L-Isoleucine suitable for GC analysis, it must be derivatized. A common method is the creation of N-acetyl methyl esters or N-pivaloyl-i-propyl esters.
-
Step 1: Esterification: The sample is heated in an acidified alcohol (e.g., 1.85 M acidified methanol at 100°C for 1 hour) to convert the carboxylic acid group to an ester. The excess reagent is then evaporated under a stream of nitrogen.
-
Step 2: Acylation: The amino group is then acetylated using a mixture such as acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) at 60°C for 10 minutes.
-
Step 3: Extraction: The resulting derivative is extracted into an organic solvent like ethyl acetate, and the solvent is evaporated to concentrate the sample for injection.
-
-
Instrumentation and Analysis:
-
The derivatized sample is injected into a gas chromatograph, where it is separated from other components on a capillary column (e.g., Agilent DB-35).
-
The separated analyte then enters the mass spectrometer. For GC-C-IRMS, the analyte is first combusted at a high temperature (1000°C) in a reactor to convert the sample into N₂ gas.
-
The mass spectrometer measures the ion currents corresponding to the different isotopic masses (e.g., for N₂, m/z 28 for ¹⁴N¹⁴N and m/z 29 for ¹⁴N¹⁵N).
-
-
Data Analysis:
-
The isotopic enrichment is calculated from the ratio of the ion signal intensities of the ¹⁵N-containing molecule (or its fragments) to the ¹⁴N-containing molecule.
-
For IRMS, the results are often expressed as delta (δ¹⁵N) values relative to an international standard (Air), from which atom percent enrichment can be calculated.
-
Protocol for Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)
This protocol is used for determining the total ¹⁵N enrichment in a solid sample without chromatographic separation.
-
Sample Preparation:
-
A small, precisely weighed amount of the solid L-Isoleucine-¹⁵N sample is placed into a tin capsule.
-
-
Instrumentation and Analysis:
-
The capsule is dropped into a combustion reactor heated to over 1000°C in an oxygen-rich helium atmosphere. This process quantitatively converts all nitrogen in the sample into N₂ gas.
-
The resulting gases pass through a reduction reactor to remove excess oxygen and a trap to remove water.
-
The purified N₂ gas is introduced into the IRMS.
-
-
Data Analysis:
-
The IRMS simultaneously measures the ion beams for m/z 28 (¹⁴N¹⁴N) and m/z 29 (¹⁴N¹⁵N).
-
The ratio of these ion beams is used to calculate the precise ¹⁵N/¹⁴N ratio and determine the isotopic purity.
-
Quantitative Data Summary
Commercially available L-Isoleucine-¹⁵N is typically sold with high isotopic enrichment. The following table summarizes representative purity levels cited in commercial and research contexts.
| Product/Analysis Description | Reported Isotopic Purity/Enrichment | Analytical Method | Reference |
| Commercial L-Isoleucine (¹⁵N) | 98% | Not Specified | |
| Commercial L-Isoleucine (¹³C₆, ¹⁵N) | 99% for ¹⁵N | Not Specified | |
| Biosynthesized L-[¹⁵N]isoleucine | 96 atom% ¹⁵N | GC-MS (EI and CI) | |
| L-[¹⁵N]leucine (related amino acid) | 95 atom% ¹⁵N | GC-MS (EI) |
Visualized Workflows and Logic
Visual diagrams help clarify complex analytical processes and decision-making. The following workflows are rendered using the DOT language.
Caption: General workflow for the isotopic purity analysis of L-Isoleucine-¹⁵N.
Caption: Decision guide for selecting an appropriate analytical method.
Conclusion
The accurate determination of the isotopic purity of L-Isoleucine-¹⁵N is paramount for its effective use in scientific research. Mass spectrometry, particularly GC-MS and high-precision IRMS, provides the quantitative foundation for this analysis. By following robust and well-defined experimental protocols, researchers can ensure the quality of their labeled materials, leading to reliable and reproducible experimental outcomes in fields ranging from metabolic flux analysis to quantitative proteomics.
References
The Strategic Advantage of ¹⁵N Isoleucine Labeling in Advanced Protein NMR Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. However, the inherent complexity and size of many biological systems present significant challenges, primarily spectral overlap and signal broadening. Strategic isotopic labeling is a cornerstone of modern NMR, and the selective incorporation of ¹⁵N-labeled isoleucine has emerged as a particularly potent tool to overcome these hurdles. This guide provides a comprehensive overview of the advantages, experimental protocols, and applications of ¹⁵N isoleucine labeling in protein NMR studies.
Core Advantages of ¹⁵N Isoleucine Labeling
The selective incorporation of ¹⁵N isoleucine offers a multitude of benefits that significantly enhance the quality and feasibility of protein NMR studies, especially for large and complex systems.
-
Spectral Simplification and Resolution Enhancement : Uniform ¹⁵N labeling results in a signal for every non-proline residue, leading to crowded spectra for large proteins. Selectively labeling only isoleucine residues dramatically reduces the number of signals, minimizing overlap and improving spectral resolution. This is particularly advantageous for isoleucine δ1 methyl groups, which often exhibit favorable relaxation properties and appear in a less crowded region of the spectrum.[1]
-
Probing Protein Cores and Interfaces : Isoleucine, with its bulky hydrophobic side chain, is frequently located in the hydrophobic core of proteins and at protein-protein or protein-ligand interfaces.[1] ¹⁵N-labeled isoleucine thus provides an exquisite probe to study these crucial regions, reporting on structural integrity, conformational changes upon binding, and the nature of intermolecular interactions.
-
Facilitating Studies of High Molecular Weight Systems : For proteins exceeding 30-40 kDa, severe signal broadening and spectral overlap in uniformly labeled samples often preclude detailed analysis. Selective ¹⁵N isoleucine labeling, often in combination with deuteration and methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) techniques, enables the study of much larger proteins and protein complexes.[1][2]
-
Insights into Protein Dynamics : The amide and side-chain nitrogens of isoleucine can serve as sensitive reporters of protein dynamics across a wide range of timescales. ¹⁵N relaxation experiments, such as T₁, T₂, and heteronuclear NOE measurements, on selectively labeled isoleucine residues can provide insights into local flexibility, conformational exchange, and allosteric regulation.
-
Aiding Resonance Assignment : In cases of extreme spectral overlap in uniformly labeled proteins, selective labeling of isoleucine can help to unambiguously assign isoleucine resonances, which can then serve as anchor points for the assignment of neighboring residues.
Quantitative Impact of Advanced NMR Techniques
The benefits of selective labeling and advanced NMR techniques can be quantified through improvements in sensitivity and precision of the collected data. The following table summarizes the impact of a new pulse sequence on the precision of ¹⁵N R₂,ini rate measurements, which are crucial for studying protein dynamics. While not a direct comparison of labeled versus unlabeled isoleucine, it demonstrates the quantitative improvements achievable with optimized experimental setups that are often used in conjunction with selective labeling.
| Residue | R₂,ini (s⁻¹) - Previous Pulse Sequence | R₂,ini (s⁻¹) - New Pulse Sequence |
| Lys30 | 10.3 ± 0.9 | 10.5 ± 0.3 |
| Lys33 | 12.0 ± 1.3 | 12.3 ± 0.5 |
| Lys41 | 11.2 ± 1.1 | 11.4 ± 0.4 |
| Lys48 | 10.8 ± 1.0 | 10.9 ± 0.3 |
| Lys51 | 10.5 ± 1.0 | 10.7 ± 0.4 |
| Lys60 | 10.0 ± 0.9 | 10.2 ± 0.3 |
This table is adapted from a study demonstrating an 82% average increase in signal intensity, leading to significantly higher precision in measured ¹⁵N R₂,ini rates with a new pulse sequence.
Experimental Protocols
Protocol 1: Selective ¹⁵N Isoleucine Labeling in E. coli
This protocol outlines the general steps for producing a protein with selectively ¹⁵N-labeled isoleucine residues in an otherwise unlabeled protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
Unlabeled amino acid stock solutions (for all 19 other amino acids).
-
¹⁵N-L-Isoleucine.
-
Glucose (or other carbon source).
-
Antibiotics.
-
IPTG (or other inducing agent).
Procedure:
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols, but omit the nitrogen source (NH₄Cl).
-
Pre-culture: Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Adaptation Culture (Optional but Recommended): Inoculate a larger volume (e.g., 100 mL) of M9 minimal medium containing the antibiotic and a standard nitrogen source (¹⁴NH₄Cl) with the overnight pre-culture. Grow until the OD₆₀₀ reaches ~0.6-0.8. This step helps the cells adapt to the minimal medium.
-
Main Culture:
-
Pellet the cells from the adaptation culture by centrifugation.
-
Resuspend the cell pellet in fresh M9 minimal medium (lacking any nitrogen source) and use this to inoculate the main culture volume (e.g., 1 L) of M9 medium.
-
Supplement the main culture with all amino acids except isoleucine to a final concentration of ~100 mg/L each. Add ¹⁵N-L-isoleucine to a final concentration of ~50-100 mg/L. The optimal concentration may need to be determined empirically to balance labeling efficiency and potential metabolic scrambling.[3]
-
Add the carbon source (e.g., glucose to 2-4 g/L) and the appropriate antibiotic.
-
-
Growth and Induction:
-
Grow the main culture at the desired temperature (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for the desired expression time (typically 4-16 hours) at an appropriate temperature (e.g., 18-30°C).
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard chromatography techniques.
-
Protocol 2: Methyl-TROSY NMR Experiment
This protocol provides a general outline for acquiring a ¹H-¹³C HMQC spectrum optimized for methyl groups on a protein with ¹⁵N-labeled isoleucine (and potentially other selectively labeled methyl-containing residues). This experiment is crucial for studying large proteins.
Sample Preparation:
-
The purified, selectively labeled protein should be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) at a concentration of 0.1-1 mM.
-
The buffer should be prepared in 99.9% D₂O to minimize the solvent signal.
NMR Experiment Setup:
-
Spectrometer Setup: Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal.
-
Pulse Sequence: Select a methyl-TROSY based ¹H-¹³C HMQC pulse sequence. Many variants exist, some optimized for specific labeling schemes.
-
Acquisition Parameters:
-
¹H Carrier Frequency: Set to the center of the methyl proton region (~0.5 ppm).
-
¹³C Carrier Frequency: Set to the center of the methyl carbon region (~20 ppm).
-
Spectral Widths: Set appropriate spectral widths in both the ¹H (~4-5 ppm) and ¹³C (~20-25 ppm) dimensions to cover the expected chemical shift range of the methyl groups.
-
Acquisition Time: Typically ~100-150 ms in the direct (¹H) dimension and ~20-40 ms in the indirect (¹³C) dimension.
-
Number of Scans: This will depend on the sample concentration and spectrometer sensitivity. Start with 8 or 16 scans and adjust as needed to achieve the desired signal-to-noise ratio.
-
Recycle Delay: A recycle delay of ~1-1.5 seconds is typical.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., NMRPipe, TopSpin). This will involve Fourier transformation, phasing, and baseline correction.
Visualizing Experimental Workflows and Biological Pathways
Graphviz diagrams can effectively illustrate the logical flow of experiments and the biological processes being investigated.
Experimental Workflow: Probing Protein-Ligand Interactions
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
L-Isoleucine-15N in Protein Structure Determination: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of L-Isoleucine-15N in determining protein structure, dynamics, and interactions. The strategic incorporation of this stable isotope enables advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, offering high-resolution insights crucial for academic research and pharmaceutical development.
Core Principles of this compound Labeling
Stable isotope labeling with this compound involves replacing the naturally abundant ¹⁴N atom with the heavier, NMR-active ¹⁵N isotope in the isoleucine residues of a protein. This targeted labeling strategy is a powerful tool for simplifying complex spectra and focusing analysis on specific regions of a protein.
Key Advantages:
-
Spectral Simplification: In NMR spectroscopy, selectively labeling with ¹⁵N-isoleucine reduces spectral crowding, facilitating resonance assignment and structural analysis, particularly in larger proteins.[1][2]
-
Site-Specific Information: Provides residue-specific information about the local environment, dynamics, and interaction interfaces of isoleucine residues within the protein structure.
-
Quantitative Analysis: In mass spectrometry, the mass shift introduced by ¹⁵N allows for the accurate quantification of protein synthesis, degradation, and turnover rates.[3][4]
Applications in Protein Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of proteins in solution.[5] this compound labeling is instrumental in several key NMR experiments.
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is a fundamental experiment that provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue's backbone amide group. Labeling with ¹⁵N-Isoleucine results in a simplified HSQC spectrum where only isoleucine residues are visible, aiding in their assignment and the study of their local environment.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space, providing distance restraints for structure calculation. ¹⁵N-edited NOESY experiments on an this compound labeled sample can reveal long-range interactions involving isoleucine residues, which are often located in the hydrophobic core of proteins.
-
Relaxation Studies: ¹⁵N relaxation experiments provide information on the dynamics of the protein backbone at specific residues. By analyzing the relaxation parameters of ¹⁵N-labeled isoleucines, researchers can probe the flexibility and motion of different parts of the protein on a range of timescales.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for identifying and quantifying proteins. Metabolic labeling with ¹⁵N-amino acids, including this compound, is a cornerstone of quantitative proteomics.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used method for comparative proteomics. Cells are grown in media containing either "light" (¹⁴N) or "heavy" (¹⁵N) amino acids. By comparing the mass spectra of peptides from the different cell populations, researchers can accurately quantify changes in protein abundance.
-
Protein Turnover Studies: By introducing a pulse of ¹⁵N-labeled amino acids and monitoring its incorporation into proteins over time, the rates of protein synthesis and degradation can be determined. This provides crucial insights into protein homeostasis in various biological processes and disease states.
Experimental Protocols
Protocol for this compound Labeling in E. coli for NMR Studies
This protocol is adapted for high-yield expression of ¹⁵N-labeled proteins in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components.
-
¹⁵N-L-Isoleucine and a mixture of all other ¹⁴N-amino acids.
-
Glucose (or ¹³C-glucose for double labeling).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain and grow overnight at 37°C with shaking.
-
Adaptation Culture: Pellet the overnight culture and resuspend in 100 mL of M9 minimal medium containing ¹⁴N-amino acids. Grow for a few hours to adapt the cells to the minimal medium.
-
Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵N-L-Isoleucine (typically 100 mg/L) and a 10-fold excess of the other 19 unlabeled amino acids to prevent metabolic scrambling of the label. Add glucose as the carbon source.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
NMR Sample Preparation: The final protein sample should be in a low-salt buffer at a pH below 6.5 to minimize the exchange rate of amide protons. The typical protein concentration is 0.5 – 1 mM.
Protocol for Quantitative Proteomics using ¹⁵N Metabolic Labeling and MS
This protocol outlines a general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.
Materials:
-
Cell culture system (e.g., mammalian cells, yeast, or bacteria).
-
"Light" (¹⁴N) and "Heavy" (¹⁵N) cell culture media.
-
Lysis buffer and protease inhibitors.
-
Trypsin for protein digestion.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Metabolic Labeling: Grow two separate cell populations. One in "light" medium containing natural abundance amino acids and the other in "heavy" medium where the nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl or a full complement of ¹⁵N-amino acids). For specific labeling, ¹⁵N-L-Isoleucine would be used in the heavy medium along with other light amino acids.
-
Sample Preparation: After a sufficient number of cell divisions to ensure near-complete incorporation of the label, harvest the cells. Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS instrument. The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms, separated by a mass difference determined by the number of nitrogen atoms in the peptide.
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms. This ratio reflects the relative abundance of the protein in the two original samples.
Data Presentation
Quantitative Data from ¹⁵N Labeling Experiments
The following tables summarize typical quantitative data obtained from experiments utilizing ¹⁵N labeling.
Table 1: ¹⁵N-Isoleucine Incorporation Efficiency
| Expression System | Labeling Condition | ¹⁵N Incorporation Efficiency (%) | Reference |
| E. coli | M9 minimal media with ¹⁵N-L-Isoleucine and 10x unlabeled amino acids | >95% | |
| Chlamydomonas reinhardtii | ¹⁵N-TAP medium | ~98% | |
| HEK293 cells | Custom medium with 25 mg/L ¹⁵N-Isoleucine | High, with minimal scrambling |
Table 2: Protein Turnover Rates Determined by ¹⁵N Labeling
| Protein | Tissue/Cell Type | Half-life (days) | Reference |
| Mitochondrial 39S ribosomal protein L12 | Mouse Heart | 15.4 | |
| Mitochondrial 39S ribosomal protein L12 | Mouse Liver | 4.9 | |
| ANXA6 | Mouse Liver | 7.4 | |
| RuBisCo large subunit | Chlamydomonas reinhardtii | ~2.5 | |
| ATP synthase CF1 alpha subunit | Chlamydomonas reinhardtii | ~3.0 |
Visualizing Workflows and Pathways
Experimental Workflow for NMR Structure Determination
References
- 1. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Tracing Metabolic Pathways with L-Isoleucine-15N: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of utilizing L-Isoleucine-15N for metabolic pathway tracing. Stable isotope tracers are invaluable tools in understanding cellular metabolism, and L-Isoleucine labeled with the heavy isotope of nitrogen (15N) offers a powerful method to track the fate of this essential branched-chain amino acid (BCAA) through various metabolic and signaling pathways. This guide details experimental protocols, data interpretation, and the integration of isoleucine metabolism with key cellular processes relevant to drug discovery and development.
Introduction to this compound Metabolic Tracing
L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. It plays a crucial role in protein synthesis, and its catabolism provides precursors for the tricarboxylic acid (TCA) cycle. Aberrant BCAA metabolism has been implicated in various diseases, including cancer and metabolic disorders, making it a key area of investigation for therapeutic intervention.
By introducing this compound into a biological system, researchers can track the incorporation of the 15N isotope into downstream metabolites using mass spectrometry. This allows for the quantification of metabolic fluxes and provides insights into the activity of specific pathways under different physiological or pathological conditions.
Experimental Protocols
The following protocols are representative examples based on established methodologies for stable isotope tracing experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Labeling with this compound
Objective: To label cells with this compound to achieve isotopic steady state for flux analysis.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Isoleucine-free medium
-
This compound (≥98% isotopic purity)
-
Phosphate-buffered saline (PBS)
-
6-well culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment and ensures they reach approximately 80% confluency at the time of harvesting.
-
Adaptation to Labeling Medium (Optional but Recommended): To minimize metabolic shocks, adapt cells to a medium containing a mix of labeled and unlabeled isoleucine for a period before the main experiment.
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the labeling medium. This is typically an isoleucine-free medium supplemented with a known concentration of this compound and other essential amino acids, along with dFBS. The concentration of this compound should be similar to that in the standard medium.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 15N label into intracellular metabolites. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended to determine the time required to reach isotopic steady state.
Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Liquid nitrogen
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl.
-
-
Extraction:
-
Add a sufficient volume of -80°C methanol to the cells and immediately place the plate on dry ice.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously.
-
Freeze the extract in liquid nitrogen.
-
-
Phase Separation:
-
Add ice-cold water to the methanol extract.
-
Add a non-polar solvent (e.g., chloroform) for phase separation to isolate polar metabolites.
-
Vortex and centrifuge at high speed at 4°C.
-
The upper aqueous phase containing polar metabolites is collected for analysis.
-
LC-MS/MS Analysis of 15N-Labeled Metabolites
Objective: To separate and quantify 15N-labeled isoleucine and its downstream metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
Chromatographic Conditions (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like amino acids.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate.
-
Flow Rate: Optimized for the specific column and system.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis of specific mass transitions.
-
Mass Transitions: The precursor (Q1) and product (Q3) ions for both the unlabeled (M+0) and 15N-labeled (M+1) versions of isoleucine and its metabolites need to be determined. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled isoleucine.
Data Presentation and Analysis
Quantitative Data Summary
The following tables are representative examples of how quantitative data from an this compound tracing experiment could be presented. The values are hypothetical and for illustrative purposes.
Table 1: Isotopic Enrichment of Isoleucine and Downstream Metabolites
| Metabolite | Time (hours) | Isotopic Enrichment (%) |
| This compound | 6 | 95.2 ± 1.3 |
| 12 | 98.5 ± 0.8 | |
| 24 | 99.1 ± 0.5 | |
| Glutamate-15N | 6 | 15.3 ± 2.1 |
| 12 | 28.7 ± 3.5 | |
| 24 | 45.2 ± 4.1 | |
| Aspartate-15N | 6 | 8.1 ± 1.5 |
| 12 | 15.4 ± 2.3 | |
| 24 | 25.8 ± 3.0 |
Table 2: Calculated Nitrogen Flux Rates from this compound
| Metabolic Flux | Control Condition (nmol/10^6 cells/hr) | Treated Condition (nmol/10^6 cells/hr) |
| Isoleucine uptake | 50.3 ± 4.5 | 75.8 ± 6.2 |
| Isoleucine to Glutamate | 12.1 ± 1.8 | 20.5 ± 2.5 |
| Isoleucine to Aspartate | 5.4 ± 0.9 | 9.8 ± 1.3 |
| Isoleucine incorporation into protein | 32.8 ± 3.1 | 45.5 ± 4.0 |
Data Analysis Workflow
The analysis of data from stable isotope tracing experiments involves several steps to calculate metabolic fluxes.
-
Peak Integration and Quantification: The raw data from the LC-MS/MS is processed to integrate the peak areas for the different isotopologues of each metabolite.
-
Correction for Natural Abundance: The data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N).
-
Calculation of Isotopic Enrichment: The fractional or percentage enrichment of 15N in each metabolite pool is calculated.
-
Metabolic Flux Analysis (MFA): Mathematical models are used to calculate the rates of metabolic reactions (fluxes) that best explain the observed isotopic labeling patterns. Software packages such as INCA or OpenMebius can be used for these calculations.
Signaling Pathways and Visualizations
L-Isoleucine metabolism is intricately linked to key cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth and proliferation.
L-Isoleucine Catabolic Pathway
The catabolism of L-isoleucine is a multi-step process that occurs primarily in the mitochondria and yields acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.
Integration of Isoleucine Metabolism with mTOR Signaling
BCAAs, including isoleucine, are known to activate the mTORC1 signaling pathway, which promotes protein synthesis and cell growth. This makes the interplay between BCAA metabolism and mTOR signaling a critical area of research in cancer and other diseases.
Applications in Drug Development
The use of this compound as a metabolic tracer has significant applications in drug development:
-
Target Identification and Validation: By understanding how cancer cells or other diseased cells alter their isoleucine metabolism, new therapeutic targets within these pathways can be identified.
-
Mechanism of Action Studies: this compound tracing can be used to elucidate how a drug affects specific metabolic pathways, providing insights into its mechanism of action.
-
Biomarker Discovery: Altered levels of 15N-labeled metabolites in response to drug treatment can serve as biomarkers for drug efficacy or patient response.
-
Preclinical and Clinical Research: Stable isotope tracing can be used in preclinical animal models and even in clinical trials to assess metabolic responses to therapeutic interventions in a dynamic and quantitative manner.
Conclusion
Metabolic pathway tracing using this compound is a robust technique that provides valuable insights into the complex interplay of cellular metabolism and signaling. For researchers and professionals in drug development, this approach offers a powerful tool to dissect disease mechanisms, identify novel therapeutic targets, and evaluate the efficacy of new drugs. The detailed protocols and data analysis workflows presented in this guide provide a solid foundation for the successful implementation of this compound tracing in a research setting.
L-Isoleucine-15N: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the stability and recommended storage conditions for L-Isoleucine-15N. The following sections detail the chemical properties, storage recommendations, stability profile under stress conditions, and analytical methodologies for assessing the integrity of this isotopically labeled amino acid. Furthermore, this guide outlines its application in metabolic research, including a depiction of its biological degradation pathway and a typical experimental workflow.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopologue of the essential amino acid L-isoleucine, where the nitrogen atom in the amino group is the heavy isotope ¹⁵N. This isotopic enrichment allows it to be used as a tracer in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value |
| Chemical Formula | C₆H₁₃¹⁵NO₂ |
| Molecular Weight | 132.17 g/mol |
| Appearance | White to off-white crystalline powder or solid[1] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N |
| Chemical Purity | Typically ≥98% |
Storage and Handling
Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier data sheets.
Solid Form
For the solid (powder) form of this compound, the following storage conditions are advised:
| Condition | Recommendation | Source |
| Temperature | Room temperature or refrigerated (+2°C to +8°C) | [2][3] |
| Light | Protect from light | [2][4] |
| Moisture | Store in a dry environment, sealed from moisture | |
| Container | Keep in a tightly sealed container |
In Solution
When this compound is dissolved in a solvent, long-term stability is best maintained under frozen conditions:
| Condition | Recommendation | Source |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months | |
| General | Store in sealed containers, protected from moisture and light |
Stability Profile
The chemical stability of this compound is expected to be comparable to that of its unlabeled counterpart, L-isoleucine, as the isotopic substitution of ¹⁴N with ¹⁵N does not significantly alter its chemical reactivity. Forced degradation studies are essential to determine the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products. This is a critical step in the development of pharmaceuticals and for ensuring the reliability of research reagents.
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the substance over time. A key aspect of such a method is its ability to resolve the parent compound from any degradation products.
The following table summarizes the results of a forced degradation study on L-isoleucine, which serves as a reliable proxy for this compound.
| Stress Condition | Reagent and Conditions | Observation |
| Acidic Hydrolysis | 0.1 N Hydrochloric Acid, 24 hours | Stable |
| Basic Hydrolysis | 0.1 N Sodium Hydroxide, 24 hours | Stable |
| Oxidative Stress | 3% Hydrogen Peroxide | Degradation observed |
Data adapted from a study on the stability of 17 amino acids, including L-isoleucine.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study on this compound. The goal is to induce a partial degradation of the main compound, typically in the range of 5-20%.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl in a flask. Keep at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH in a flask. Keep at room temperature for 24 hours. If no degradation is observed, repeat at an elevated temperature.
-
Oxidative Stress: Mix equal volumes of the stock solution and 3% H₂O₂ in a flask. Keep at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Stress: Store the solid this compound in an oven at an elevated temperature (e.g., 105°C) for a specified period. Also, heat the stock solution.
-
Photostability: Expose the solid and stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating analytical method, such as the HPLC method described below.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of L-isoleucine that can be applied to this compound. This method does not require derivatization.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a photodiode array detector.
-
Column: Kromasil SIL (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 2.5 mM Potassium dihydrogen phosphate (pH adjusted to 2.85).
-
Mobile Phase B: Acetonitrile.
-
-
Elution Mode: Isocratic with a ratio of Mobile Phase A to Mobile Phase B of 25:75.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 200 nm.
-
Injection Volume: 20 µL.
-
Run Time: 20 minutes.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
For analysis of stressed samples, dilute them to fall within the linear range of the method.
Application in Metabolic Research and Associated Pathways
This compound is a valuable tool for tracing the metabolic fate of isoleucine in vivo and in vitro. The ¹⁵N label allows researchers to follow the incorporation of the amino acid into proteins and its catabolism through various metabolic pathways.
Isoleucine Degradation Pathway
The catabolism of L-isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The following diagram illustrates the key steps in this pathway.
Caption: Metabolic degradation pathway of L-Isoleucine.
Experimental Workflow for a ¹⁵N Metabolic Labeling Study
A typical workflow for a metabolic labeling experiment using this compound involves introducing the labeled amino acid to a biological system, followed by sample preparation and analysis by mass spectrometry to determine the extent of its incorporation into proteins or other metabolites.
Caption: General workflow for a ¹⁵N metabolic labeling experiment.
Protocol 3: ¹⁵N Metabolic Tracer Study using Mass Spectrometry
This protocol outlines the key steps for a cell culture-based experiment to trace the incorporation of this compound into cellular proteins.
Materials:
-
Cell line of interest
-
Cell culture medium deficient in isoleucine
-
This compound
-
Unlabeled L-isoleucine
-
Standard cell culture reagents and equipment
-
Protein extraction buffers and reagents
-
Trypsin for protein digestion
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing all essential amino acids except for isoleucine.
-
Prepare two sets of cultures: a "light" control group supplemented with unlabeled L-isoleucine and a "heavy" experimental group supplemented with this compound.
-
Incubate the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid.
-
-
Sample Harvesting and Protein Extraction:
-
Harvest the cells from both the light and heavy cultures.
-
Lyse the cells and extract the total protein.
-
Quantify the protein concentration in each extract.
-
-
Protein Digestion:
-
Combine equal amounts of protein from the light and heavy samples.
-
Denature, reduce, and alkylate the proteins.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N in the peptides from the experimental group.
-
-
Data Analysis:
-
Use specialized proteomics software to identify the peptides and quantify the relative abundance of the ¹⁴N and ¹⁵N-containing peptides.
-
The ratio of heavy to light peptides provides a measure of the rate of protein synthesis and degradation.
-
This comprehensive guide provides a foundation for the proper handling, storage, and application of this compound in a research setting. Adherence to these guidelines will help ensure the quality and reliability of experimental results.
References
Microbial Synthesis of L-Isoleucine-¹⁵N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial synthesis of ¹⁵N-labeled L-Isoleucine, an essential amino acid with significant applications in metabolic research and as a tracer in drug development studies. This document details the core methodologies, from strain selection and fermentation to purification and analysis, presenting quantitative data in accessible formats and visualizing key pathways and workflows.
Introduction
L-Isoleucine is a branched-chain amino acid (BCAA) crucial for various physiological functions. The stable isotope-labeled form, L-Isoleucine-¹⁵N, serves as a powerful tool in metabolic studies, allowing researchers to trace the fate of this amino acid in vivo and in vitro. Microbial fermentation is the primary and most efficient method for producing optically pure L-amino acids.[1][2] This guide focuses on the production of L-Isoleucine-¹⁵N using two industrially significant microorganisms: Corynebacterium glutamicum and Escherichia coli.[1]
Microbial Strains and Metabolic Engineering
The workhorses for industrial L-isoleucine production are predominantly Corynebacterium glutamicum and Escherichia coli.[1] Both microorganisms have well-characterized genetics and are amenable to metabolic engineering techniques aimed at enhancing product yield.
Key Metabolic Engineering Strategies:
-
Deregulation of Feedback Inhibition: Key enzymes in the L-isoleucine biosynthesis pathway, such as threonine dehydratase (encoded by ilvA), are often subject to feedback inhibition by L-isoleucine. Introducing mutations to render these enzymes resistant to feedback inhibition is a critical step in strain development.
-
Overexpression of Pathway Genes: Increasing the expression of genes encoding rate-limiting enzymes in the biosynthesis pathway can significantly boost L-isoleucine production. This includes genes of the ilv operon.
-
Enhancing Precursor Supply: Metabolic strategies to channel more carbon flux towards the precursors of L-isoleucine, such as L-threonine and pyruvate, are employed to improve yields.
-
Improving Export Systems: Overexpression of exporter proteins, such as BrnFE in C. glutamicum, can facilitate the secretion of L-isoleucine into the culture medium, preventing intracellular accumulation that could inhibit production.
Experimental Protocols
Preparation of ¹⁵N-Labeled Minimal Medium
The foundation of producing L-Isoleucine-¹⁵N is a defined minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically [¹⁵N]ammonium chloride (¹⁵NH₄Cl) or [¹⁵N]ammonium sulfate. M9 minimal medium is a common choice for both E. coli and C. glutamicum.
Table 1: Composition of M9 Minimal Medium for ¹⁵N Labeling (per 1 Liter)
| Component | Quantity | Notes |
| 5x M9 Salts (Nitrogen-free) | 200 mL | Prepare as a sterile stock solution. |
| ¹⁵NH₄Cl | 1 g | The sole nitrogen source for ¹⁵N labeling. |
| 20% (w/v) Glucose | 20 mL | Carbon source. Sterilize separately. |
| 1 M MgSO₄ | 2 mL | Sterilize separately. |
| 1 M CaCl₂ | 0.1 mL | Sterilize separately. |
| 1000x Vitamin Solution | 1 mL | Optional, but can improve growth. |
| 100x Trace Elements | 10 mL | Optional, but can improve growth. |
| Sterile Deionized Water | to 1 L |
Protocol for 10x M9 Salts (Nitrogen-Free) (per 1 Liter):
-
Dissolve 60 g of Na₂HPO₄, 30 g of KH₂PO₄, and 5 g of NaCl in deionized water.
-
Adjust the volume to 1 liter.
-
Sterilize by autoclaving.
Fermentation Process
A fed-batch fermentation strategy is often employed to achieve high cell densities and, consequently, high product yields, while avoiding the accumulation of inhibitory byproducts like acetate.
Step-by-Step Fermentation Protocol:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered microbial strain into a small volume (5-10 mL) of rich medium (e.g., LB or 2xTY) and grow overnight.
-
Transfer this pre-culture to a larger volume of ¹⁵N-labeled M9 minimal medium for an overnight starter culture. This helps the cells adapt to the minimal medium.
-
-
Bioreactor Inoculation:
-
Inoculate the main bioreactor containing the ¹⁵N-labeled M9 medium with the overnight starter culture (typically a 1:100 inoculum).
-
-
Fermentation Conditions:
-
Temperature: Maintain at the optimal growth temperature for the specific strain (e.g., 30-37°C).
-
pH: Control the pH of the culture, typically around 7.0, using automated addition of a base like ammonium hydroxide (note: for ¹⁵N labeling, a ¹⁵N-labeled base would be ideal if nitrogen is limiting, though pH control is often with non-labeled bases).
-
Dissolved Oxygen (DO): Maintain DO levels, often at 20-30% of air saturation, by adjusting agitation and aeration rates.
-
-
Fed-Batch Strategy:
-
After the initial carbon source (glucose) is nearly depleted, initiate a feeding strategy.
-
A concentrated solution of glucose (and potentially other required nutrients) is fed into the bioreactor at a controlled rate to maintain a low but non-limiting substrate concentration. This prevents overflow metabolism and acetate formation.
-
The feeding can be controlled based on parameters like DO spikes (indicating glucose depletion) or by maintaining a constant low glucose concentration (glucose-stat feeding).
-
-
Harvesting:
-
Continue the fermentation for 48-72 hours or until L-isoleucine production plateaus.
-
Harvest the cells by centrifugation. The supernatant, which contains the secreted L-Isoleucine-¹⁵N, is collected for purification.
-
Purification of L-Isoleucine-¹⁵N
The purification of L-Isoleucine-¹⁵N from the fermentation broth involves removing cells, proteins, other amino acids, and salts.
Purification Protocol:
-
Cell Removal: Centrifuge the fermentation broth at high speed to pellet the cells. The supernatant is the starting material for purification.
-
Removal of Impurities:
-
Activated Carbon Treatment: Pass the supernatant through a column of activated carbon. L-isoleucine adsorbs to the carbon. Wash the column with water to remove unbound impurities.
-
Elution: Elute the L-isoleucine from the activated carbon using aqueous ammonia.
-
Ion-Exchange Chromatography: For higher purity, the eluate can be further purified using ion-exchange chromatography to separate L-isoleucine from other amino acids and charged impurities.
-
-
Crystallization:
-
Concentrate the purified L-isoleucine solution under vacuum.
-
Induce crystallization by adjusting the pH and/or adding a non-solvent.
-
Collect the L-Isoleucine-¹⁵N crystals by filtration and dry them.
-
Quantitative Data
The following tables summarize key quantitative data from various studies on L-isoleucine production.
Table 2: L-Isoleucine Production in Engineered Corynebacterium glutamicum
| Strain | Fermentation Method | L-Isoleucine Titer (g/L) | Yield (g/g glucose) | Reference |
| Engineered C. glutamicum | Fed-batch | 32.1 | - | |
| C. glutamicum SM13 | Fed-batch | - | 0.22 | |
| C. glutamicum K2P55 | Fed-batch | 14.3 (109 mM) | 0.188 (mol/mol) |
Table 3: L-Isoleucine Production in Engineered Escherichia coli
| Strain | Fermentation Method | L-Isoleucine Titer (g/L) | Yield (g/g glucose) | Reference |
| Engineered E. coli | Fed-batch | 9.46 | 0.14 | |
| E. coli TRFP | Fed-batch | 11.95 | - | |
| E. coli ISO-12 | Fed-batch | 51.5 | 0.29 | |
| Mutant E. coli NXU102 | Shake flask | 7.48 | - |
Table 4: ¹⁵N-Isotopic Enrichment of L-Isoleucine
| Microbial Strain | ¹⁵N Source | Isotopic Enrichment (%) | Reference |
| Corynebacterium glutamicum | [¹⁵N]ammonium sulfate | 96 |
Visualization of Pathways and Workflows
L-Isoleucine Biosynthesis Pathway
The biosynthesis of L-isoleucine starts from L-aspartate and involves a series of enzymatic reactions. The pathway shares several enzymes with the biosynthesis of other branched-chain amino acids, namely L-valine and L-leucine.
References
The In Vivo Metabolic Journey of L-Isoleucine-15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of L-Isoleucine-15N, a stable isotope-labeled essential amino acid, within a living organism. By employing this compound as a tracer, researchers can quantitatively track its absorption, distribution, metabolism, and excretion, providing invaluable insights into protein synthesis, amino acid catabolism, and overall metabolic flux in various physiological and pathological states. This guide offers a comprehensive overview of the experimental protocols, data interpretation, and the intricate signaling pathways governing isoleucine metabolism.
Introduction to L-Isoleucine Metabolism and Isotope Tracing
L-isoleucine is a branched-chain amino acid (BCAA) that plays a pivotal role not only as a building block for protein synthesis but also as a signaling molecule in metabolic regulation. Its catabolism contributes to the cellular energy pool by providing intermediates for the tricarboxylic acid (TCA) cycle. Stable isotope tracers, such as this compound, are non-radioactive and can be safely used in both animal and human studies to trace the dynamic processes of metabolism. By introducing a known amount of the labeled compound, the rate of its appearance and disappearance in various metabolic pools can be measured using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocols for In Vivo this compound Tracer Studies
A representative in vivo study to trace the metabolic fate of this compound involves a primed-continuous infusion in an animal model, followed by tissue and biofluid analysis.
Animal Model and Surgical Preparation
A common animal model for such studies is the domestic pig due to its physiological similarities to humans.
Protocol:
-
Animal Acclimatization: Twelve female gilts (average initial body weight of 38 kg) are housed individually and acclimatized to the experimental diet for at least one week prior to surgery.
-
Catheter Implantation: Under general anesthesia, two indwelling catheters are surgically implanted into the external jugular veins of each pig. One catheter is used for tracer infusion, and the other for blood sampling. The catheters are tunneled subcutaneously to the back of the neck and secured.
-
Recovery: The animals are allowed a recovery period of at least five days, during which they are monitored for signs of infection and discomfort.
This compound Infusion Protocol
A primed-continuous infusion is employed to achieve a steady-state isotopic enrichment in the plasma.
Protocol:
-
Fasting: The animals are fasted overnight (12 hours) prior to the infusion study to establish a post-absorptive state.
-
Priming Dose: A priming bolus of this compound (99 atom % 15N) is administered to rapidly raise the plasma enrichment to the desired plateau. The priming dose is calculated based on the estimated pool size of free isoleucine.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of this compound is initiated and maintained for a period of 6 to 8 hours. The infusion rate is set to maintain a constant isotopic enrichment in the plasma.
-
Blood Sampling: Blood samples (5 mL) are collected from the sampling catheter at baseline (pre-infusion) and at regular intervals (e.g., every 30 minutes) during the infusion period.
-
Tissue Collection: At the end of the infusion period, the animals are euthanized, and tissue samples (e.g., liver, skeletal muscle, heart, kidney, and adipose tissue) are rapidly collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Sample Preparation and Analysis by GC-MS
Protocol:
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then deproteinized with an equal volume of 10% trichloroacetic acid (TCA). The supernatant containing free amino acids is collected.
-
Tissue Homogenization: Frozen tissue samples are pulverized under liquid nitrogen and homogenized in a buffer solution. The homogenate is then deproteinized with TCA.
-
Amino Acid Derivatization: The amino acid-containing extracts from plasma and tissues are purified by ion-exchange chromatography. The purified amino acids are then derivatized to their N-heptafluorobutyryl isobutyl esters to make them volatile for GC-MS analysis.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in the selected ion monitoring (SIM) mode to detect the molecular ions corresponding to unlabeled (14N) and labeled (15N) isoleucine.
-
Isotopic Enrichment Calculation: The isotopic enrichment of this compound is calculated from the ratio of the peak areas of the labeled and unlabeled ions.
Data Presentation: Quantitative Fate of this compound
The quantitative data obtained from in vivo this compound tracer studies are typically presented in tabular format to facilitate comparison between different tissues and metabolic states. The following tables provide a representative summary of expected results from a study as described above.
Table 1: Plasma this compound Enrichment and Kinetics
| Parameter | Value | Units |
| Plasma Isoleucine Concentration | 85 ± 10 | µmol/L |
| Plateau Isotopic Enrichment (APE) | 10.5 ± 1.2 | Atom Percent Excess |
| Rate of Appearance (Ra) of Isoleucine | 120 ± 15 | µmol/kg/h |
| Rate of Disappearance (Rd) of Isoleucine | 120 ± 15 | µmol/kg/h |
Values are presented as mean ± standard deviation. APE represents the steady-state enrichment of this compound in plasma.
Table 2: this compound Enrichment in Tissue Free Amino Acid Pools
| Tissue | Isotopic Enrichment (APE) |
| Liver | 8.9 ± 0.9 |
| Skeletal Muscle | 7.5 ± 0.8 |
| Heart | 8.2 ± 1.0 |
| Kidney | 9.5 ± 1.1 |
| Adipose Tissue | 6.8 ± 0.7 |
Values are presented as mean ± standard deviation in Atom Percent Excess (APE).
Table 3: Incorporation of this compound into Tissue Protein
| Tissue | Fractional Synthesis Rate (FSR) |
| Liver | 15.2 ± 2.5 |
| Skeletal Muscle | 1.8 ± 0.4 |
| Heart | 4.5 ± 0.9 |
| Kidney | 12.8 ± 2.1 |
Values are presented as mean ± standard deviation in percent per day (%/day).
Visualization of Metabolic Pathways and Workflows
L-Isoleucine Catabolic Pathway
The catabolism of L-isoleucine is a multi-step process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which can enter the TCA cycle for energy production or be used for gluconeogenesis and fatty acid synthesis.
Caption: The catabolic pathway of this compound.
Experimental Workflow for In Vivo this compound Tracer Study
The following diagram illustrates the logical flow of a typical in vivo this compound tracer experiment, from animal preparation to data analysis.
Caption: Experimental workflow for an in vivo this compound study.
Interpretation of Results and Applications
The data generated from this compound tracer studies provide a dynamic view of isoleucine metabolism.
-
Plasma Kinetics: The rate of appearance (Ra) of isoleucine in plasma during a fasted state primarily reflects the rate of whole-body protein breakdown. The rate of disappearance (Rd) represents the sum of isoleucine's fates, including protein synthesis and catabolism.
-
Tissue Enrichment: The isotopic enrichment in the free amino acid pools of different tissues indicates the rate of uptake and turnover of isoleucine in those specific organs.
-
Protein Synthesis: The fractional synthesis rate (FSR) of proteins in various tissues is a direct measure of the incorporation of this compound into newly synthesized proteins, providing insights into tissue-specific anabolic processes.
-
Metabolic Flux: By measuring the enrichment of 15N in downstream metabolites such as glutamate (resulting from the initial transamination step), the flux through the isoleucine catabolic pathway can be estimated.
Applications in Research and Drug Development:
-
Understanding Disease Pathophysiology: Alterations in isoleucine metabolism are associated with various diseases, including insulin resistance, obesity, and certain types of cancer. This compound tracer studies can elucidate the metabolic dysregulations underlying these conditions.
-
Nutritional Interventions: These studies are crucial for evaluating the impact of dietary interventions, such as protein supplementation or restriction, on whole-body and tissue-specific protein metabolism.
-
Pharmacological Studies: The effects of drugs on protein synthesis and amino acid catabolism can be quantitatively assessed, aiding in the development of therapies for metabolic disorders and muscle wasting conditions.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful and safe method for the in-depth investigation of isoleucine's metabolic fate in vivo. The detailed experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers and scientists to design and execute robust studies. The insights gained from such research are critical for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.
The Pivotal Role of L-Isoleucine-15N in Elucidating Protein Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology, understanding the dynamic nature of proteins is paramount to deciphering their function, regulation, and involvement in disease. Stable isotope labeling, particularly with L-Isoleucine-15N, has emerged as a powerful and indispensable tool for researchers. This technical guide provides a comprehensive overview of the application of this compound in the study of protein dynamics, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.
Introduction to this compound Labeling
L-Isoleucine, an essential amino acid, is frequently found in the hydrophobic cores of proteins, making it an excellent probe for reporting on the overall structural integrity and conformational changes within a protein.[1] The incorporation of the stable, non-radioactive isotope, Nitrogen-15 (¹⁵N), into isoleucine residues allows for their specific detection and analysis using sophisticated biophysical techniques. This targeted labeling strategy is instrumental in reducing spectral complexity and enhancing the sensitivity of detection, particularly in larger proteins.[1]
The primary applications of L-Isoleucine-¹⁵N in studying protein dynamics fall into two main categories:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe protein structure, conformational changes, and intramolecular motions at atomic resolution.
-
Mass Spectrometry (MS)-based Proteomics: To quantify protein synthesis, degradation, and turnover rates on a proteome-wide scale.[2]
This compound in NMR Spectroscopy: A Window into Conformational Dynamics
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution.[3] Uniform or selective ¹⁵N labeling is a prerequisite for a wide range of NMR experiments that provide insights into the protein backbone and sidechain dynamics.
Key NMR Experiments
The ¹H-¹⁵N HSQC experiment is the cornerstone of protein NMR. It provides a unique "fingerprint" of the protein, with each peak in the 2D spectrum corresponding to a specific amide group (N-H) in the protein backbone (and some sidechains). Changes in the chemical environment of an isoleucine residue, due to ligand binding, mutation, or conformational change, will result in a shift in the position of its corresponding peak in the HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP) , is a sensitive indicator of interaction sites and allosteric effects.
To probe the dynamics of the protein backbone on a picosecond to nanosecond timescale, a suite of ¹⁵N relaxation experiments are employed. These experiments measure the rates at which the ¹⁵N nuclei return to their equilibrium state after being perturbed by radiofrequency pulses. The key parameters measured are:
-
Longitudinal relaxation rate (R₁ or 1/T₁): Provides information about fast timescale motions.
-
Transverse relaxation rate (R₂ or 1/T₂): Sensitive to both fast and slower (microsecond to millisecond) timescale motions, such as conformational exchange.
-
Heteronuclear Nuclear Overhauser Effect (hetNOE): A measure of the local backbone flexibility. An NOE value close to 1 indicates a rigid backbone, while lower values suggest flexibility.
By analyzing these relaxation parameters, researchers can gain a detailed understanding of the motional properties of individual isoleucine residues and, by extension, the protein as a whole.[4]
Experimental Protocol: ¹⁵N-Isoleucine Labeling for NMR Studies
This protocol outlines the steps for expressing and purifying a ¹⁵N-Isoleucine labeled protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal media components.
-
¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).
-
L-Isoleucine (unlabeled).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Standard buffers and reagents for protein purification.
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
M9 Minimal Media Preparation: Prepare 1 L of M9 minimal media. As the sole nitrogen source, add 1 g of ¹⁵NH₄Cl. Supplement the media with all essential amino acids except for isoleucine.
-
Main Culture Growth: Inoculate the 1 L of M9 media with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Selective Labeling: Immediately after induction, add 100 mg of unlabeled L-Isoleucine. This step helps to minimize isotopic scrambling, where the ¹⁵N label is incorporated into other amino acids.
-
Expression: Continue to grow the cells for 3-5 hours at the optimal expression temperature for your protein.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the ¹⁵N-Isoleucine labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.1-1 mM).
Quantitative Data Summary: NMR Relaxation Parameters
The following table provides representative ¹⁵N relaxation data for a hypothetical protein, illustrating the type of quantitative information that can be obtained.
| Residue | T₁ (s) | T₂ (ms) | hetNOE |
| Ile15 | 1.25 | 85 | 0.82 |
| Ile45 | 1.30 | 90 | 0.85 |
| Ile78 | 0.95 | 50 | 0.65 |
| Ile102 | 1.28 | 88 | 0.83 |
Table 1: Representative ¹⁵N relaxation data. Higher T₁ and T₂ values and a hetNOE close to 1 indicate a more rigid backbone structure for Isoleucine residues 15, 45, and 102. The lower values for Ile78 suggest it is located in a more flexible region of the protein.
This compound in Mass Spectrometry: Tracking Protein Turnover
Mass spectrometry-based proteomics has revolutionized the study of the entire complement of proteins in a cell or organism. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. By growing cells in media containing "heavy" ¹⁵N-labeled amino acids, newly synthesized proteins become isotopically labeled.
Dynamic SILAC for Protein Turnover Analysis
Dynamic SILAC, or pulse-chase SILAC, is used to measure the rates of protein synthesis and degradation. In this approach, cells are first grown in "light" media and then switched to "heavy" media containing ¹⁵N-Isoleucine. Over time, the "heavy" isotope is incorporated into newly synthesized proteins. By taking samples at different time points and analyzing them by mass spectrometry, the ratio of heavy to light peptides for each protein can be determined. This ratio is then used to calculate the protein's turnover rate.
Experimental Protocol: Dynamic SILAC with ¹⁵N-Isoleucine
This protocol provides a general workflow for a dynamic SILAC experiment.
Materials:
-
Mammalian cell line of interest.
-
SILAC-grade cell culture medium (deficient in L-Isoleucine).
-
"Light" L-Isoleucine.
-
"Heavy" L-Isoleucine-¹⁵N.
-
Dialyzed fetal bovine serum (dFBS).
-
Standard reagents for cell lysis, protein extraction, and digestion.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture the cells in "light" SILAC medium supplemented with "light" L-Isoleucine and dFBS until they are fully labeled.
-
Isotope Switch: At time point zero (t=0), switch the cells to "heavy" SILAC medium containing "heavy" L-Isoleucine-¹⁵N.
-
Time Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to heavy media.
-
Sample Preparation:
-
Lyse the cells and extract the proteins.
-
Combine equal amounts of protein from the "light" (t=0) and "heavy" (t>0) samples.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the heavy-to-light (H/L) ratios for each identified protein at each time point.
-
Turnover Rate Calculation: The rate of protein synthesis (k_syn) can be determined by fitting the increase in the fraction of heavy-labeled protein over time to a first-order kinetic model. The degradation rate (k_deg) is often assumed to be equal to the synthesis rate at steady state.
Quantitative Data Summary: Protein Turnover Rates
The following table presents hypothetical protein turnover data obtained from a dynamic SILAC experiment.
| Protein | Half-life (hours) | Synthesis Rate (k_syn, h⁻¹) |
| Protein A | 15.2 | 0.0456 |
| Protein B | 48.5 | 0.0143 |
| Protein C | 8.1 | 0.0856 |
Table 2: Hypothetical protein turnover rates. Protein C exhibits the fastest turnover, while Protein B is the most stable.
Visualizing Workflows and Pathways
Graphviz (DOT language) is a powerful tool for generating diagrams from a simple text description. Below are examples of DOT scripts to visualize the experimental workflows described in this guide.
Workflow for ¹⁵N-Isoleucine Labeling in NMR
Workflow for producing ¹⁵N-Isoleucine labeled proteins for NMR studies.
Workflow for Dynamic SILAC Experiment
Workflow for a dynamic SILAC experiment to measure protein turnover.
Conclusion
The use of L-Isoleucine-¹⁵N as a stable isotope probe has significantly advanced our ability to study the intricate dynamics of proteins. From mapping ligand binding sites and characterizing conformational changes with NMR to quantifying protein turnover on a global scale with mass spectrometry, this versatile tool provides invaluable insights for researchers in basic science and drug development. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for scientists looking to harness the power of L-Isoleucine-¹⁵N in their own research, ultimately contributing to a deeper understanding of the dynamic proteome.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining protein dynamics from 15N relaxation data by using DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Isoleucine-15N Incorporation in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selective incorporation of stable isotope-labeled amino acids, such as L-Isoleucine-15N, into proteins expressed in Escherichia coli is a powerful technique for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Achieving high incorporation efficiency and minimizing metabolic scrambling are critical for obtaining high-quality data. These application notes provide detailed protocols and guidance for maximizing the incorporation of this compound in E. coli expression systems.
A primary challenge in selective amino acid labeling is the metabolic conversion of the supplied labeled amino acid into other amino acids, a phenomenon known as isotopic scrambling. In the case of isoleucine, its metabolic proximity to other branched-chain amino acids like leucine and valine, as well as its potential degradation and re-synthesis, makes it susceptible to scrambling. This can lead to ambiguous or misleading experimental results.
The use of E. coli auxotrophic strains, which are deficient in one or more amino acid biosynthesis pathways, is a highly effective strategy to mitigate scrambling and enhance the incorporation of the desired labeled amino acid.[1] This document outlines protocols using both standard expression strains and isoleucine auxotrophs, providing a comprehensive guide for researchers.
Data Presentation
Table 1: Factors Influencing this compound Incorporation Efficiency
| Factor | Description | Impact on Incorporation Efficiency | Recommendations |
| E. coli Strain | Wild-type strains (e.g., BL21(DE3)) can synthesize isoleucine, leading to isotopic dilution and scrambling. Auxotrophic strains (e.g., ilvA- mutants) cannot synthesize isoleucine and are dependent on an external supply. | Auxotrophs significantly increase incorporation efficiency and reduce scrambling.[1] | Use an isoleucine auxotrophic strain (e.g., deficient in ilvA, the gene for threonine deaminase) for selective labeling. |
| Media Composition | Minimal media (e.g., M9) with a single nitrogen source (¹⁵NH₄Cl for uniform labeling) is the standard. For selective labeling, unlabeled amino acids are added to suppress scrambling. | The presence of other amino acids, especially those in the same biosynthetic family, can influence incorporation. A significant excess of unlabeled amino acids is crucial for preventing scrambling.[2] | Use M9 minimal medium. Supplement with a mixture of all other 19 unlabeled amino acids at a concentration significantly higher (e.g., 10-fold) than the this compound.[2] |
| Concentration of this compound | The concentration of the labeled amino acid can affect both protein yield and the degree of scrambling. | Lowering the concentration of the labeled amino acid, while maintaining a high concentration of unlabeled amino acids, can reduce scrambling.[3] | An optimal concentration should be determined empirically, starting with concentrations around 25-50 mg/L. |
| Induction Conditions | The timing and temperature of induction can impact protein expression levels and overall metabolic state of the cells. | Lower induction temperatures (e.g., 18-25°C) can slow down metabolism, potentially reducing scrambling and improving protein folding. | Induce expression at a lower temperature (e.g., 20°C) for a longer period (e.g., 16-18 hours). |
Experimental Protocols
Protocol 1: Selective this compound Labeling in an E. coli Isoleucine Auxotroph
This protocol is designed for high-efficiency, low-scrambling incorporation of this compound using an E. coli strain auxotrophic for isoleucine (e.g., an ilvA deletion mutant).
Materials:
-
E. coli isoleucine auxotrophic expression strain (e.g., BL21(DE3) ΔilvA) harboring the expression plasmid for the protein of interest.
-
L-Isoleucine-¹⁵N (≥98% isotopic purity).
-
Amino acid stock solutions (unlabeled).
-
M9 minimal medium components.
-
IPTG (or other appropriate inducer).
-
Appropriate antibiotics.
Procedure:
-
Pre-culture Preparation:
-
Inoculate a single colony of the E. coli auxotroph into 5 mL of LB medium supplemented with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
Pellet the cells by centrifugation and wash once with M9 salts to remove any residual rich medium.
-
Resuspend the cell pellet in 1 mL of M9 minimal medium.
-
-
Main Culture:
-
Prepare 1 L of M9 minimal medium. Before autoclaving, do not add the nitrogen source if uniform labeling is not desired. After autoclaving and cooling, add sterile solutions of MgSO₄, CaCl₂, glucose, and the appropriate antibiotic.
-
Add the 19 unlabeled amino acids to a final concentration of 100 mg/L each.
-
Add L-Isoleucine-¹⁵N to a final concentration of 25-50 mg/L.
-
Inoculate the main culture with the washed pre-culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction and Expression:
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate at the lower temperature for 16-18 hours with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry
This protocol outlines the general steps for determining the efficiency of this compound incorporation using mass spectrometry.
Materials:
-
Purified protein labeled with this compound.
-
Proteolytic enzyme (e.g., Trypsin).
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).
Procedure:
-
Protein Digestion:
-
Denature the purified protein sample.
-
Digest the protein into smaller peptides using a suitable protease (e.g., trypsin) overnight.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using mass spectrometry.
-
Acquire mass spectra of the peptides.
-
-
Data Analysis:
-
Identify peptides containing isoleucine residues.
-
Compare the isotopic distribution of the isoleucine-containing peptides with the theoretical distribution for 100% ¹⁵N incorporation.
-
The mass of a peptide will increase by 1 Da for each ¹⁵N atom incorporated.
-
Calculate the incorporation efficiency by comparing the relative intensities of the labeled and unlabeled peptide peaks. Specialized software can be used for more precise quantification.
-
Visualizations
Caption: Workflow for selective this compound labeling in E. coli.
Caption: Simplified isoleucine biosynthesis pathway in E. coli.
Discussion
Minimizing Metabolic Scrambling
Metabolic scrambling is a significant concern when performing selective isotope labeling. For isoleucine, the primary routes of scrambling involve its biosynthesis from precursors that are shared with other metabolic pathways. The canonical biosynthesis of isoleucine begins with threonine. However, "underground" or alternative biosynthetic routes can also contribute to the isoleucine pool, complicating labeling experiments.
The most effective method to prevent scrambling is the use of an E. coli strain that is auxotrophic for isoleucine. By deleting a key gene in the isoleucine biosynthesis pathway, such as ilvA which encodes threonine deaminase, the cell is forced to utilize the exogenously supplied this compound for protein synthesis.
Furthermore, supplementing the minimal medium with a high concentration of the other 19 unlabeled amino acids helps to repress the expression of amino acid biosynthetic pathways and dilutes out any potential for the ¹⁵N label to be incorporated into other amino acids. Studies have shown that a 10-fold excess of unlabeled amino acids can effectively prevent the scrambling of a ¹⁵N label.
Optimizing this compound Concentration
The concentration of this compound in the culture medium is a critical parameter. While a sufficient amount is needed to support protein synthesis, an excessive concentration can be costly and may increase the likelihood of the labeled amino acid being catabolized, leading to scrambling. Research in other expression systems has shown that reducing the concentration of the labeled amino acid can minimize scrambling. Therefore, it is advisable to perform a titration experiment to determine the minimal concentration of this compound that supports good protein expression without significant scrambling. A starting point of 25-50 mg/L is recommended.
Conclusion
Successful selective labeling of proteins with this compound in E. coli hinges on the careful selection of the expression strain and optimization of the culture conditions. The use of an isoleucine auxotrophic strain is paramount for achieving high incorporation efficiency and minimizing metabolic scrambling. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can reliably produce high-quality selectively labeled proteins for their downstream applications in structural biology and drug development.
References
- 1. Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Isoleucine-¹⁵N SILAC Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate mass spectrometry-based quantitative proteomics.[1][2][3] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[3][4] By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" isotope-containing media, relative protein abundance can be accurately quantified. This application note provides a detailed workflow and experimental protocols for a SILAC approach utilizing L-Isoleucine labeled with ¹⁵N (L-Isoleucine-¹⁵N).
While traditional SILAC often employs labeled arginine and lysine, using L-Isoleucine-¹⁵N can be advantageous in specific contexts, such as when studying proteins with a low frequency of arginine and lysine residues or when conducting multi-plex experiments with different labeled amino acids. The fundamental principle remains the same: two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is fed a "light" medium containing standard L-Isoleucine, while the other receives a "heavy" medium with L-Isoleucine-¹⁵N. After a specific experimental treatment, the cell populations are combined, and the subsequent analysis of protein digests by mass spectrometry reveals the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.
Applications in Drug Development
The precision and reproducibility of SILAC make it an invaluable tool in various stages of drug discovery and development:
-
Target Identification and Validation: SILAC can identify proteins that are differentially expressed upon drug treatment, helping to elucidate the drug's mechanism of action and identify potential therapeutic targets.
-
Off-Target Effect Analysis: By providing a global view of proteome changes, SILAC can help identify unintended protein expression changes, revealing potential off-target effects and toxicity of a drug candidate.
-
Biomarker Discovery: Comparing the proteomes of healthy versus diseased cells or tissues, or treated versus untreated samples, can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response.
-
Signaling Pathway Analysis: The dynamic changes in protein abundance and post-translational modifications within signaling pathways upon drug perturbation can be quantitatively monitored, providing insights into the drug's impact on cellular signaling networks.
-
Protein-Protein Interaction Studies: SILAC can be employed to distinguish true interaction partners from non-specific background contaminants in affinity purification-mass spectrometry (AP-MS) experiments, providing a clearer picture of protein interaction networks.
L-Isoleucine-¹⁵N SILAC Experimental Workflow
The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.
Phase 1: Adaptation and Label Incorporation
The initial phase involves adapting the chosen cell line to grow in a custom SILAC medium where natural L-Isoleucine is replaced with its heavy counterpart, L-Isoleucine-¹⁵N. This requires the use of a cell line that is auxotrophic for isoleucine, meaning it cannot synthesize this amino acid and must obtain it from the culture medium. The cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure complete incorporation of the heavy amino acid into the cellular proteins. The efficiency of incorporation should be verified by mass spectrometry.
Phase 2: Experimental Treatment and Sample Preparation
Once complete labeling is confirmed, the experimental phase begins. The two cell populations (light and heavy) are subjected to the desired experimental conditions (e.g., drug treatment vs. vehicle control). Following treatment, the cell populations are harvested and combined in a 1:1 ratio. This early mixing minimizes experimental variability that can be introduced during sample processing. The combined cell lysate is then processed for mass spectrometry analysis, which includes protein extraction, digestion into peptides (typically with trypsin), and subsequent fractionation.
Caption: L-Isoleucine-¹⁵N SILAC Experimental Workflow.
Experimental Protocols
Note: These protocols are generalized and should be optimized for specific cell lines and experimental goals.
Protocol 1: Cell Culture and Metabolic Labeling
-
Select an Isoleucine-Auxotrophic Cell Line: Choose a cell line that requires an external source of isoleucine for growth.
-
Prepare SILAC Media:
-
Prepare custom cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-Isoleucine.
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
-
Create two types of media:
-
Light Medium: Add natural L-Isoleucine to the final physiological concentration.
-
Heavy Medium: Add L-Isoleucine-¹⁵N to the same final concentration.
-
-
-
Adapt Cells to SILAC Media:
-
Culture the cells in both "light" and "heavy" SILAC media for at least five passages to ensure near-complete incorporation of the respective isoleucine isotopes.
-
Maintain the cells in a logarithmic growth phase.
-
-
Verify Labeling Efficiency:
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.
-
Confirm that the incorporation of L-Isoleucine-¹⁵N is >95% by examining the isotopic distribution of isoleucine-containing peptides.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Experimental Treatment: Once labeling is complete, treat the "light" and "heavy" cell populations according to the experimental design (e.g., drug treatment for the "heavy" population and vehicle control for the "light" population).
-
Cell Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations separately.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Wash the combined cell pellet with ice-cold PBS.
-
-
Protein Extraction:
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
In-Solution Digestion:
-
Denature the proteins by adding urea to a final concentration of 8M.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the urea concentration to <2M.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
In-Gel Digestion:
-
Separate proteins by SDS-PAGE.
-
Excise gel bands of interest or the entire lane.
-
Destain the gel pieces.
-
Perform in-gel reduction, alkylation, and tryptic digestion.
-
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the prepared peptide samples using a high-resolution Orbitrap-based mass spectrometer or a similar instrument capable of high mass accuracy.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N isotope in isoleucine.
-
-
Data Analysis:
-
Use specialized software for SILAC data analysis, such as MaxQuant, Proteome Discoverer, or FragPipe.
-
The software will perform the following key steps:
-
Peptide and Protein Identification: Search the MS/MS spectra against a protein sequence database.
-
Feature Detection: Identify the "light" and "heavy" peptide pairs based on their mass difference and co-elution profiles.
-
Quantification: Calculate the intensity ratio of the "heavy" to "light" peptide peaks.
-
Protein Ratio Calculation: Combine the ratios of multiple peptides to determine the relative abundance ratio for each protein.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins with significant changes in abundance.
-
-
Quantitative Data Presentation
The quantitative results from a SILAC experiment are typically presented in a table format. This allows for a clear overview of the proteins that are up- or down-regulated in response to the experimental treatment.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P01234 | ABC1 | Example Protein A | 2.54 | 0.001 | Up-regulated |
| Q56789 | XYZ2 | Example Protein B | 0.45 | 0.005 | Down-regulated |
| A1B2C3 | EFG3 | Example Protein C | 1.05 | 0.890 | Unchanged |
Table 1: Example of Quantitative Proteomics Data from an L-Isoleucine-¹⁵N SILAC Experiment. The H/L Ratio represents the ratio of the abundance of the protein in the "heavy" labeled (e.g., drug-treated) sample to the "light" labeled (control) sample.
Signaling Pathway Visualization
SILAC data can be used to map changes onto known signaling pathways. For instance, in a drug development context, one might investigate the effect of a kinase inhibitor on the EGFR signaling pathway.
Caption: EGFR Signaling Pathway Perturbation.
This diagram illustrates hypothetical SILAC ratios for key proteins in the EGFR signaling pathway after treatment with a Raf inhibitor. The down-regulation of Raf and its downstream targets (MEK, ERK) is clearly visualized.
Conclusion
The L-Isoleucine-¹⁵N SILAC workflow provides a robust and accurate method for quantitative proteomics, with significant applications in drug discovery and development. By enabling the precise measurement of changes in protein expression, this technique offers deep insights into cellular responses to therapeutic agents, aiding in target validation, mechanism of action studies, and biomarker discovery. The detailed protocols and data analysis workflows presented here serve as a comprehensive guide for researchers and scientists to implement this powerful technology in their own laboratories.
References
Application Notes and Protocols for Selective L-Isoleucine-¹⁵N Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective isotope labeling of proteins in mammalian cells is a powerful technique for elucidating protein structure, dynamics, and interactions in a native-like environment. Mammalian expression systems are crucial for studying proteins that require post-translational modifications for their function.[1][2] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted method for quantitative proteomics that relies on metabolic incorporation of labeled amino acids.[3][4][5] This document focuses specifically on the selective incorporation of L-Isoleucine labeled with the stable isotope ¹⁵N.
Selective L-Isoleucine-¹⁵N labeling is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large or complex proteins. By labeling only isoleucine residues, the complexity of the NMR spectra is significantly reduced, facilitating resonance assignment and analysis of protein structure and dynamics. Furthermore, this technique is valuable in quantitative mass spectrometry to track the fate of isoleucine in metabolic pathways and to distinguish protein isoforms.
A significant challenge in selective labeling is the metabolic scrambling of the isotopic label, where the ¹⁵N atom is transferred to other amino acids. This document provides protocols optimized to minimize such scrambling, particularly in Human Embryonic Kidney (HEK) 293 cells, a commonly used mammalian expression system.
Applications
-
NMR Spectroscopy: Simplifies complex spectra of large proteins, enabling detailed structural and dynamic studies. Isoleucine residues are often located in the hydrophobic core of proteins, making them excellent probes for studying protein folding and stability.
-
Quantitative Mass Spectrometry: Allows for the precise quantification of proteins in different cellular states (e.g., drug-treated vs. untreated).
-
Metabolic Flux Analysis: Traces the metabolic fate of isoleucine in cellular pathways.
-
Drug Development: Facilitates the study of drug-target engagement and the elucidation of mechanisms of action by monitoring changes in protein conformation and dynamics upon drug binding.
Data Presentation
Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells
This table summarizes the degree of metabolic scrambling observed for various ¹⁵N-labeled amino acids when supplemented at 100 mg/L in HEK293 cell culture medium. This provides a rationale for the necessity of optimized protocols for amino acids prone to scrambling, such as isoleucine.
| Amino Acid | Scrambling Level | Notes |
| C, F, H, K, M, N, R, T, W, Y | Minimal | These amino acids are generally safe for selective labeling without significant protocol modifications. |
| G, S | Interconversion | Glycine and Serine can be metabolically converted into each other. |
| A, D, E, I, L, V | Significant | These amino acids are highly susceptible to metabolic scrambling, requiring optimized labeling conditions. |
Table 2: Effect of L-Isoleucine Concentration on ¹⁵N Scrambling in HEK293 Cells
Reducing the concentration of the labeled amino acid can suppress metabolic scrambling and increase the fidelity of selective labeling.
| ¹⁵N-Isoleucine Concentration | Observed Scrambling | Labeling Efficiency | Recommendation |
| 100 mg/L | High | Sub-optimal due to scrambling | Not recommended for high-fidelity labeling. |
| 50 mg/L | Moderate | Improved | A viable option if maximal protein yield is a priority over perfect labeling. |
| 25 mg/L | Minimal | High | Recommended for achieving the highest fidelity of selective L-Isoleucine-¹⁵N labeling. |
Experimental Protocols
This protocol is adapted for suspension cultures of HEK293 cells but can be modified for other mammalian cell lines. The core principle is to replace the unlabeled L-isoleucine in the culture medium with ¹⁵N-labeled L-isoleucine.
Protocol 1: Preparation of Selective Labeling Medium
-
Start with a custom amino acid-free medium. Purchase a basal cell culture medium formulation (e.g., Freestyle293) that does not contain any amino acids.
-
Reconstitute the amino acid stock solutions. Prepare separate stock solutions of all 20 amino acids.
-
Prepare the "unlabeled" amino acid mix. Combine all amino acids except L-isoleucine to their final desired concentrations (e.g., 100 mg/L). Glutamine should be added at a higher concentration, typically 1 g/L.
-
Add the labeled isoleucine. Add L-Isoleucine-¹⁵N to the medium at the optimized concentration of 25 mg/L to minimize scrambling.
-
Complete the medium. Add other necessary components such as glucose (e.g., 3 g/L), serum (use dialyzed fetal bovine serum to avoid unlabeled amino acids), and any other required supplements.
-
Sterile filter the final medium through a 0.22 µm filter.
Protocol 2: Cell Culture and Labeling Procedure
-
Cell Expansion: Culture the mammalian cells (e.g., HEK293F) in their standard, complete growth medium to the desired cell density for transfection or labeling initiation.
-
Medium Exchange: Pellet the cells by centrifugation (e.g., 100 x g for 5 minutes).
-
Wash: Gently wash the cell pellet once with phosphate-buffered saline (PBS) to remove residual unlabeled medium.
-
Resuspend in Labeling Medium: Resuspend the cell pellet in the pre-warmed selective L-Isoleucine-¹⁵N labeling medium prepared in Protocol 1.
-
Transfection (if applicable): For transient expression, transfect the cells with the expression plasmid containing the gene of interest immediately after resuspending in the labeling medium.
-
Incubation: Culture the cells in a shaker incubator under appropriate conditions (e.g., 37°C, 8% CO₂, 125 rpm).
-
Harvesting: Harvest the cells or the secreted protein from the supernatant at the desired time point (typically 48-96 hours post-transfection).
-
Verification of Labeling (Optional but Recommended):
-
Purify the protein of interest.
-
Digest a small aliquot of the protein with trypsin.
-
Analyze the resulting peptides by mass spectrometry to confirm the incorporation of ¹⁵N into isoleucine-containing peptides and to assess the extent of any residual scrambling.
-
Visualizations
Caption: Experimental workflow for selective L-Isoleucine-¹⁵N labeling.
Caption: Simplified metabolic pathway of L-Isoleucine in mammalian cells.
Caption: Selective labeling simplifies NMR spectra for easier analysis.
References
- 1. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Application of L-Isoleucine-15N for NMR-Based Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level, providing insights into binding sites, affinity, and conformational changes.[1][2][3][4] Isotope labeling of the protein, often with ¹⁵N, is a common strategy to simplify complex spectra and enhance sensitivity.[5] Selective labeling of specific amino acid types, such as L-Isoleucine with ¹⁵N (L-Isoleucine-¹⁵N), offers a focused approach to probe interactions within the hydrophobic cores and binding interfaces of proteins, where isoleucine residues are frequently located. This application note provides detailed protocols and data presentation for utilizing L-Isoleucine-¹⁵N in NMR-based protein-ligand interaction studies, a valuable tool in drug discovery and molecular biology.
Principle
The core of this method lies in monitoring the chemical environment of the backbone amide group of isoleucine residues within a protein. By introducing L-Isoleucine-¹⁵N during protein expression, the nitrogen atom in the backbone amide of each isoleucine becomes NMR-active. The two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is then used to generate a spectrum where each isoleucine residue produces a unique cross-peak.
Upon the addition of a ligand that binds to the protein, changes in the chemical environment of isoleucine residues at or near the binding site will cause a shift in the position of their corresponding peaks in the ¹H-¹⁵N HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the identification of the binding site and the quantification of the binding affinity.
Advantages of L-Isoleucine-¹⁵N Labeling
-
Spectral Simplification: In large proteins, uniform ¹⁵N labeling can still result in crowded spectra. Selective labeling of isoleucine reduces the number of peaks, simplifying spectral analysis and assignment.
-
Probing Hydrophobic Interactions: Isoleucine is a hydrophobic amino acid often found in the hydrophobic core or at protein-protein and protein-ligand interfaces. Labeling isoleucine specifically allows for the direct observation of these critical interactions.
-
Reduced Cost: Compared to uniform labeling, selective labeling with a single ¹⁵N-labeled amino acid can be more cost-effective.
-
Minimized Metabolic Scrambling: While some amino acids can be metabolically converted into others by the expression host, potentially leading to unintended labeling, the extent of this scrambling can be controlled, and for some amino acids, it is minimal.
Experimental Workflow
The overall workflow for a protein-ligand interaction study using L-Isoleucine-¹⁵N labeling is depicted below.
Detailed Protocols
Protein Expression and Selective ¹⁵N-Isoleucine Labeling
This protocol is adapted for protein expression in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) containing ¹⁴NH₄Cl as the sole nitrogen source.
-
Unlabeled amino acid mixture (lacking isoleucine).
-
L-Isoleucine-¹⁵N (≥98% isotopic purity).
-
Glucose (or other carbon source).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Protocol:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁴NH₄Cl with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction Preparation: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspension: Gently wash the cell pellet with M9 salts to remove any residual LB medium. Resuspend the cells in 1 L of fresh M9 medium containing all necessary components except for the nitrogen source and isoleucine.
-
Labeling: Add the unlabeled amino acid mixture (lacking isoleucine) and L-Isoleucine-¹⁵N. To minimize metabolic scrambling of the ¹⁵N label, it is crucial to add the other 19 unlabeled amino acids.
-
Induction: Add glucose to the specified final concentration and induce protein expression by adding IPTG (typically to a final concentration of 0.1-1 mM).
-
Expression: Incubate the culture at the optimal temperature and time for the expression of the target protein (e.g., 18°C overnight).
-
Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until purification.
-
Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
NMR Sample Preparation
Materials:
-
Purified ¹⁵N-Isoleucine labeled protein.
-
NMR buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 6.5).
-
Deuterium oxide (D₂O).
-
Ligand stock solution of known concentration.
Protocol:
-
Buffer Exchange: Exchange the purified protein into the desired NMR buffer. This can be done using dialysis, desalting columns, or repeated concentration and dilution with an ultrafiltration device.
-
Concentration: Concentrate the protein to the desired concentration for NMR experiments.
-
Final Sample: Prepare the final NMR sample by adding 5-10% (v/v) D₂O to the protein solution. The D₂O is used for the field-frequency lock of the NMR spectrometer.
-
Ligand Preparation: Prepare a concentrated stock solution of the ligand in the same NMR buffer to avoid changes in buffer composition during titration.
NMR Data Acquisition: ¹H-¹⁵N HSQC Titration
Protocol:
-
Initial Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the free protein. This spectrum serves as the reference.
-
Ligand Addition: Add a small aliquot of the concentrated ligand stock solution to the NMR sample. Ensure thorough but gentle mixing.
-
Spectrum Acquisition: Record a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Titration Series: Repeat steps 2 and 3 with increasing amounts of the ligand until the protein is saturated, as indicated by no further changes in the chemical shifts of the affected peaks.
| Parameter | Typical Value | Notes |
| Protein Concentration | 50 - 500 µM | Higher concentrations improve signal-to-noise but may lead to aggregation. |
| Ligand Concentration | Titrated from 0 to >10-fold molar excess | The final concentration depends on the binding affinity (Kd). |
| Temperature | 298 K (25°C) | Should be kept constant throughout the experiment. |
| NMR Spectrometer | ≥ 500 MHz | Higher field strengths provide better resolution. |
| ¹H-¹⁵N HSQC Scans | 16 - 128 | The number of scans depends on the protein concentration and desired signal-to-noise. |
| Total Acquisition Time | 15 - 60 minutes per spectrum | Varies based on the number of scans and other experimental parameters. |
Data Analysis
Chemical Shift Perturbation (CSP) Analysis
The analysis of chemical shift changes provides information on which isoleucine residues are affected by ligand binding.
The combined chemical shift perturbation (Δδ) for each isoleucine residue is calculated using the following equation:
Δδ = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ]
Where:
-
Δδ¹H is the change in the proton chemical shift.
-
Δδ¹⁵N is the change in the nitrogen chemical shift.
-
α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (typically around 0.15-0.2).
Binding Site Mapping
Residues with significant CSPs are mapped onto the three-dimensional structure of the protein. A clustering of these residues on the protein surface is indicative of the ligand binding site.
Determination of the Dissociation Constant (Kd)
For interactions in the fast exchange regime on the NMR timescale, the dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of the total ligand concentration to a binding isotherm. The data for a single, well-resolved, and significantly shifting isoleucine peak is typically used for this analysis.
| Exchange Regime | Characteristics | Information Obtainable |
| Fast Exchange | A single peak is observed that shifts continuously upon ligand titration. | Binding site, Kd (for weak to moderate affinity). |
| Intermediate Exchange | Significant line broadening of the peak is observed, and it may disappear and reappear at a new position. | Binding site, kinetic information (k_off). |
| Slow Exchange | Two distinct peaks are observed, one for the free and one for the bound state. The intensity of the free peak decreases while the bound peak increases. | Binding site, stoichiometry, Kd (for tight binding). |
Conclusion
The use of L-Isoleucine-¹⁵N for selective labeling in NMR-based protein-ligand interaction studies is a robust and efficient method for gaining detailed insights into molecular recognition events. It is particularly advantageous for studying interactions involving hydrophobic interfaces and for simplifying the spectra of larger proteins. The protocols and data analysis methods described here provide a framework for researchers to apply this technique in their own investigations, contributing to a deeper understanding of biological systems and facilitating the drug discovery process.
References
Protocol for Selective L-Isoleucine-15N Labeling of Proteins in E. coli Minimal Media
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Selective isotope labeling of proteins with 15N-labeled amino acids is a powerful technique for nuclear magnetic resonance (NMR) spectroscopy studies, enabling the investigation of protein structure, dynamics, and interactions. This protocol details a method for producing a recombinant protein in Escherichia coli with L-Isoleucine residues specifically labeled with 15N. This approach simplifies NMR spectra and allows for the detailed analysis of isoleucine-specific interactions and conformations.
The methodology relies on the use of an E. coli auxotrophic strain that is unable to synthesize isoleucine. By providing 15N-labeled L-isoleucine in a minimal medium that contains all other standard amino acids in their unlabeled form, the labeled isoleucine is incorporated into the target protein during expression. This protocol is designed to be cost-effective and yield sufficient quantities of labeled protein for NMR analysis. To minimize metabolic scrambling of the 15N label to other amino acids, the use of specific E. coli strains with deletions in transaminase genes is recommended.
Data Presentation
Table 1: M9 Minimal Media Composition (per 1 Liter)
| Component | Stock Concentration | Volume per Liter | Final Concentration | Notes |
| 5x M9 Salts (14NH4Cl) | 5x | 200 mL | 1x | Use standard M9 salts containing unlabeled ammonium chloride. |
| D-Glucose | 20% (w/v) | 20 mL | 0.4% (w/v) | Autoclave or filter-sterilize separately. |
| MgSO4 | 1 M | 2 mL | 2 mM | Autoclave or filter-sterilize separately. |
| CaCl2 | 1 M | 0.1 mL | 0.1 mM | Autoclave or filter-sterilize separately. |
| Trace Elements Solution | 100x | 10 mL | 1x | Filter-sterilize. See Table 2 for composition. |
| Thiamine (Vitamin B1) | 1 mg/mL | 1 mL | 1 µg/mL | Filter-sterilize. |
| Biotin | 1 mg/mL | 1 mL | 1 µg/mL | Filter-sterilize. |
| Unlabeled Amino Acid Mix | 100x | 10 mL | 1x | See Table 3 for composition. Filter-sterilize. |
| L-Isoleucine-15N | 10 mg/mL | 10 mL | 100 mg/L | Prepare fresh and filter-sterilize. |
| Antibiotic(s) | Varies | As required | As required | Add just before inoculation. |
| Sterile H2O | - | to 1 L | - | - |
Table 2: 100x Trace Elements Solution Composition (per 1 Liter)
| Component | Concentration (g/L) |
| EDTA | 5.0 |
| FeCl3·6H2O | 0.83 |
| ZnCl2 | 0.084 |
| CuCl2·2H2O | 0.013 |
| CoCl2·6H2O | 0.010 |
| H3BO3 | 0.010 |
| MnCl2·4H2O | 0.0016 |
Dissolve EDTA in 800 mL of water and adjust the pH to 7.5 before adding the other components. Adjust the final volume to 1 L and filter-sterilize.[1]
Table 3: 100x Unlabeled Amino Acid Mix (minus Isoleucine)
| Amino Acid | Concentration (mg/mL) |
| Alanine | 5 |
| Arginine | 5 |
| Asparagine | 5 |
| Aspartic Acid | 5 |
| Cysteine | 5 |
| Glutamic Acid | 5 |
| Glutamine | 5 |
| Glycine | 5 |
| Histidine | 5 |
| Leucine | 5 |
| Lysine | 5 |
| Methionine | 5 |
| Phenylalanine | 5 |
| Proline | 5 |
| Serine | 5 |
| Threonine | 5 |
| Tryptophan | 5 |
| Tyrosine | 5 |
| Valine | 5 |
Prepare in sterile water and filter-sterilize.
Table 4: Typical Protein Yield
| Labeling Method | Culture Volume (L) | Typical Yield (mg/L) | Reference |
| Uniform 15N Labeling | 1 | 10-100 | [2] |
| Selective Labeling | 1 | 5-50 | Varies with protein and expression system |
Experimental Protocols
Preparation of Media and Solutions
-
Prepare 5x M9 Salts: For 1 liter, dissolve 64 g Na2HPO4·7H2O, 15 g KH2PO4, 2.5 g NaCl, and 5 g 14NH4Cl in deionized water. Adjust the final volume to 1 L and autoclave.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of D-glucose, MgSO4, CaCl2, trace elements, vitamins, and the unlabeled amino acid mix as detailed in Tables 1, 2, and 3. Sterilize each solution appropriately (autoclaving or filter sterilization).
-
Prepare M9 Minimal Media: In a sterile container, assemble the M9 minimal media by adding the appropriate volumes of each sterile stock solution to sterile, deionized water, as outlined in Table 1.
-
Prepare this compound Solution: Just before use, dissolve the this compound in a small amount of sterile water and filter-sterilize it directly into the prepared M9 minimal media.
Transformation and Pre-culture
-
Transformation: Transform a suitable E. coli auxotrophic strain (e.g., a strain with a deletion in the ilvA gene) with the plasmid encoding the target protein. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adaptation Culture: The following day, inoculate 50 mL of M9 minimal media (containing unlabeled L-isoleucine) with the overnight LB culture to an OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. This step helps adapt the cells to the minimal media.
Protein Expression and Labeling
-
Main Culture Inoculation: Inoculate 1 L of the prepared M9 minimal media containing this compound with the adaptation culture to a starting OD600 of ~0.1.
-
Cell Growth: Grow the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell density by measuring the OD600.
-
Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours to allow for protein expression and incorporation of the 15N-labeled isoleucine.
Cell Harvesting and Lysis
-
Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and 1 mg/mL lysozyme). The cells can be lysed by sonication, French press, or other appropriate methods.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
Protein Purification
-
Affinity Chromatography: Purify the target protein from the clarified lysate using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins, or glutathione resin for GST-tagged proteins).
-
Further Purification (Optional): If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve the desired level of purity.
-
Buffer Exchange and Concentration: Exchange the purified protein into a suitable buffer for NMR analysis (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.5-1 mM).
Visualizations
Caption: Experimental workflow for selective this compound labeling.
Caption: Metabolic pathway for this compound incorporation.
References
Application Notes and Protocols: L-Isoleucine-¹⁵N in Multidimensional NMR for Protein Assignment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution in solution. For proteins larger than 10 kDa, the complexity of the NMR spectra, characterized by severe signal overlap, necessitates the use of isotopic labeling.[1][2] Uniform labeling with ¹⁵N and ¹³C is a common strategy, enabling the use of triple-resonance experiments for backbone and side-chain assignments.[3][4] However, for very large proteins or protein complexes, even these methods can yield overcrowded spectra.[1]
Selective labeling of specific amino acid types, such as L-Isoleucine with ¹⁵N (L-Isoleucine-¹⁵N), offers a compelling solution to simplify spectra and facilitate resonance assignment. By introducing a ¹⁵N label only at the amide group of isoleucine residues, the resulting ¹H-¹⁵N HSQC spectrum will display only signals corresponding to these specific amino acids, dramatically reducing spectral congestion. This approach is particularly advantageous for:
-
Large Proteins and Protein Complexes: Where uniform labeling leads to unmanageable spectral overlap.
-
Confirmation of Assignments: Verifying assignments made from uniformly labeled samples.
-
Probing Specific Regions: Studying the local environment and dynamics of isoleucine residues, which are frequently located in the hydrophobic core of proteins.
-
Ligand Binding Studies: Identifying the binding interface by monitoring chemical shift perturbations of specific isoleucine residues upon ligand titration.
These application notes provide a detailed overview and protocols for the use of L-Isoleucine-¹⁵N in multidimensional NMR for protein assignment.
Principle of the Method
The core of this technique lies in providing L-Isoleucine-¹⁵N as the sole source of labeled isoleucine in the protein expression medium, while all other amino acids are unlabeled. The expressed protein will thus be selectively labeled with ¹⁵N at the amide nitrogen of each isoleucine residue. A two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is then performed. This experiment correlates the chemical shifts of the amide proton (¹H) and the directly bonded amide nitrogen (¹⁵N), producing a unique peak for each H-N pair. In a selectively L-Isoleucine-¹⁵N labeled sample, the ¹H-¹⁵N HSQC spectrum will only show peaks for the isoleucine residues, creating a simplified "fingerprint" of these specific amino acids.
One critical consideration is the potential for metabolic scrambling, where the ¹⁵N isotope from the supplied L-Isoleucine-¹⁵N is transferred to other amino acids by the expression host's metabolic pathways. This can be minimized by using specific E. coli strains or by adding unlabeled precursors of other amino acids to the growth medium.
Data Presentation
Table 1: Typical Quantitative Data for L-Isoleucine-¹⁵N Labeling and NMR
| Parameter | Typical Value | Notes |
| Protein Expression | ||
| L-Isoleucine-¹⁵N Concentration | 50-250 mg/L | Dependent on expression system and protein yield. |
| Isotopic Enrichment | > 90% | Can be assessed by mass spectrometry. |
| Expression System | E. coli, Yeast, Insect, or Mammalian cells | E. coli is the most common and cost-effective. |
| NMR Sample Preparation | ||
| Protein Concentration | 0.3 - 1.0 mM | Higher concentrations improve signal-to-noise and reduce acquisition time. |
| Buffer | Phosphate or Tris buffer, pH 6.0-7.5 | Buffer choice depends on protein stability. |
| Additives | 5-10% D₂O, Protease inhibitors, Reducing agents (e.g., DTT) | D₂O is for the lock signal. |
| NMR Data Acquisition | ||
| Spectrometer Field Strength | 600 MHz or higher | Higher fields provide better resolution and sensitivity. |
| Experiment | 2D ¹H-¹⁵N HSQC | Standard experiment for viewing H-N correlations. |
| Acquisition Time | 15 minutes - 24 hours | Highly dependent on sample concentration and spectrometer sensitivity. |
Experimental Protocols
Protocol 1: Selective ¹⁵N-Isoleucine Labeling of Proteins in E. coli
This protocol is a general guideline and may require optimization for specific proteins and E. coli strains.
1. Preparation of Minimal Media: a. Prepare a sterile M9 minimal medium. For 1 liter, this typically contains:
- 6 g Na₂HPO₄
- 3 g KH₂PO₄
- 1 g ¹⁴NH₄Cl (unlabeled ammonium chloride)
- 0.5 g NaCl b. Autoclave and cool to room temperature. c. Aseptically add the following sterile solutions:
- 2 ml of 1 M MgSO₄
- 10 ml of 20% (w/v) glucose (or other carbon source)
- 0.1 ml of 1 M CaCl₂
- Trace elements solution
2. Addition of Amino Acids: a. Prepare a sterile, concentrated stock solution of L-Isoleucine-¹⁵N. b. Prepare a sterile, concentrated stock solution of a mixture of the other 19 unlabeled amino acids. c. Add the unlabeled amino acid mixture to the M9 medium to a final concentration of ~100 mg/L for each amino acid. d. Add the L-Isoleucine-¹⁵N stock solution to a final concentration of 100-250 mg/L.
3. Protein Expression and Purification: a. Inoculate a small volume of the prepared medium with a single colony of the E. coli strain carrying the expression plasmid for the protein of interest. Grow overnight. b. Use the overnight culture to inoculate a larger volume of the same medium. c. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1.0 mM). e. Continue to grow the culture for the required time and temperature for optimal protein expression. f. Harvest the cells by centrifugation. g. Purify the ¹⁵N-Isoleucine labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
4. Verification of Labeling (Optional but Recommended): a. Use mass spectrometry to confirm the incorporation of ¹⁵N at the isoleucine residues and to assess the level of enrichment and any potential scrambling.
Protocol 2: Multidimensional NMR Data Acquisition and Analysis
1. NMR Sample Preparation: a. Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). b. Concentrate the protein to 0.3-1.0 mM. c. Add 5-10% (v/v) D₂O for the spectrometer lock. d. Transfer the sample to a high-quality NMR tube.
2. NMR Spectrometer Setup: a. Tune and match the probe for ¹H and ¹⁵N frequencies. b. Lock the spectrometer on the D₂O signal. c. Shim the magnetic field to achieve good homogeneity. d. Determine the ¹H 90° pulse width.
3. ¹H-¹⁵N HSQC Data Acquisition: a. Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi). b. Set the spectral widths for the ¹H (typically 12-16 ppm centered around 4.7 ppm) and ¹⁵N (typically 30-35 ppm centered around 118 ppm) dimensions. c. Set the number of complex points in the direct (¹H) and indirect (¹⁵N) dimensions. d. Set the number of scans per increment. e. Start the acquisition.
4. Data Processing and Analysis: a. Process the acquired data using NMR software (e.g., NMRPipe, TopSpin, CCPNmr Analysis). b. Apply appropriate window functions (e.g., squared sine bell) and zero-fill the data. c. Perform Fourier transformation. d. Reference the spectrum. e. The resulting 2D spectrum will show peaks corresponding to the amide ¹H-¹⁵N correlations of the isoleucine residues. Each peak represents a single isoleucine in the protein sequence.
Mandatory Visualizations
Caption: L-Isoleucine-¹⁵N Labeling Workflow.
Caption: NMR Experimental Workflow.
Caption: Logic for Assignment Confirmation.
Conclusion
Selective labeling with L-Isoleucine-¹⁵N is a robust and effective strategy for simplifying complex protein NMR spectra. It provides a straightforward method to obtain unambiguous assignments for isoleucine residues, which can be crucial for studying large proteins, validating assignments from uniformly labeled samples, and probing specific functional sites within a protein. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of structural biology and drug development to effectively implement this powerful NMR technique.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. users.cs.duke.edu [users.cs.duke.edu]
- 3. Double and Triple Resonance NMR Methods for Protein Assignment | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
Application of L-Isoleucine-¹⁵N in Metabolic Flux Analysis: A Guide for Researchers
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Isoleucine-¹⁵N, is central to this methodology. By introducing this labeled compound into a cellular system, researchers can trace the path of the ¹⁵N nitrogen atom as it is incorporated into various downstream metabolites. This allows for a detailed understanding of the dynamics of metabolic pathways, providing critical insights for basic research, drug development, and disease modeling.
L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy metabolism, and nutrient signaling. Its catabolism produces acetyl-CoA and propionyl-CoA, which are key intermediates in the citric acid cycle (TCA cycle) and fatty acid synthesis.[1] Therefore, tracing the metabolism of L-Isoleucine-¹⁵N can provide valuable information on the activity of these central metabolic pathways.
These application notes provide a comprehensive overview of the use of L-Isoleucine-¹⁵N in MFA, including detailed protocols for its application in cell culture, data interpretation guidelines, and examples of its utility in drug development.
Core Concepts of ¹⁵N-Isoleucine Metabolic Flux Analysis
Metabolic flux analysis with L-Isoleucine-¹⁵N involves the following key steps:
-
Isotope Labeling: Cells are cultured in a medium where the standard isoleucine has been replaced with L-Isoleucine-¹⁵N.
-
Metabolite Extraction: After a defined incubation period, intracellular metabolites are extracted.
-
Mass Spectrometry Analysis: The isotopic enrichment in downstream metabolites is measured using mass spectrometry (MS).
-
Flux Calculation: The measured isotope labeling patterns are used in computational models to calculate the intracellular metabolic fluxes.
The incorporation of the ¹⁵N label into downstream amino acids and other nitrogen-containing compounds allows for the quantification of their synthesis and turnover rates.
Applications in Research and Drug Development
The application of L-Isoleucine-¹⁵N in MFA is particularly relevant in the following areas:
-
Cancer Metabolism: Cancer cells often exhibit altered amino acid metabolism to support their rapid proliferation.[2] Tracing isoleucine metabolism can help identify metabolic vulnerabilities that can be targeted for therapeutic intervention.
-
Metabolic Diseases: Dysregulation of BCAA metabolism is associated with insulin resistance and type 2 diabetes. L-Isoleucine-¹⁵N can be used to study the underlying metabolic mechanisms.
-
Drug Discovery and Development: MFA with ¹⁵N-labeled amino acids can be used to elucidate the mechanism of action of drugs that target metabolic pathways.[3][4] By quantifying changes in metabolic fluxes in response to drug treatment, researchers can identify the specific pathways affected by the compound. This is crucial for validating drug targets and understanding off-target effects. For example, a drug's impact on protein synthesis rates can be directly assessed by monitoring the incorporation of ¹⁵N from L-isoleucine into the proteome.[5]
Quantitative Data from L-Isoleucine-¹⁵N Tracing Studies
The following tables summarize quantitative data from studies that have utilized isoleucine tracers to investigate metabolic fluxes.
Table 1: Amino Acid Consumption Rates in 3T3-L1 Adipocytes
| Amino Acid | Consumption Rate (nmol/10⁶ cells/h) |
| Isoleucine | 25 |
| Leucine | 25 |
| Valine | 14 |
Table 2: Contribution of Isoleucine to Lipogenic Acetyl-CoA in 3T3-L1 Adipocytes
| Precursor | Contribution to Lipogenic Acetyl-CoA (%) |
| Isoleucine | ~7 |
| Leucine | ~18 |
| Glutamine | ~10 |
Table 3: Nitrogen Fluxes in Amino Acid Biosynthesis in Mycobacterium bovis BCG
| Reaction (Amino Acid Synthesized) | Nitrogen Flux (mmol/g biomass⁻¹ h⁻¹) |
| Glutamate Dehydrogenase (Glutamate) | 0.072 |
| Glutamine Synthetase (Glutamine) | 0.034 |
| Aspartate Transaminase (Aspartate) | 0.021 |
| Alanine Aminotransferase (Alanine) | 0.0065 |
| Isoleucine Synthesis | Not explicitly quantified, but unidirectionality resolved. |
Visualizing Isoleucine-Related Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key pathways relevant to L-Isoleucine-¹⁵N metabolic flux analysis.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative flux analysis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low L-Isoleucine-15N incorporation in proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low L-Isoleucine-15N incorporation in proteins.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during isotopic labeling experiments with this compound.
Q1: What are the initial checks if I observe low this compound incorporation?
A1: Start by verifying your experimental setup and reagents.
-
Media Composition: Ensure your minimal media has this compound as the sole source of isoleucine. Contamination with unlabeled isoleucine from complex media components (e.g., yeast extract) will dilute the isotopic label.
-
Pre-culture Contamination: Minimize carryover of unlabeled amino acids from your starter culture. Wash the cells with minimal media before transferring them to the labeling media.
-
Plasmid Stability: Confirm that your expression plasmid is stable and that the antibiotic selection is effective throughout the culture period. Loss of the plasmid will result in a population of cells that do not produce your protein of interest but still consume the labeled isoleucine.[1][2][3]
-
Protein Expression Levels: Low protein expression will naturally lead to a low yield of labeled protein. Optimize expression conditions such as induction time, temperature, and inducer concentration.
Q2: My protein expression is good, but the 15N incorporation in isoleucine is still low. What could be the metabolic reason?
A2: Metabolic scrambling, or the conversion of the isotopic label to other molecules, is a common issue. For this compound, this can occur through several mechanisms:
-
Amino Acid Biosynthesis: E. coli can synthesize isoleucine through various pathways. If the canonical pathway starting from threonine is active and unlabeled precursors are available, it will lead to the production of unlabeled isoleucine, diluting the 15N label.[4][5]
-
"Underground" Metabolic Pathways: E. coli possesses alternative, or "underground," pathways for isoleucine biosynthesis that can be activated under certain conditions. These pathways can use precursors like glutamate or propionyl-CoA, which may not be 15N-labeled in your experiment.
-
Transamination Reactions: The 15N-amino group from L-Isoleucine can be transferred to other α-keto acids, leading to the formation of other 15N-labeled amino acids and the subsequent dilution of the this compound pool if unlabeled amino groups are incorporated back into isoleucine precursors.
Q3: How can I minimize metabolic scrambling of my this compound label?
A3: Several strategies can be employed to reduce the metabolic conversion of this compound:
-
Supplement with Unlabeled Amino Acids: Adding a mixture of all other 19 unlabeled amino acids to the minimal media can help to suppress the cell's own amino acid biosynthesis pathways through feedback inhibition. A 10-fold excess of unlabeled amino acids relative to the labeled one has been shown to be effective in preventing scrambling.
-
Use Auxotrophic Strains: Employing an E. coli strain that is auxotrophic for isoleucine (i.e., cannot synthesize it) will force the cells to utilize the exogenously supplied this compound.
-
Optimize Media Composition: Ensure that the minimal media is well-defined and does not contain unexpected sources of nitrogen or carbon that could contribute to the biosynthesis of unlabeled isoleucine.
Q4: I suspect metabolic issues. How can I investigate the metabolic fate of my this compound?
A4: Mass spectrometry is a powerful tool to track your isotopic label.
-
Analyze the Amino Acid Pool: You can analyze the free amino acid pool within the cells to see if the 15N label from isoleucine has been transferred to other amino acids. This can be done by extracting metabolites and analyzing them by LC-MS.
-
Peptide Mapping and MS/MS: After purifying your protein, digest it into peptides and analyze them by LC-MS/MS. This will allow you to confirm the incorporation of 15N specifically into isoleucine residues and to check for its presence in other amino acid residues, which would indicate scrambling.
Frequently Asked Questions (FAQs)
Q5: What is the expected level of this compound incorporation?
A5: With optimized protocols, you should aim for an incorporation efficiency of >95%. However, achieving near-complete labeling can be challenging due to the metabolic factors mentioned above.
Q6: Can the use of this compound affect cell growth or protein expression?
A6: While stable isotopes are generally considered non-perturbative, some studies have shown that the introduction of 15N can have a slight effect on the metabolism and growth rate of E. coli. These effects are usually minor but could contribute to lower protein yields in some cases.
Q7: How do I accurately quantify the percentage of this compound incorporation?
A7: The most accurate method is mass spectrometry. After protein digestion, the isotopic distribution of peptides containing isoleucine is analyzed. The percentage of incorporation can be calculated by comparing the intensities of the mass peaks corresponding to the unlabeled (14N) and labeled (15N) peptide fragments.
Q8: Are there specific E. coli strains that are better for this compound labeling?
A8: While standard expression strains like BL21(DE3) are commonly used, an isoleucine auxotroph strain would be the most reliable choice to ensure maximum incorporation of the labeled amino acid.
Quantitative Data Summary
The following table summarizes the impact of a targeted metabolic pathway modification on L-isoleucine production in E. coli, which is indicative of the potential for manipulating cellular metabolism to improve the availability of the desired labeled amino acid.
| Strain | Genetic Modification | L-Isoleucine Production (g·L–1) | % Increase in Production | Reference |
| E. coli NXU101 | Original Strain | 4.34 ± 0.08 | - | |
| E. coli NXU102 | Δtdh, ΔltaE, ΔyiaY (inactivated threonine metabolism) | 7.48 ± 0.01 | 72.3% |
Experimental Protocols
Protocol 1: Mass Spectrometric Analysis of this compound Incorporation
This protocol outlines the general steps for determining the incorporation efficiency of this compound into a target protein.
-
Protein Digestion:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.
-
Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the protein overnight with a suitable protease (e.g., trypsin).
-
Extract the resulting peptides from the gel piece.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in a data-dependent manner to obtain both MS1 spectra of the peptides and MS2 spectra for fragmentation and identification.
-
-
Data Analysis:
-
Identify the peptides using a database search algorithm (e.g., Mascot, Sequest).
-
For peptides containing isoleucine, extract the ion chromatograms for both the unlabeled (14N) and labeled (15N) isotopic peaks.
-
Calculate the incorporation efficiency using the following formula: % Incorporation = [Intensity(15N peak) / (Intensity(14N peak) + Intensity(15N peak))] * 100
-
Visualizations
Below are diagrams illustrating key concepts related to this compound incorporation.
Caption: Isoleucine Biosynthesis Pathways in E. coli.
Caption: Troubleshooting Workflow.
References
- 1. Alternate Pathway for Isoleucine Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoleucine - Wikipedia [en.wikipedia.org]
- 5. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15N Labeled Amino Acid Scrambling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with 15N labeled amino acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic scrambling during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 15N labeled amino acid scrambling?
A1: 15N labeled amino acid scrambling is a metabolic process where the 15N isotope from a specifically labeled amino acid is transferred to other amino acids.[1][2][3] This occurs when the host organism or cell-free system metabolizes the labeled amino acid, leading to the incorporation of the 15N isotope into non-target amino acids.[2][3] This phenomenon can complicate the analysis of experimental results, particularly in NMR spectroscopy and mass spectrometry, by introducing ambiguity in signal assignments and reducing the intended specific labeling efficiency.
Q2: Which amino acids are most susceptible to 15N scrambling?
A2: The susceptibility of amino acids to 15N scrambling varies depending on the expression system.
-
In mammalian cells (like HEK293):
-
High Scrambling: Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), and Valine (V) experience significant scrambling.
-
Interconversion: Glycine (G) and Serine (S) can interconvert.
-
Minimal Scrambling: Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), and Tyrosine (Y) show minimal scrambling.
-
-
In E. coli: Aspartate, asparagine, glutamate, and glutamine are known to undergo severe isotope scrambling. Alanine and valine also show scrambled 15N incorporation.
-
In cell-free systems: While generally less prone to scrambling than in-vivo systems, some level of scrambling can still occur due to the presence of metabolic enzymes like transaminases in the cell extract.
Q3: What are the primary metabolic pathways responsible for 15N scrambling?
A3: The primary cause of 15N scrambling is the action of aminotransferases (transaminases), which are pyridoxal-phosphate (PLP) dependent enzymes. These enzymes catalyze the transfer of the α-amino group from the 15N-labeled amino acid to α-keto acids, thereby synthesizing new, non-target 15N-labeled amino acids. Glutamate plays a central role as a nitrogen donor in many of these transamination reactions. The tricarboxylic acid (TCA) cycle and glycolysis provide the carbon backbones (α-keto acids) for the synthesis of new amino acids.
Q4: How does 15N scrambling affect my experimental results?
A4: 15N scrambling can have several detrimental effects on your experiments:
-
NMR Spectroscopy: It leads to the appearance of unexpected cross-peaks in HSQC spectra, complicating spectral assignment and analysis. The intended specific labeling is diluted, reducing the signal intensity of the target residues.
-
Mass Spectrometry: In quantitative proteomics techniques like SILAC, scrambling can lead to inaccurate quantification. It complicates the isotopic patterns of peptides, making it difficult to determine the exact level of isotope incorporation. For instance, the conversion of labeled arginine to proline can distort heavy/light ratios.
-
General Isotope Labeling Studies: Scrambling reduces the overall efficiency and specificity of the labeling, potentially leading to misinterpretation of metabolic flux and protein turnover data.
Troubleshooting Guides
Issue 1: Unexpected peaks in my NMR spectrum suggesting scrambling.
Possible Cause: Metabolic conversion of the 15N-labeled amino acid you supplied into other amino acids.
Troubleshooting Steps:
-
Identify the Scrambled Residues:
-
Compare your 2D HSQC spectrum to the expected number of peaks for the labeled amino acid based on the protein's sequence.
-
Use mass spectrometry to analyze the labeled protein and identify which other amino acids have incorporated the 15N label.
-
-
Optimize Cell Culture Conditions (for in-vivo expression):
-
Adjust Amino Acid Concentrations: For amino acids like Isoleucine and Valine in mammalian cells, reducing the concentration of the labeled amino acid (e.g., from 100 mg/L to 25 mg/L) can suppress scrambling. In E. coli, expressing with a 10-fold excess of unlabeled amino acids relative to the 15N-labeled amino acid can prevent scrambling.
-
Supplement with Unlabeled Amino Acids: Adding a cocktail of all other 19 unlabeled amino acids to the growth medium can create feedback inhibition of the biosynthetic pathways that cause scrambling.
-
-
Consider an Alternative Expression System:
-
Cell-Free Protein Synthesis: These systems generally exhibit less scrambling because metabolic pathways are less active than in living cells.
-
Use Auxotrophic Strains: Employing E. coli strains that are deficient in specific amino acid biosynthesis pathways can prevent the conversion of your labeled amino acid.
-
-
Inhibit Scrambling Pathways (for cell-free systems):
-
Chemical Inhibition: Add inhibitors of transaminases to your cell-free reaction. A cocktail of aminooxyacetate, D-malate, L-methionine sulfoximine, S-methyl-L-cysteine sulfoximine, 6-diazo-5-oxo-L-norleucine, and 5-diazo-4-oxo-L-norvaline has been shown to be effective.
-
Enzyme Inactivation: Treat the E. coli S30 extract with sodium borohydride (NaBH4) to irreversibly inactivate pyridoxal-phosphate (PLP) dependent enzymes, which are responsible for most scrambling reactions.
-
Issue 2: Mass spectrometry data shows incomplete labeling and complex isotopic patterns.
Possible Cause: A combination of 15N scrambling and dilution from unlabeled amino acid pools.
Troubleshooting Steps:
-
Quantify the Extent of Scrambling and Incorporation:
-
Digest your protein and analyze the resulting peptides by high-resolution mass spectrometry.
-
Utilize software to analyze the isotopic abundance and deconvolve the complex patterns to determine the percentage of 15N incorporation and identify which amino acids are being mislabeled. Tandem mass spectrometry (MS/MS) can help pinpoint the location of the scrambled labels within a peptide.
-
-
Minimize Dilution from Unlabeled Sources:
-
Thorough Media Exchange: When switching to labeling media, ensure that the removal of the initial growth media containing unlabeled amino acids is as complete as possible to minimize the residual pool of 14N amino acids.
-
Use Defined Media: Undefined components in the growth medium can be a source of unlabeled amino acids, diluting the enrichment level. Using a well-defined minimal medium can help control for this.
-
-
Optimize the Labeling Strategy:
-
For SILAC: If you observe significant arginine-to-proline conversion, consider using a cell line with lower arginase activity or add an arginase inhibitor to the culture medium.
-
Increase Labeled Amino Acid Concentration (with caution): While reducing concentration can help with some amino acids, for others, ensuring a sufficient supply of the labeled amino acid is crucial to outcompete any endogenous unlabeled pools. This needs to be empirically determined.
-
Data Summary
Table 1: 15N Amino Acid Scrambling in HEK293 Cells
| Amino Acid | Scrambling Level | Notes |
| C, F, H, K, M, N, R, T, W, Y | Minimal | These amino acids are generally safe to use for specific labeling. |
| G, S | Interconvertible | Glycine and Serine can be metabolically converted into each other. |
| A, D, E, I, L, V | Significant | These amino acids are highly prone to metabolic scrambling. |
Table 2: Strategies to Mitigate 15N Scrambling
| Strategy | Expression System | Description | Effectiveness |
| Adjust Labeled Amino Acid Concentration | Mammalian Cells | Reducing the concentration of 15N-Isoleucine and 15N-Valine from 100 mg/L to 25 mg/L. | Suppressed scrambling for I and V. |
| Supplement with Unlabeled Amino Acids | E. coli | Adding a 10-fold excess of the other 19 unlabeled amino acids. | Prevents scrambling of the 15N label. |
| Use of Chemical Inhibitors | Cell-Free | Addition of a cocktail of transaminase inhibitors. | Effective for precise labeling of even highly scrambled amino acids like Asp, Asn, Glu, and Gln. |
| NaBH4 Treatment of Cell Extract | Cell-Free | Inactivates PLP-dependent enzymes responsible for scrambling. | Effectively suppresses conversions between different amino acids. |
Experimental Protocols & Visualizations
Protocol: Assessing 15N Scrambling using Mass Spectrometry
-
Protein Digestion:
-
Take a small aliquot (10-20 µg) of your purified 15N-labeled protein.
-
Denature the protein in a suitable buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M.
-
Digest the protein overnight with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.
-
Analyze the peptides using MALDI-TOF or LC-MS/MS.
-
-
Data Analysis:
-
Acquire high-resolution mass spectra of the peptides.
-
Compare the isotopic distribution of peptides containing the target labeled amino acid with theoretical distributions for specific and scrambled labeling.
-
Use software to quantify the incorporation of 15N into both target and non-target amino acids.
-
For peptides showing scrambling, perform MS/MS analysis to fragment the peptide and identify the specific location of the 15N label.
-
Caption: Workflow for assessing 15N scrambling via mass spectrometry.
Metabolic Pathways Leading to 15N Scrambling
The central mechanism for 15N scrambling involves aminotransferases, which shuttle the 15N-labeled amino group from the supplied amino acid to various α-keto acids produced through central carbon metabolism.
Caption: Generalized pathway of 15N scrambling via aminotransferases.
Troubleshooting Logic for 15N Scrambling Issues
This flowchart outlines a logical sequence of steps to diagnose and resolve issues related to 15N amino acid scrambling.
Caption: A logical flowchart for troubleshooting 15N scrambling.
References
- 1. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving L-Isoleucine-15N signal to noise ratio in NMR spectra
Welcome to the technical support center for L-Isoleucine-15N NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (S/N) in their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio for my 15N-labeled Isoleucine sample low?
A low signal-to-noise ratio in 15N NMR spectra can stem from several factors, ranging from sample preparation to the choice of NMR experiment and acquisition parameters. Key reasons include:
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Low Sample Concentration: Signal intensity is directly proportional to the concentration of the 15N-labeled molecule.[1]
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Suboptimal Isotope Incorporation: Incomplete or inefficient incorporation of the 15N isotope during protein expression will result in a weaker signal. Isotopic scrambling, where the 15N label is unintentionally transferred to other amino acids, can also dilute the signal from the intended isoleucine residues.[2][3]
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Poor Sample Stability: Aggregation or degradation of the protein sample over time will lead to signal loss and line broadening.[1]
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Unfavorable Molecular Tumbling: For larger proteins, slow molecular tumbling leads to rapid transverse relaxation (short T2), which results in broader lines and lower signal intensity.[4]
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Suboptimal NMR Parameters: Incorrectly set acquisition parameters, such as an insufficient number of scans, improper pulse sequence selection, or inadequate water suppression, can significantly impact the signal-to-noise ratio.
-
High Ionic Strength in Buffer: Salt concentrations exceeding 100 mM can negatively affect spectral quality and spectrometer performance.
Q2: What is isotopic scrambling and how can it affect my this compound signal?
Isotopic scrambling occurs during protein expression when the 15N-labeled isoleucine is metabolized by the expression host (e.g., E. coli) and the 15N isotope is subsequently incorporated into other amino acids. This can lead to:
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Reduced Signal Intensity for Isoleucine: The pool of 15N-isoleucine is depleted, leading to lower than expected incorporation into the target protein and thus a weaker signal.
-
Appearance of Unwanted Peaks: Signals from other 15N-labeled amino acids will appear in the spectrum, complicating analysis and potentially overlapping with isoleucine signals.
Studies have shown that in HEK293 cells, isoleucine, valine, and leucine can interconvert, and their labels can be scrambled to other amino acids like alanine.
Q3: What are the recommended sample conditions for this compound NMR?
Optimizing sample conditions is crucial for obtaining a good signal-to-noise ratio. Here are some general guidelines:
| Parameter | Recommendation | Rationale |
| Protein Concentration | 0.3-0.5 mM for larger proteins; 2-5 mM for peptides. | Higher concentration directly increases signal intensity. |
| pH | Below 6.5. | Minimizes the base-catalyzed exchange of backbone amide protons with the solvent, which can lead to signal loss. |
| Buffer | Use components without covalently attached protons. | To avoid interfering signals from the buffer, which is at a much higher concentration than the protein. |
| Ionic Strength | Keep as low as possible (ideally below 100 mM). | High salt concentrations can degrade spectral quality. |
| Deuterium Oxide (D2O) | Add at least 5% D2O. | Required for the NMR spectrometer's lock system to maintain field stability. |
| Sample Stability | Sample should be stable for at least one week at the experimental temperature. | Ensures reliable and reproducible measurements. |
Troubleshooting Guides
Problem 1: Low Signal Intensity and Poor Signal-to-Noise Ratio
If you are experiencing a weak signal from your this compound sample, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting low signal-to-noise in 15N NMR.
Problem 2: Spectral Overlap Involving Isoleucine Resonances
In larger proteins or intrinsically disordered proteins, severe signal overlap can obscure isoleucine peaks.
Caption: Strategies to resolve spectral overlap in 15N NMR.
Experimental Protocols
Protocol 1: Selective 15N-Isoleucine Labeling in E. coli
This protocol is adapted for expressing a protein with 15N-labeled isoleucine while other amino acids remain unlabeled to reduce spectral overlap.
-
Prepare M9 Minimal Media: Prepare M9 minimal media containing all necessary salts and glucose as the carbon source.
-
Add Amino Acids: Supplement the media with a mixture of all 19 unlabeled amino acids, and 15N-labeled L-isoleucine. The concentration of each amino acid should be proportional to its abundance in the target protein sequence, with a total amino acid concentration of about 1 g/L.
-
Cell Growth and Induction:
-
Grow a starter culture of E. coli BL21(DE3) cells harboring the expression plasmid in LB media overnight.
-
Inoculate the M9 minimal media with the starter culture.
-
Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (final concentration of 0.5-1 mM).
-
Continue to grow the cells for 16 hours at 18°C.
-
-
Protein Purification: Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.
-
Verification: Use mass spectrometry to confirm the incorporation of 15N-isoleucine and to check for any isotopic scrambling.
Protocol 2: Optimizing a 1H-15N HSQC Experiment
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for studying 15N-labeled proteins.
-
Sample Preparation: Prepare the 15N-Isoleucine labeled protein sample as described in the table above.
-
Spectrometer Setup:
-
Tune and match the probe for both 1H and 15N frequencies.
-
Lock onto the D2O signal.
-
Optimize the shim settings to achieve good magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard HSQC pulse sequence with water suppression (e.g., using flip-back pulses or a 3-9-19 WATERGATE element).
-
Spectral Width: Set the 1H spectral width to around 12-16 ppm and the 15N spectral width to 30-40 ppm, centered on the amide region.
-
Number of Scans: Start with 8 or 16 scans and increase as needed to improve the signal-to-noise ratio. The S/N is proportional to the square root of the number of scans.
-
Recycle Delay: Set the inter-scan delay (d1) to at least 1.5 seconds to allow for full relaxation of the protons.
-
Acquisition Time: Acquire a sufficient number of complex points in both the direct (1H) and indirect (15N) dimensions to ensure good resolution.
-
| Parameter | Typical Value |
| Pulse Program | hsqcfpf3gpph (Bruker) or similar |
| Number of Scans (ns) | 8 - 64 (or more) |
| Recycle Delay (d1) | 1.5 - 2.5 s |
| 1H Spectral Width (sw) | ~12 ppm |
| 15N Spectral Width (sw) | ~35 ppm |
| Acquisition Points (td2, td1) | 2048 (1H), 256 (15N) |
This technical support guide provides a starting point for improving the signal-to-noise ratio in this compound NMR experiments. For more complex issues, consulting with an NMR facility manager or a spectroscopy expert is recommended.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mr.copernicus.org [mr.copernicus.org]
Technical Support Center: L-Isoleucine-15N Isotope Tracing Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving L-Isoleucine-15N, with a focus on preventing its metabolic conversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for L-Isoleucine, and why is it a concern during labeling experiments?
A1: L-Isoleucine is a branched-chain amino acid (BCAA) that undergoes catabolism, primarily initiated by branched-chain amino acid aminotransferases (BCATs). These enzymes transfer the amino group from L-Isoleucine to α-ketoglutarate, producing α-keto-β-methylvalerate and glutamate. This initial transamination step is a critical point of metabolic conversion. In experiments using this compound as a tracer, this conversion can lead to the transfer of the 15N label to other amino acids, particularly glutamate, or its complete removal from the intended molecule. This phenomenon, known as isotopic scrambling, can confound the interpretation of experimental results by diluting the isotopic enrichment of the target molecule and introducing the label into unintended metabolic pathways.
Q2: How can I inhibit the metabolic conversion of this compound in my experiments?
A2: The most common method to inhibit the initial step of L-Isoleucine metabolism is through the use of chemical inhibitors that target the BCAT enzymes. Gabapentin is a widely cited competitive inhibitor of BCATs, particularly the cytosolic isoform, BCAT1. By blocking this enzyme, you can significantly reduce the transamination of L-Isoleucine and preserve the integrity of the 15N label on the isoleucine molecule.
Q3: Are there different isoforms of BCAT, and does this affect inhibition strategies?
A3: Yes, there are two main isoforms of BCAT: a cytosolic form (BCAT1 or BCATc) and a mitochondrial form (BCAT2 or BCATm). Gabapentin has been shown to be a more potent inhibitor of the cytosolic BCAT1 isoform. The effectiveness of inhibition can, therefore, depend on the cellular localization of L-Isoleucine metabolism in your specific experimental system.
Q4: What are the potential off-target effects of using gabapentin?
A4: While gabapentin is a useful tool, it's crucial to be aware of its potential off-target effects, especially at the high concentrations often required for effective BCAT inhibition in cell culture (in the millimolar range). Studies have shown that at high concentrations (e.g., 10 mM), gabapentin can suppress cell proliferation independent of its action on BCAT1. It may also affect other metabolic pathways. Therefore, it is essential to include appropriate controls in your experimental design to account for these potential confounding effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected 15N enrichment in other amino acids (e.g., glutamate) | Metabolic conversion of this compound via BCAT activity. | - Treat cells with a BCAT inhibitor like gabapentin. - Optimize the concentration and incubation time of the inhibitor. - Verify inhibition by performing a BCAT activity assay on cell lysates. |
| Low or inconsistent this compound incorporation | 1. Incomplete labeling due to insufficient incubation time. 2. Dilution of the labeled amino acid pool by unlabeled isoleucine from the media or serum. 3. Metabolic conversion and loss of the 15N label. | 1. Increase the duration of labeling to allow for complete protein turnover. 2. Use dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled amino acids. Ensure the base medium is also free of unlabeled isoleucine. 3. Implement an inhibition strategy as described above. |
| Cell viability or proliferation is affected after inhibitor treatment | Off-target effects of the inhibitor at high concentrations. | - Perform a dose-response curve to determine the optimal inhibitor concentration that minimizes toxicity while effectively inhibiting BCAT. - Include a vehicle-only control and a control with the inhibitor but without the this compound to isolate the effects of the inhibitor itself. |
| Uncertainty if metabolic conversion is occurring | Lack of direct measurement of BCAT activity or downstream metabolites. | - Perform a BCAT activity assay on lysates from treated and untreated cells. - Use LC-MS/MS to trace the 15N label. Look for the appearance of 15N on glutamate or other amino acids. Compare the isotopic enrichment of these molecules in inhibited vs. uninhibited samples. |
Data Presentation: Inhibition of Branched-Chain Amino Acid Transaminase (BCAT)
The following table summarizes key quantitative data related to the inhibition of BCAT enzymes. Direct percentage inhibition of this compound conversion can be highly dependent on experimental conditions (cell type, inhibitor concentration, incubation time). Therefore, it is recommended to empirically determine the optimal inhibitor concentration for your specific system.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) / IC50 | Effective Concentration (in vitro) | Key Considerations |
| Gabapentin | BCAT1 (cytosolic) | Ki ≈ 1 mM | 1 - 10 mM | Less effective against BCAT2. High concentrations may have off-target effects on cell proliferation. |
Experimental Protocols
Protocol 1: Inhibition of L-Isoleucine Metabolism in Cell Culture using Gabapentin
Objective: To minimize the metabolic conversion of this compound in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
L-Isoleucine-free culture medium
-
This compound
-
Gabapentin stock solution (e.g., 100 mM in sterile water or PBS)
-
Dialyzed Fetal Bovine Serum (dFBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the experiment.
-
Adaptation to Isoleucine-Free Medium (Optional but Recommended): To enhance labeling efficiency, wash the cells with PBS and switch to a custom L-Isoleucine-free medium supplemented with dFBS for a short period (e.g., 1-2 hours) before labeling.
-
Inhibitor Pre-treatment: Add gabapentin to the culture medium to achieve the desired final concentration (e.g., 1-10 mM). A dose-response curve is recommended to determine the optimal concentration for your cell line. Incubate for a predetermined time (e.g., 1-2 hours) before adding the labeled isoleucine.
-
Labeling: Add this compound to the medium at the desired final concentration.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Harvesting: Harvest the cells for downstream analysis (e.g., protein extraction for mass spectrometry). Wash the cell pellet thoroughly with ice-cold PBS to remove any residual labeled amino acids from the medium.
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Analysis: Analyze the samples by LC-MS/MS to determine the incorporation of this compound into proteins and to assess any potential metabolic scrambling by looking for the 15N label on other amino acids.
Protocol 2: Spectrophotometric Assay for BCAT Activity in Cell Lysates
Objective: To measure the activity of BCAT in cell lysates to confirm the efficacy of inhibitors. This protocol is adapted from established methods that couple the transamination reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.5)
-
L-Leucine solution (as a substrate for BCAT)
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α-Ketoglutarate solution
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NADH solution
-
Leucine Dehydrogenase (LDH)
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Ammonium chloride (NH₄Cl)
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96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation: Lyse the cultured cells (treated with inhibitor and untreated controls) using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay.
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Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, L-Leucine, α-ketoglutarate, NADH, LDH, and NH₄Cl at their final desired concentrations.
-
Assay Initiation: In a 96-well plate, add a standardized amount of protein from each cell lysate to individual wells. Initiate the reaction by adding the reaction mixture.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the BCAT activity.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA340/min). Normalize this rate to the amount of protein in each well to determine the specific activity of BCAT (e.g., in nmol/min/mg protein). Compare the specific activity between inhibitor-treated and untreated samples to determine the percentage of inhibition.
Visualizations
L-Isoleucine Catabolic Pathway
Caption: The initial step of L-Isoleucine catabolism, a primary target for preventing metabolic conversion.
Experimental Workflow for Minimizing Metabolic Conversion
Caption: A streamlined workflow for experiments utilizing this compound with metabolic inhibition.
References
Technical Support Center: Minimizing Isotopic Scrambling of L-Isoleucine-15N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isotopic scrambling of L-Isoleucine-15N during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling of this compound?
Isotopic scrambling refers to the metabolic conversion of this compound into other amino acids, which results in the transfer of the 15N isotope to those other amino acids.[1][2] This occurs when the host organism or cell line metabolizes the supplied this compound, leading to the distribution of the 15N label across various amino acid pools.[3] For instance, the 15N-amino group from isoleucine can be transferred to an α-keto acid, forming a new 15N-labeled amino acid.
Q2: Why is it important to minimize isotopic scrambling?
Minimizing isotopic scrambling is crucial for the accuracy and reliability of stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. Scrambling can lead to:
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Inaccurate Quantification: The presence of 15N on amino acids other than the intended one complicates data analysis and can lead to erroneous protein quantification.[3][4]
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Complex Mass Spectra: Scrambling results in complicated and overlapping isotope patterns in mass spectra, making it difficult to identify and quantify peptides accurately.
-
Reduced Signal Intensity: The synthesis of unlabeled amino acids from other unlabeled sources in the medium can dilute the enrichment level of the target-labeled amino acids.
Q3: What are the main causes of this compound scrambling in my experiments?
The primary cause of isotopic scrambling is the metabolic activity within the experimental system. Key enzymatic pathways responsible include:
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Transaminase Activity: Transaminases, which are pyridoxal-phosphate (PLP)-dependent enzymes, are major contributors to scrambling by transferring the α-amino group of L-Isoleucine to other α-keto acids.
-
Amino Acid Biosynthesis and Degradation: Cells can break down L-Isoleucine and use its components, including the 15N-amine group, to synthesize other amino acids. L-Isoleucine is degraded to acetyl-CoA and propionyl-CoA, and its nitrogen can enter the cellular nitrogen pool.
Q4: How can I detect if my this compound label has scrambled?
Scrambling can be detected by analyzing the isotopic enrichment of all amino acids from a protein hydrolysate using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, you would look for mass shifts corresponding to 15N incorporation in peptides that do not contain isoleucine. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the heavy isotope labels on the peptides.
Q5: Which experimental systems are more prone to this compound scrambling?
The degree of scrambling can vary significantly between different experimental systems:
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In vivo systems: Whole organisms have complex metabolic networks, making them highly susceptible to scrambling.
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Mammalian Cell Culture (e.g., HEK293): Certain cell lines, like HEK293, are known to exhibit a high degree of scrambling for several amino acids, including isoleucine, leucine, and valine.
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Bacterial Expression Systems (e.g., E. coli): These systems can also show significant scrambling due to active metabolic pathways.
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Cell-Free Protein Synthesis: These systems generally show less scrambling because metabolic enzyme activity is lower than in intact cells.
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CHO Cells: In some expression systems like Chinese Hamster Ovary (CHO) cells, scrambling is less likely as amino acids are often directly incorporated from the medium.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: A high degree of 15N scrambling is observed with L-Isoleucine.
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Potential Cause: The chosen cell line has high metabolic activity involving transamination and amino acid biosynthesis pathways. L-Isoleucine is known to be one of the six amino acids that exhibit a high degree of scrambling in HEK293 cells.
-
Troubleshooting Steps:
-
Optimize Media Composition: Adjusting the concentration of the labeled amino acid can help. For HEK293 cells, reducing the concentration of 15N-labeled isoleucine has been shown to suppress scrambling.
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Switch Expression System: If possible, consider using a cell line with lower scrambling potential, such as CHO cells, or a cell-free protein synthesis system.
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Inhibit Metabolic Pathways: In cell-free systems using E. coli S30 extracts, treatment with sodium borohydride (NaBH4) can inactivate PLP-dependent enzymes and reduce scrambling.
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Issue 2: Unexpected peaks in mass spectrometry data for 15N-labeled peptides.
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Potential Cause: This is a direct indication of isotopic scrambling, where the 15N label has been transferred to other amino acids.
-
Troubleshooting Steps:
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Verify Label Incorporation: Use tandem mass spectrometry (MS/MS) to pinpoint which amino acids in your peptides are carrying the 15N label.
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Review Cell Culture Conditions: Ensure that the cell culture medium is not depleted of other essential amino acids, which might force the cells to synthesize them, thereby increasing scrambling.
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Implement a Scrambling Minimization Protocol: Follow one of the detailed experimental protocols below to reduce scrambling in your next experiment.
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Issue 3: Low or inconsistent incorporation of this compound.
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Potential Cause: This can be due to incomplete labeling or competition with unlabeled isoleucine present in the media components, such as fetal bovine serum (FBS).
-
Troubleshooting Steps:
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Use Dialyzed FBS: Standard FBS contains unlabeled amino acids. Switch to dialyzed FBS to remove these competing "light" amino acids.
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Ensure Sufficient Cell Divisions: In metabolic labeling experiments like SILAC, cells should be cultured for at least five passages in the labeling medium to ensure complete incorporation of the labeled amino acid.
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Determine Labeling Efficiency: Always measure the labeling efficiency, which should ideally be above 95%, to accurately correct your quantitative data.
-
Data Presentation
Quantitative Data on Isotopic Scrambling
The degree of isotopic scrambling can vary significantly among different amino acids. The following table summarizes the observed scrambling in HEK293 cells.
Table 1: Degree of Isotopic Scrambling for 15N-Labeled Amino Acids in HEK293 Cells
| Amino Acid | Degree of Scrambling |
|---|---|
| Alanine (A), Aspartate (D), Glutamate (E) | High |
| Isoleucine (I) , Leucine (L), Valine (V) | High |
| Glycine (G), Serine (S) | Interconversion between each other |
| Cysteine (C), Phenylalanine (F), Histidine (H) | Minimal or no scrambling |
| Lysine (K), Methionine (M), Asparagine (N) | Minimal or no scrambling |
| Arginine (R), Threonine (T), Tryptophan (W), Tyrosine (Y) | Minimal or no scrambling |
(Data sourced from studies on HEK293 cells)
Adjusting experimental conditions can help mitigate scrambling. The table below shows the effect of reducing the concentration of labeled L-Isoleucine in the culture medium.
Table 2: Effect of L-Isoleucine Concentration on Scrambling in HEK293 Cells
| This compound Concentration | Observed Scrambling |
|---|---|
| 100 mg/L | High |
| 25 mg/L | Reduced |
(Data based on experiments with GFP-CD16a expressed in HEK293 cells)
Experimental Protocols to Minimize Scrambling
Protocol 1: Optimizing Cell Culture Conditions for Mammalian Cells (HEK293)
This protocol is designed to minimize this compound scrambling in mammalian cell lines like HEK293 by adjusting the media composition.
Materials:
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HEK293 cells
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Culture medium deficient in L-Isoleucine
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This compound
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Unlabeled L-Isoleucine
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Other essential amino acids
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Dialyzed Fetal Bovine Serum (FBS)
Procedure:
-
Prepare Labeling Medium: Prepare the cell culture medium by supplementing it with all essential amino acids, except for L-Isoleucine. Use dialyzed FBS to avoid contamination with unlabeled amino acids.
-
Optimize this compound Concentration: Instead of the standard 100 mg/L, prepare a medium with a reduced concentration of this compound, for example, 25 mg/L. Ensure that this concentration is not limiting for cell growth and protein expression by running preliminary tests.
-
Cell Adaptation: Culture the HEK293 cells in this optimized medium for at least five passages to ensure adaptation and maximal incorporation of the labeled amino acid.
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Protein Expression: Proceed with your standard transfection and protein expression protocol.
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Analysis: Harvest the cells or secreted protein and analyze for isotopic scrambling using mass spectrometry. Compare the results with those obtained using the standard 100 mg/L concentration.
Protocol 2: Using Cell-Free Protein Synthesis to Reduce Scrambling
This protocol describes a method to suppress scrambling in an E. coli S30 cell-free system by inhibiting transaminase activity.
Materials:
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E. coli S30 extract
-
Reaction mixture for cell-free protein synthesis
-
This compound
-
Plasmid DNA encoding the protein of interest
-
Sodium borohydride (NaBH4) solution (freshly prepared)
Procedure:
-
Prepare the S30 Extract: Start with a commercial or self-prepared E. coli S30 extract.
-
Inactivate Transaminases: To inactivate pyridoxal-phosphate (PLP)-dependent enzymes, treat the S30 extract with NaBH4. This should be done carefully, following established protocols, as NaBH4 is a strong reducing agent. This step irreversibly reduces the Schiff bases formed between PLP and lysine residues in the enzymes.
-
Set up the Cell-Free Reaction: Prepare the cell-free protein synthesis reaction mixture containing all necessary components (buffers, nucleotides, energy source) and supplement it with this compound and other unlabeled amino acids.
-
Protein Synthesis: Add the treated S30 extract and the plasmid DNA to the reaction mixture and incubate at the optimal temperature (usually 37°C) for several hours.
-
Purification and Analysis: Purify the expressed protein and analyze it by mass spectrometry to confirm reduced isotopic scrambling.
Visual Guides
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways involved in isotopic scrambling and a logical workflow for troubleshooting these issues.
Caption: Metabolic pathway showing the transamination of this compound.
Caption: Troubleshooting workflow for minimizing isotopic scrambling.
References
- 1. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing L-Isoleucine-15N Incorporation in High-Density Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enhancement of L-Isoleucine-15N incorporation in high-density cultures.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems you may encounter during your experiments.
Problem 1: Low or No Yield of Recombinant Protein
| Question | Possible Cause | Suggested Solution |
| Why am I getting very low or no protein expression? | Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical. | Optimize the inducer concentration and the induction time and temperature. Perform a time-course experiment at different temperatures (e.g., 18°C, 25°C, 37°C) to find the optimal conditions for your specific protein.[1] |
| Leaky Expression of a Toxic Protein: Low-level expression of a toxic protein before induction can inhibit cell growth.[2][3] | Use a tightly regulated promoter system (e.g., T7 promoter in pET vectors) to minimize leaky expression.[3] Consider using a host strain that provides tighter control over expression. | |
| Plasmid Instability: High cell densities can sometimes lead to plasmid loss, especially if the expressed protein is toxic. | Ensure consistent antibiotic selection throughout the culture. Consider co-expressing a plasmid stabilization factor. | |
| Codon Usage Bias: The codon usage of your gene of interest may not be optimal for E. coli. | Use a codon-optimized synthetic gene for expression in E. coli. Alternatively, use a host strain that co-expresses tRNAs for rare codons. |
Problem 2: Low Incorporation of this compound
| Question | Possible Cause | Suggested Solution |
| My protein is expressed, but the 15N incorporation is low. | Metabolic Scrambling: The 15N from L-Isoleucine can be metabolically converted and incorporated into other amino acids.[4] | Reduce the concentration of the labeled L-Isoleucine in the medium. This can decrease the amount available for metabolic conversion into other amino acids. |
| Presence of Unlabeled Isoleucine: Contamination of the culture medium with unlabeled L-isoleucine from sources like yeast extract or peptone. | Use a minimal medium (e.g., M9 medium) with 15NH4Cl as the sole nitrogen source to ensure that all de novo synthesized isoleucine is labeled. If rich media components are necessary, ensure they are from a certified 15N-depleted source. | |
| Insufficient Uptake of this compound: The cellular machinery for amino acid uptake may be saturated or inhibited. | Overexpress an amino acid transporter like CycA, which has been shown to import nonpolar amino acids, to potentially increase the uptake of this compound. | |
| Amino Acid Recycling: During long induction times, cellular proteins can be degraded and their amino acids, including unlabeled isoleucine, can be recycled for new protein synthesis. | Optimize the induction time to harvest the cells when the target protein expression is maximal, but before significant protein turnover occurs. |
Problem 3: Poor Cell Growth in High-Density Cultures
| Question | Possible Cause | Suggested Solution |
| My cells are not reaching a high optical density (OD600). | Oxygen Limitation: Inadequate aeration is a common issue in high-density cultures. | Use baffled flasks to increase the surface area for oxygen exchange. Ensure a low culture volume to flask volume ratio (e.g., 1:10). Optimize the shaking speed. |
| Media Acidification: High metabolic activity can lead to a drop in the pH of the culture medium, which inhibits growth. | Use a well-buffered medium. Monitor and adjust the pH of the culture as needed. | |
| Nutrient Depletion: Essential nutrients in the medium are consumed rapidly at high cell densities. | Use a richer minimal medium formulation, such as the modified M9 medium (M9++), which can support higher cell densities. Consider fed-batch strategies to replenish nutrients. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to determine the percentage of this compound incorporation?
The gold standard for determining the percentage of 15N incorporation is mass spectrometry. By analyzing the mass spectrum of peptides from your purified protein, you can compare the isotopic profile against theoretical profiles with different enrichment rates to calculate the incorporation percentage.
Q2: Can I use rich media like LB for 15N labeling to get higher cell densities?
While rich media can promote higher cell densities, they contain unlabeled amino acids that will compete with your this compound, leading to lower incorporation. For high levels of incorporation, a minimal medium with 15NH4Cl as the sole nitrogen source is recommended. Some protocols suggest a compromise by growing cells to a high density in rich medium, then pelleting and resuspending them in minimal labeling medium for induction.
Q3: What are the key components of a minimal medium for high-density 15N labeling?
A typical minimal medium, such as M9, will contain a nitrogen source (15NH4Cl for labeling), a carbon source (like glucose), salts (Na2HPO4, KH2PO4, NaCl), MgSO4, CaCl2, and a solution of trace elements. For high-density cultures, a modified M9 medium (M9++) with increased buffering capacity and optimized trace element concentrations can be beneficial.
Q4: How can I increase the yield of my labeled protein without increasing the cost of this compound?
Employing high-density culture techniques can significantly increase the protein yield per volume of culture, thereby reducing the amount of expensive labeled amino acid needed for a given amount of protein. Optimizing expression conditions such as temperature and induction time can also maximize the yield from a given amount of labeled precursor.
Q5: What are "underground" metabolic pathways and how do they affect this compound incorporation?
"Underground" or promiscuous enzyme activities can lead to the synthesis of isoleucine precursors from unexpected sources within the cell. For example, in E. coli, alternative pathways can produce 2-ketobutyrate, a key precursor for isoleucine biosynthesis, from sources other than threonine. This can dilute the 15N label if the precursors for these underground pathways are not 15N-labeled. Using a minimal medium with 15NH4Cl as the sole nitrogen source helps to ensure that all metabolic pathways utilize the 15N label.
Quantitative Data
Table 1: Comparison of High-Density and Standard Culture Protocols for 15N/13C Labeling
| Parameter | Standard Protocol (M9 Medium) | High-Density Protocol (M9++ Medium) | Fold Increase | Reference |
| Culture Volume | 1 L | 250 mL | - | |
| Final OD600 | ~1 | ~6 | 6x | |
| 15NH4Cl per gram of cell mass | 2x | 1x | - | |
| 13C6-Glucose per gram of cell mass | ~3x | 1x | - | |
| Protein Yield | 1x | up to 7x | up to 7x |
Table 2: Effect of Modifying Threonine Metabolism on L-Isoleucine Production in E. coli
| Strain | Genotype | L-Isoleucine Yield (g/L) | Biomass (OD600) | Reference |
| NXU101 | Starting Strain | 4.34 ± 0.08 | 0.781 ± 0.008 | |
| NXU102 | Δtdh, ΔltaE, ΔyiaY | 7.48 ± 0.01 | 0.862 ± 0.005 |
Experimental Protocols
Protocol 1: High-Density E. coli Culture for Uniform 15N Labeling
This protocol is adapted from a method designed to increase protein yield in shaker flasks.
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Pre-culture Preparation:
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Inoculate a single colony into 1 mL of LB medium and grow for 2-3 hours at 37°C.
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Use 100 µL of the LB culture to inoculate 10 mL of M9++ medium in a 125 mL flask.
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Grow the pre-culture overnight at 37°C.
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Main Culture Growth:
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Inoculate 250 mL of M9++ medium (containing 1g/L 15NH4Cl) in a 2.5 L baffled flask with the 10 mL overnight pre-culture.
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Grow the culture at 37°C with vigorous shaking until the OD600 reaches 2.0-3.0.
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Reduce the temperature to 30°C and continue growth until the OD600 reaches 6.0-6.5.
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Protein Expression:
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Reduce the temperature to 20°C.
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Induce protein expression with 1.0 mM IPTG.
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Continue to culture for 20 hours.
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Harvest the cells by centrifugation.
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Protocol 2: Quantification of 15N Incorporation by Mass Spectrometry
This is a general workflow for determining the percentage of 15N incorporation.
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Protein Purification: Purify the expressed 15N-labeled protein to a high degree of homogeneity.
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Protein Digestion:
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Denature the protein using a suitable buffer (e.g., containing urea or guanidinium chloride).
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Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
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Digest the protein into peptides using a sequence-specific protease, such as trypsin.
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-
Mass Spectrometry Analysis:
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Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., MALDI-TOF/TOF or ESI-QTOF).
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Acquire the mass spectra of the peptides.
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-
Data Analysis:
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Identify the peptides from their mass-to-charge (m/z) ratios.
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For each identified peptide, compare the experimentally observed isotopic distribution to a series of theoretically calculated distributions with varying levels of 15N enrichment.
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The percentage of 15N incorporation is determined by finding the theoretical distribution that best fits the experimental data, often using statistical methods like the Pearson product-moment correlation coefficient.
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Visualizations
Caption: Canonical L-Isoleucine biosynthesis pathway in E. coli from glucose, highlighting the key precursor L-Threonine and competing degradation pathways.
Caption: A logical workflow for troubleshooting low this compound incorporation in high-density cultures.
References
- 1. goldbio.com [goldbio.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 4. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield of 15N-Labeled Proteins in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low yield of 15N-labeled proteins in Escherichia coli.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any expression of my 15N-labeled protein. What are the common causes and how can I troubleshoot this?
A1: Failure to detect protein expression can stem from several issues, ranging from the expression vector to the health of the bacterial culture.
Troubleshooting Steps:
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Verify Your Construct: Ensure your gene of interest is correctly cloned into the expression vector with the proper reading frame. Sequencing the plasmid is a critical first step.
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Check for Leaky Expression and Toxicity: Some proteins are toxic to E. coli, and even low levels of expression before induction (leaky expression) can inhibit cell growth.[1][2][3]
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Codon Usage: The presence of codons that are rare in E. coli can stall translation and lead to truncated or non-existent protein expression.
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Solution: Analyze your gene for rare codons and consider synthesizing a codon-optimized version for E. coli. Alternatively, use specialized E. coli strains like Rosetta(DE3), which contain plasmids that express tRNAs for rare codons.
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Incorrect E. coli Strain: Using an inappropriate E. coli strain for your expression system will result in no expression. For example, T7 promoter-based vectors require a strain that expresses T7 RNA polymerase, such as BL21(DE3).
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Plasmid Integrity: Plasmids can be lost from the culture, especially if the expressed protein is toxic.
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Solution: Ensure the appropriate antibiotic is always present in your culture media. It's also good practice to use freshly transformed cells for expression experiments.
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Q2: My 15N-labeled protein expression is very low. How can I optimize the yield?
A2: Low protein yield is a frequent challenge when working with minimal media required for isotopic labeling. Several factors related to cell growth and induction conditions can be optimized.
Optimization Strategies:
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Media Composition: The composition of the minimal medium is crucial for cell health and protein production.
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Increase Nutrient Concentrations: Studies have shown that increasing the concentration of glucose and ¹⁵NH₄Cl can significantly boost protein yield. For instance, doubling the glucose concentration from 2 g/L to 4 g/L resulted in a more than five-fold increase in the yield of DsbA C33S.
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Supplement with Rich Media: Adding a very small amount of LB medium (e.g., 0.1%) to your minimal medium can improve cell density without significantly impacting the 15N labeling efficiency.
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Use an Optimized Minimal Medium: Consider using a modified M9 medium, such as M9++, which is designed to support growth to a higher cell density.
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Induction Conditions: The timing and conditions of induction are critical for maximizing protein expression.
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Optimal Cell Density for Induction: Inducing at a low optical density (OD₆₀₀) in a rich medium is common, but in minimal media, it's often better to induce at a higher cell density. A good starting point is to induce at 50% of the maximum cell density the culture can reach without induction.
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Induction Temperature: Lowering the induction temperature (e.g., from 37°C to 20-25°C) can slow down protein expression, which often improves protein folding and solubility, leading to a higher yield of functional protein.
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Induction Time: The optimal duration of induction can vary. For lower temperature inductions, a longer expression time (e.g., 16-20 hours) may be necessary to achieve maximal yield.
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Oxygenation: Adequate aeration is vital for cell growth, especially in high-density cultures.
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Solution: Use baffled flasks to increase the surface area for oxygen exchange and ensure a vigorous shaking speed (e.g., 250-280 rpm). The culture volume should not exceed 20-25% of the flask volume.
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Q3: My 15N-labeled protein is expressed, but it's insoluble and forms inclusion bodies. What can I do?
A3: Protein insolubility is often due to improper folding, which can be exacerbated by the high rates of protein expression in E. coli.
Troubleshooting Insolubility:
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Reduce Expression Rate: As mentioned for low yield, lowering the induction temperature is a primary strategy to slow down protein synthesis, allowing more time for proper folding.
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Choose a Different E. coli Strain: Some strains are better suited for producing soluble protein. For example, strains like C41(DE3) and C43(DE3) have mutations that can reduce the toxicity of some proteins and improve their solubility. For proteins with disulfide bonds, SHuffle strains can promote their correct formation in the cytoplasm.
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Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of proteins. Consider co-expressing your protein with a chaperone system.
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Test Different Constructs: The presence of certain tags or fusion partners can sometimes influence solubility. If possible, try different fusion tags or express the protein without a tag.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of media components and expression conditions on protein yield.
Table 1: Effect of Glucose and ¹⁵NH₄Cl Concentration on Protein Yield
| Component | Concentration | Fold Increase in Yield | Protein Example |
| Glucose | 2 g/L vs. 4 g/L | >5x | DsbA C33S |
| ¹⁵NH₄Cl | 2 g/L vs. 3 g/L | ~1.5x | DsbA C33S |
Table 2: Impact of Induction Temperature and E. coli Strain on Expression
| E. coli Strain | Induction Temperature | Relative Protein Yield | Protein Example |
| BL21(DE3) | 37°C | Low | DsbA |
| BL21(DE3) | 25°C | High | DsbA |
| C43(DE3) | 37°C | High | DsbA |
| C43(DE3) | 25°C | Moderate | DsbA |
Experimental Protocols
Protocol 1: General Protocol for 15N-Labeling of Proteins in M9 Medium
This protocol is a standard method for expressing 15N-labeled proteins in E. coli.
Day 1: Transformation
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Transform the expression plasmid containing your gene of interest into a suitable E. coli expression strain (e.g., BL21(DE3)).
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Plate the transformed cells on an LB agar plate containing the appropriate antibiotic.
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Incubate overnight at 37°C.
Day 2: Pre-culture
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In the morning, inoculate a single colony into 5 mL of rich medium (e.g., 2xTY or LB) with the appropriate antibiotic.
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Grow at 37°C with shaking until the culture is dense.
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In the late afternoon, use this pre-culture to inoculate a 50 mL M9 minimal medium starter culture containing 1 g/L ¹⁵NH₄Cl and the appropriate antibiotic. The inoculation volume should be about 1:100.
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Grow this starter culture overnight at 37°C with shaking.
Day 3: Main Culture and Induction
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Inoculate 1 L of M9 minimal medium (containing 1 g/L ¹⁵NH₄Cl, glucose, trace elements, and antibiotic) with the overnight M9 starter culture (1:100 dilution).
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Grow the main culture at 37°C with vigorous shaking.
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Monitor the OD₆₀₀. When it reaches the desired density (e.g., 0.8-1.0), lower the temperature to your desired induction temperature (e.g., 20°C).
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Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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Continue to incubate the culture with shaking for the desired expression time (e.g., 4 hours at 37°C or 16-20 hours at 20°C).
Day 4: Harvest
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Harvest the cells by centrifugation (e.g., 5000 x g for 20 minutes at 4°C).
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Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: High-Density Culture for Improved Yield
This protocol is adapted for achieving higher cell densities and protein yields.
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Follow Day 1 and the morning of Day 2 as in Protocol 1.
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In the late afternoon of Day 2, inoculate a 10 mL pre-culture in a modified minimal medium (M9++) in a 125 mL flask. Grow overnight at 37°C.
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On Day 3, use the 10 mL pre-culture to inoculate 250 mL of M9++ medium in a larger flask.
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Grow at 37°C until the OD₆₀₀ is between 2.0 and 3.0.
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Reduce the temperature to 30°C and continue growth until the OD₆₀₀ reaches 6.0-6.5.
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Lower the temperature to 20°C and induce with 1 mM IPTG.
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Express for 20 hours before harvesting the cells.
Visualizations
Caption: A workflow diagram for troubleshooting poor yield of 15N-labeled proteins.
Caption: A typical experimental workflow for 15N-protein labeling in E. coli.
References
L-Isoleucine-15N NMR Sample Preparation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing L-Isoleucine-15N samples for optimal Nuclear Magnetic Resonance (NMR) resolution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for an this compound NMR sample?
A1: For acquiring high-quality spectra of individual amino acids, a higher concentration is generally better. For this compound, a concentration range of 1-10 mg/mL is a good starting point.[1] For protein NMR, where a single labeled residue is being observed, the overall protein concentration is typically in the range of 0.3-0.5 mM.[2] Very high concentrations can sometimes lead to broader lines if the sample is not mixed well, causing concentration gradients within the NMR tube.[1]
Q2: Which buffer should I use for my this compound sample?
A2: The choice of buffer is critical for sample stability and spectral quality. It is advisable to use buffer components that do not have covalently attached protons to avoid interfering signals.[3] Deuterated buffers are often preferred. Low salt concentrations, generally below 100 mM, are recommended as high ionic strength can degrade spectral quality.[3]
Q3: What is the ideal pH for an this compound NMR sample?
A3: A slightly acidic pH, typically below 6.5, is often optimal for observing amide protons. This is because the exchange rate of amide protons with the solvent is base-catalyzed; a lower pH minimizes this exchange, resulting in sharper signals. For observing the NH3+ group, acidic conditions are necessary to slow down the exchange rate. It's crucial to maintain stringent pH control, as even small variations can lead to significant chemical shift perturbations, potentially confounding data interpretation.
Q4: What is the recommended temperature for running NMR experiments on this compound?
A4: Lowering the temperature can significantly improve spectral resolution for 15N-labeled amino acids by reducing the rate of chemical exchange of amide protons with water. Studies have shown that temperatures below 0°C, such as -5°C, allow for facile characterization of the exchangeable NH3+ group. Varying the temperature can also help resolve overlapping resonances.
Q5: Should I add any specific additives to my sample?
A5: To conduct experiments at sub-zero temperatures without freezing, a co-solvent like 20% deuterated acetone can be used. For long-term sample stability, 0.1% sodium azide can be added to inhibit bacterial and fungal growth. It is also standard practice to add 5-10% Deuterium Oxide (D2O) to the sample, which is necessary for the NMR spectrometer's lock system. A reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is typically added for chemical shift calibration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the concentration of this compound. For peptides, concentrations of 1-5 mM are often required. |
| Suboptimal NMR acquisition parameters. | Increase the number of scans. | |
| Broad or Asymmetric Lineshapes | High salt concentration. | Keep the total ionic strength as low as possible, preferably under 100 mM. |
| Sample inhomogeneity. | Ensure the sample is thoroughly mixed by vortexing. Filter the sample to remove any particulates. | |
| Low solution height in the NMR tube. | The solution height should be at least 40-50 mm, corresponding to a volume of 0.5-0.7 mL in a standard 5 mm tube. | |
| Rapid chemical exchange of amide protons. | Lower the sample pH to below 6.5 and/or decrease the acquisition temperature. | |
| Missing or Weak Amide Proton Signals | High pH causing rapid exchange with solvent. | Lower the pH of the sample. The exchange rate is base-catalyzed, so a more acidic environment will slow it down. |
| High temperature accelerating proton exchange. | Acquire spectra at a lower temperature. Studies have shown success at temperatures as low as -5°C. | |
| Unexpected Peaks in the Spectrum | Contamination from buffer components. | Use buffer components without covalently attached protons or use fully deuterated buffers. |
| Metabolic scrambling of the 15N label. | If expressing the labeled amino acid in a biological system, adjust culture conditions, such as the concentration of the labeled amino acid, to minimize scrambling. | |
| Chemical Shift Instability | pH drift during the experiment. | Ensure the buffer has sufficient capacity to maintain a stable pH throughout the measurement. Re-measure pH after the experiment. |
| Temperature fluctuations. | Use a spectrometer with good temperature control. Allow the sample to equilibrate at the target temperature before starting acquisition. |
Experimental Protocols & Data
Optimal Sample Conditions Summary
| Parameter | Recommended Value/Condition | Rationale |
| Concentration | 1-10 mg/mL (for free amino acid) | Ensures sufficient signal-to-noise. |
| Buffer | Phosphate, Acetate (deuterated preferred) | Minimizes interfering signals from the buffer itself. |
| Buffer Concentration | 25-100 mM | Balances buffering capacity with the need for low ionic strength. |
| pH | 4.0 - 6.5 | Reduces the exchange rate of amide protons with water, leading to sharper signals. |
| Temperature | -5°C to 25°C | Lower temperatures slow proton exchange, improving resolution for exchangeable protons. |
| Additives | 5-10% D2O | Required for the spectrometer's frequency lock. |
| 20% d-acetone (optional) | Allows for experiments at sub-zero temperatures. | |
| 0.1 mM DSS (or similar) | Internal standard for chemical shift referencing. | |
| 0.1% Sodium Azide (optional) | Prevents microbial growth in long-term experiments. |
Protocol: this compound Sample Preparation for HSQC
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Dissolution : Weigh the desired amount of this compound and dissolve it in the chosen buffer to achieve the target concentration. For example, dissolve 5 mg of this compound in 0.5 mL of buffer for a 10 mg/mL solution.
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pH Adjustment : Carefully adjust the pH of the solution to the desired value (e.g., pH 4.0) using dilute deuterated acid or base.
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Addition of D2O and Reference : Add D2O to a final concentration of 10% (v/v). Add the internal reference standard (e.g., DSS) to a final concentration of 0.1 mM.
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Filtration : To remove any particulate matter, filter the final solution through a syringe filter or a Pasteur pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube.
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Volume Check : Ensure the final volume in the NMR tube corresponds to a height of at least 4 cm.
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Cleaning : Before placing the sample in the spectrometer, wipe the outside of the NMR tube, particularly the bottom 10 cm, with acetone or isopropanol to remove any dirt or fingerprints.
Visualizations
Caption: Workflow for this compound NMR sample preparation.
Caption: Troubleshooting logic for poor NMR spectral resolution.
References
Technical Support Center: Overcoming Signal Overlap in 15N HSQC Spectra with Selective Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering signal overlap in 15N HSQC spectra. The focus is on the application of selective isotopic labeling techniques to resolve spectral crowding and facilitate unambiguous resonance assignment and analysis.
Troubleshooting Guides
This section addresses common problems encountered during selective labeling experiments for NMR studies.
Issue: Severe peak overlap persists even after selective labeling.
Possible Cause 1: Suboptimal choice of labeled amino acid(s).
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Solution: Re-evaluate the amino acid distribution in your protein. If the selectively labeled residue is highly abundant or clustered in a specific region of the protein, significant overlap may still occur. Consider labeling a less frequent amino acid or a combination of amino acids that are more evenly distributed throughout the sequence.
Possible Cause 2: Isotopic scrambling.
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Solution: Metabolic pathways can sometimes convert one labeled amino acid into another, leading to unintended labeled residues and additional peaks in your spectrum.[1][2][3] This is particularly common in mammalian expression systems.[1][4]
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Mitigation in E. coli: Supplementing the minimal media with unlabeled amino acids that are biosynthetically related to the labeled one can help suppress scrambling.
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Characterization in Mammalian Cells: In systems like HEK293 cells, some amino acids are more prone to scrambling (e.g., A, D, E, I, L, V) while others show minimal scrambling (e.g., C, F, H, K, M, N, R, T, W, Y). It is crucial to be aware of these metabolic tendencies. Tuning culture conditions, such as reducing the concentration of the labeled amino acid, can sometimes suppress scrambling for certain residues like Valine and Isoleucine.
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Verification: Use mass spectrometry to quantify the extent of scrambling and confirm the specific incorporation of isotopes.
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Possible Cause 3: Protein aggregation or conformational heterogeneity.
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Solution: Overlap may not be solely due to a high number of signals but also from line broadening caused by aggregation or multiple conformations.
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Optimize Sample Conditions: Screen different buffer conditions (pH, ionic strength), temperature, and protein concentrations.
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Check for Aggregation: Use techniques like dynamic light scattering (DLS) to assess the monodispersity of your sample.
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NMR Experiments for Dynamics: Certain NMR experiments can probe for conformational exchange that may be broadening specific peaks.
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Issue: Expected peaks are missing from the 15N HSQC spectrum.
Possible Cause 1: Low labeling efficiency.
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Solution: The concentration of the labeled amino acid in the growth medium may be insufficient for efficient incorporation.
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Increase Labeled Amino Acid Concentration: Gradually increase the amount of the 15N-labeled amino acid in your expression media.
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Optimize Expression Protocol: Ensure that the timing of induction and the duration of expression are optimized for your specific protein and expression system.
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Possible Cause 2: Unfavorable relaxation properties.
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Solution: For larger proteins, transverse relaxation (T2) can be fast, leading to significant signal loss and peak broadening beyond detection.
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Use TROSY-based Experiments: For proteins larger than ~25 kDa, a Transverse Relaxation-Optimized Spectroscopy (TROSY) version of the 15N HSQC experiment is highly recommended to improve sensitivity and resolution.
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Deuteration: Expressing the protein in a deuterated background can significantly slow down relaxation rates and improve spectral quality.
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Possible Cause 3: Residues are in dynamic regions of the protein.
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Solution: Residues undergoing intermediate conformational exchange (on the µs-ms timescale) can experience significant line broadening, causing their signals to disappear from the spectrum.
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Vary Temperature: Acquiring spectra at different temperatures can sometimes shift the exchange regime and allow for the observation of missing peaks.
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Relaxation Dispersion Experiments: These specialized NMR experiments can be used to characterize dynamic processes and identify residues involved in conformational exchange.
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Frequently Asked Questions (FAQs)
Q1: What is selective isotopic labeling and how does it help with signal overlap in 15N HSQC spectra?
A1: Selective isotopic labeling is a technique where only specific types of amino acids (or specific atoms within them) are enriched with NMR-active isotopes like 15N. In a uniformly 15N-labeled protein, every amino acid residue (except proline) will contribute a peak to the 15N HSQC spectrum, which for larger proteins leads to severe crowding and overlap. By selectively labeling, you reduce the number of signals in the spectrum, making it much simpler and easier to interpret. This approach not only alleviates spectral congestion but also aids in the assignment of resonances to specific amino acid types.
Q2: What are the main strategies for selective 15N labeling?
A2: The primary strategies include:
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Residue-Type Selective Labeling: Providing one or more specific 15N-labeled amino acids in the growth medium while all other amino acids are unlabeled.
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Selective Unlabeling (Reverse Labeling): Growing the protein in a medium with a uniform 15N source (like 15NH4Cl) and supplementing it with one or more unlabeled amino acids. This results in a spectrum where the signals from the unlabeled amino acid types are absent.
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Combinatorial Selective Labeling: Using multiple samples, each labeled with a different combination of 15N amino acids, to facilitate assignments.
The choice of strategy depends on the specific research question, the size of the protein, and the expression system being used.
Q3: How do I choose which amino acid(s) to selectively label?
A3: The decision should be based on:
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Amino Acid Abundance and Distribution: Choose amino acids that are present in a moderate number and are well-dispersed throughout the protein sequence to avoid localized regions of high peak density.
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Research Goal: If you are interested in a specific region of the protein, such as an active site or a binding interface, you might choose to label residues known to be in that area.
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Metabolic Pathways: Select amino acids that are less prone to metabolic scrambling in your chosen expression system to ensure the labeling is specific. For example, aromatic residues (Phe, Tyr, Trp) and Lysine are often good candidates in E. coli.
Q4: What is isotopic scrambling and how can I minimize it?
A4: Isotopic scrambling refers to the metabolic conversion of a labeled amino acid into other amino acids, leading to the incorporation of the 15N label into unintended residue types. This complicates spectral analysis.
Minimization Strategies:
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Use Auxotrophic Strains: Employing E. coli strains that cannot synthesize certain amino acids can prevent scrambling.
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Media Supplementation: Adding a cocktail of unlabeled amino acids can inhibit the cell's own amino acid biosynthesis pathways, thus reducing the conversion of the labeled amino acid.
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Choice of Expression System: Mammalian cells have different metabolic pathways compared to bacteria, and understanding which amino acids are prone to scrambling in a particular system is key. For instance, in HEK293 cells, C, F, H, K, M, N, R, T, W, and Y show minimal scrambling.
Q5: Can I combine selective labeling with other NMR techniques to further improve my spectra?
A5: Absolutely. Selective labeling is often used in conjunction with other powerful NMR methods:
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TROSY: For large proteins, combining selective labeling with TROSY experiments is crucial for obtaining high-quality spectra with sharp lines and good sensitivity.
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Deuteration: Uniform deuteration of the protein (with the exception of the amide protons) dramatically reduces relaxation rates, which is highly beneficial for large proteins. Selectively protonating specific methyl groups in an otherwise deuterated background is another powerful strategy.
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Specialized Pulse Sequences: Experiments like the Carbonyl Carbon Label Selective (CCLS)-HSQC can be used to detect signals from 1H-15N units that are adjacent to a 13C-labeled carbonyl carbon, providing sequential connectivity information even in challenging cases.
Experimental Protocols
Protocol 1: Selective 15N Amino Acid Labeling in E. coli
This protocol provides a general framework for selectively labeling a protein with a single 15N-labeled amino acid type in E. coli.
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Prepare Minimal Media: Prepare M9 minimal media. The standard recipe includes Na2HPO4, KH2PO4, NaCl, and a nitrogen source. For selective labeling, initially use natural abundance 14NH4Cl as the sole nitrogen source.
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Add Carbon Source and Other Nutrients: Supplement the media with a carbon source (e.g., glucose), MgSO4, CaCl2, and any necessary vitamins or trace metals.
-
Inoculation and Initial Growth: Inoculate the media with a starter culture of E. coli (e.g., BL21(DE3) strain) carrying the expression plasmid for your protein of interest. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Media Exchange (Optional but Recommended): To minimize the presence of any unlabeled amino acids synthesized by the cells, it is best to pellet the cells by centrifugation and resuspend them in fresh M9 media containing all components except the nitrogen source.
-
Add Labeled Amino Acid and Induce Expression:
-
Add the desired 15N-labeled amino acid to the culture at a concentration of 50-100 mg/L.
-
To suppress scrambling, consider adding a mixture of unlabeled amino acids (excluding the one you are labeling) at a concentration of ~50 mg/L each.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
-
Expression and Harvest: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours or overnight. Harvest the cells by centrifugation.
-
Protein Purification: Purify the protein using standard chromatographic techniques.
-
NMR Sample Preparation: Prepare the purified, selectively labeled protein in a suitable NMR buffer containing 5-10% D2O.
Quantitative Data Summary
Table 1: Amino Acid Scrambling Tendencies in HEK293 Cells
| Scrambling Level | Amino Acids | Notes |
| Minimal | C, F, H, K, M, N, R, T, W, Y | These amino acids are generally reliable for specific labeling. |
| Interconversion | G, S | Glycine and Serine can be interconverted by cellular enzymes. |
| Significant | A, D, E, I, L, V | These amino acids are highly involved in central metabolic pathways and are prone to scrambling. |
Visualizations
Caption: Workflow for selective 15N labeling in E. coli.
Caption: Decision tree for troubleshooting HSQC signal overlap.
References
- 1. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating L-Isoleucine-15N Enrichment: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, accurate determination of isotopic enrichment is paramount for the validity of experimental results. This guide provides a comparative overview of mass spectrometry-based methods for validating the enrichment of L-Isoleucine-15N, a crucial tracer in metabolic research and quantitative proteomics. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical technique for validating this compound enrichment depends on several factors, including the required precision, sample matrix, available instrumentation, and throughput needs. Below is a summary of performance characteristics for GC-MS and LC-MS/MS based on studies of amino acid quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Alternative Method: GC-C-IRMS |
| Precision (%RSD) | 6.23% - 21.18%[1] | 4% - 18.34%[1][2] | < 0.5‰ (approximately < 0.05%)[3] |
| Accuracy | Good correlation with reference methods | 89% - 95% relative to external group mean | High, used for reference material calibration |
| Sample Preparation | Requires derivatization | Can analyze underivatized samples | Requires derivatization |
| Throughput | High, with automated sample pretreatment available | High | Lower, more specialized |
| Key Advantage | High sensitivity and good resolution for derivatized amino acids. | High specificity and ability to analyze underivatized samples in complex matrices. | Highest precision for isotope ratio measurements. |
| Considerations | Derivatization adds a step and potential for variability. | Separation of isomers like leucine and isoleucine can be challenging without optimized chromatography. | More specialized instrumentation not as commonly available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate validation of this compound enrichment. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound Enrichment
This protocol involves the hydrolysis of proteins (if applicable), derivatization of the resulting free amino acids, and analysis by GC-MS.
1. Protein Hydrolysis (for protein-bound isoleucine):
-
Dry the protein sample (e.g., 1-2 mg) in a borosilicate glass vial.
-
Add 1 mL of 6 M HCl.
-
Flush the vial with nitrogen gas, seal, and heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl under a stream of nitrogen.
-
Re-dissolve the amino acid hydrolysate in a known volume of ultrapure water.
2. Amino Acid Derivatization (using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):
-
Take an aliquot of the amino acid solution (containing approximately 10-50 nmol of isoleucine) and dry it completely.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for amino acid derivative analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at an initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) to monitor the ion fragments corresponding to the unlabeled (m/z) and 15N-labeled (m/z+1) isoleucine derivative. The specific ions to monitor will depend on the derivatization reagent used. For the TBDMS derivative, characteristic fragments would be selected.
-
Enrichment Calculation: The 15N enrichment is calculated from the relative abundances of the labeled and unlabeled isotopic peaks.
Protocol 2: LC-MS/MS Analysis of this compound Enrichment
This protocol describes the analysis of underivatized L-Isoleucine in a biological fluid, such as plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a known concentration of a stable isotope-labeled internal standard (if absolute quantification is desired). For enrichment validation, an external calibration curve with standards of known enrichment may be used.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a column capable of retaining and separating polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mobile Phase: A typical gradient would involve a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for unlabeled L-Isoleucine (m/z 132 -> 86) and this compound (m/z 133 -> 87).
-
Enrichment Calculation: The 15N enrichment is determined by the ratio of the peak areas of the m/z 133 -> 87 and m/z 132 -> 86 transitions.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in validating this compound enrichment.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for validating this compound enrichment. GC-MS, while requiring a derivatization step, offers high sensitivity. LC-MS/MS provides the advantage of analyzing underivatized isoleucine, simplifying sample preparation, but requires careful chromatographic optimization to resolve isomers. For the highest precision in isotope ratio measurements, specialized techniques like GC-C-IRMS are the gold standard. The selection of the most appropriate method will be guided by the specific research question, sample type, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision and accurately validate the enrichment of their stable isotope-labeled L-Isoleucine.
References
- 1. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical considerations for improved reliability and precision during determination of δ15 N values in amino acids using a single combined oxidation-reduction reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing L-Isoleucine-15N and L-Isoleucine-13C for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount for innovation. Stable isotope tracing with labeled amino acids is a cornerstone of this endeavor, and the choice of isotope—primarily ¹³C versus ¹⁵N—can fundamentally shape the experimental questions that can be answered. This guide provides an objective comparison of L-Isoleucine-¹⁵N and L-Isoleucine-¹³C for metabolic flux analysis (MFA), supported by experimental principles and protocols to inform your research.
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[1][2] By introducing isotopically labeled substrates, researchers can trace the journey of atoms through metabolic networks. L-isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in cellular energy and biosynthesis, making its metabolism a key area of investigation.[3] The selection of either a ¹³C- or ¹⁵N-labeled isoleucine tracer depends on the specific metabolic pathway and biological question being addressed.
Core Principles: Carbon vs. Nitrogen Tracing
The fundamental difference between using L-Isoleucine-¹³C and L-Isoleucine-¹⁵N lies in the atom being traced. Metabolic processes primarily involve the transformation and rearrangement of carbon skeletons.[] Consequently, ¹³C-labeled amino acids are considered the "gold standard" for MFA , allowing for precise tracking of carbon atoms through pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[]
Conversely, ¹⁵N-labeling is crucial for elucidating nitrogen metabolism , including amino acid biosynthesis, degradation, and the study of protein turnover. When using L-Isoleucine-¹⁵N, researchers can track the fate of the amino group as it is transferred to other molecules, providing insights into transamination reactions and nitrogen assimilation pathways.
For a more holistic view of metabolism, dual-labeling experiments using both ¹³C and ¹⁵N tracers can be employed to simultaneously quantify carbon and nitrogen fluxes. This approach offers a highly detailed snapshot of cellular metabolism but requires more complex data analysis.
Quantitative and Qualitative Comparison
The choice between L-Isoleucine-¹³C and L-Isoleucine-¹⁵N for your metabolic flux analysis will depend on your specific research goals. Below is a summary of their key characteristics and applications.
| Feature | L-Isoleucine-¹³C | L-Isoleucine-¹⁵N |
| Primary Application | Metabolic Flux Analysis (MFA) of carbon pathways (e.g., TCA cycle) | Nitrogen metabolism, protein turnover, transamination reactions |
| Information Yield | Detailed insights into the fate of the carbon skeleton of isoleucine. | Tracks the amino group and its transfer to other molecules. |
| Natural Abundance | ~1.1% | ~0.37% |
| Mass Shift (per atom) | +1 Da | +1 Da |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Key Advantages | - Direct tracing of carbon backbone through central metabolic pathways. - Larger potential mass shifts with multiple ¹³C labels, improving MS resolution. | - Lower natural abundance provides a cleaner background in MS analysis. - Essential for studying nitrogen flux and amino acid biosynthesis. |
| Limitations | Provides limited information on nitrogen metabolism. | Does not directly trace the carbon skeleton through catabolism. The ¹⁵N label can be diluted in the whole-body nitrogen pool in in vivo studies. |
Experimental Protocols
The following are generalized protocols for stable isotope tracing experiments using L-Isoleucine-¹³C or L-Isoleucine-¹⁵N in mammalian cell culture.
Protocol 1: L-Isoleucine-¹³C Metabolic Flux Analysis
This protocol outlines the steps for tracing the carbon skeleton of isoleucine.
Materials:
-
Mammalian cell line of interest
-
Isoleucine-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Isoleucine-¹³C (e.g., uniformly labeled [U-¹³C₆]Isoleucine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
Procedure:
-
Cell Seeding: Culture cells in standard complete medium to ~80% confluency. Seed cells into multi-well plates at a desired density and allow them to adhere overnight.
-
Media Preparation: Prepare the labeling medium by supplementing isoleucine-free medium with dFBS, other necessary supplements, and the desired concentration of L-Isoleucine-¹³C.
-
Labeling: Remove the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled isoleucine into downstream metabolites. The 0-hour time point serves as a baseline control.
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add the pre-chilled extraction solvent to each well and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of downstream metabolites.
Protocol 2: L-Isoleucine-¹⁵N Metabolic Tracing
This protocol is designed to trace the nitrogen from isoleucine.
Materials:
-
Same as Protocol 1, but with L-Isoleucine-¹⁵N instead of L-Isoleucine-¹³C.
Procedure: The procedure is identical to Protocol 1, with the substitution of L-Isoleucine-¹⁵N for L-Isoleucine-¹³C in the labeling medium. The subsequent MS analysis will focus on tracking the +1 Da mass shift in molecules that have incorporated the ¹⁵N from isoleucine, such as other amino acids (via transamination) and nitrogen-containing metabolic intermediates.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the metabolic fate of labeled isoleucine and the experimental process.
Caption: Fate of ¹³C and ¹⁵N labels from L-Isoleucine.
Caption: General workflow for a stable isotope tracing experiment.
Conclusion
The decision to use L-Isoleucine-¹³C or L-Isoleucine-¹⁵N for metabolic flux analysis is contingent on the research question. For elucidating the flow of the carbon backbone through central metabolic pathways, L-Isoleucine-¹³C is the tracer of choice. When the focus is on nitrogen metabolism, transamination reactions, and amino acid biosynthesis, L-Isoleucine-¹⁵N provides indispensable information. By understanding the distinct advantages and applications of each isotopologue, researchers can design more targeted and informative experiments to unravel the complexities of cellular metabolism.
References
L-Isoleucine-15N vs. Deuterium Labeling: A Comparative Guide for Studying Protein Dynamics
In the intricate world of protein science, understanding the dynamic nature of these macromolecules is paramount to deciphering their function, regulation, and involvement in disease. Isotopic labeling, coupled with powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides an unparalleled window into these molecular motions. This guide offers a detailed comparison of two prevalent labeling strategies: selective L-Isoleucine-15N labeling and comprehensive deuterium (²H) labeling, to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their protein dynamics studies.
Principles of Isotopic Labeling for Protein Dynamics
Isotopic labeling involves the substitution of naturally abundant isotopes (e.g., ¹⁴N, ¹H) with their heavier, stable counterparts (e.g., ¹⁵N, ²H) within a protein. This subtle alteration in mass allows for the detection and analysis of specific atoms or entire molecules, providing invaluable insights into protein structure, folding, and dynamics.
This compound Labeling: This technique involves the specific incorporation of the heavy isotope of nitrogen, ¹⁵N, into isoleucine residues.[1][2] This is achieved by providing ¹⁵N-labeled isoleucine in the growth media of the protein expression system.[3] This method allows for the targeted analysis of isoleucine residues, which are often located in the hydrophobic core of proteins and play a critical role in protein stability and folding.[4] By monitoring the ¹⁵N-labeled isoleucine signals, researchers can probe the local environment and dynamics of these specific sites within the protein.
Deuterium (²H) Labeling: In contrast, deuterium labeling involves the widespread replacement of hydrogen (¹H) atoms with deuterium (²H) throughout the protein.[5] This is typically accomplished by expressing the protein in a growth medium containing deuterium oxide (D₂O) as the solvent. The primary advantage of deuterium labeling, particularly for larger proteins, is the reduction of dipolar interactions, a major source of signal broadening in NMR spectra. This leads to sharper signals, improved resolution, and enhanced sensitivity, making it possible to study the structure and dynamics of high-molecular-weight protein complexes.
Head-to-Head Comparison: this compound vs. Deuterium Labeling
The choice between L-Isoleucine-¹⁵N and deuterium labeling hinges on the specific research question, the size of the protein, and the desired level of detail.
| Feature | This compound Labeling | Deuterium Labeling |
| Scope of Information | Site-specific dynamics at isoleucine residues. | Global and site-specific dynamics of the entire protein. |
| Protein Size Suitability | Suitable for proteins of various sizes, but provides localized information. | Particularly advantageous for proteins >25 kDa to reduce signal broadening. |
| Impact on NMR Spectra | Introduces specific signals for ¹⁵N-labeled isoleucines without significantly altering the overall spectrum. | Dramatically improves spectral resolution and sensitivity for large proteins by reducing ¹H-¹H dipolar relaxation. |
| Information on Hydrophobic Core | Directly probes the dynamics of the hydrophobic core where isoleucine is often enriched. | Provides comprehensive information on the dynamics of the entire protein, including the hydrophobic core. |
| Cost | Generally less expensive as it only requires the labeled amino acid. | More expensive due to the high cost of D₂O and deuterated glucose. |
| Experimental Complexity | Relatively straightforward to implement in standard protein expression systems. | Requires adaptation of cell growth protocols to D₂O-based media, which can affect protein yield. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for L-Isoleucine-¹⁵N and deuterium labeling for protein dynamics studies using NMR.
Detailed Experimental Protocols
This compound Labeling Protocol
This protocol is adapted for expression in E. coli.
-
Prepare Minimal Media: Prepare M9 minimal media. Do not add the standard nitrogen source (¹⁴NH₄Cl) if uniform ¹⁵N labeling is not desired.
-
Pre-culture: Inoculate a single colony of E. coli transformed with the expression plasmid into a rich medium (e.g., LB) and grow overnight.
-
Main Culture: Inoculate the M9 minimal media with the overnight pre-culture.
-
Supplementation: Just before inducing protein expression, add L-Isoleucine-¹⁵N to the culture. The final concentration will need to be optimized but is typically in the range of 50-100 mg/L.
-
Induction: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow the culture for the desired time and temperature.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the protein using standard protocols.
Deuterium Labeling Protocol
This protocol is for high-level deuteration in E. coli.
-
Adaptation to D₂O: Gradually adapt the E. coli expression strain to grow in D₂O-based M9 minimal media. This is a critical step and may involve sequential transfers into media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, 100%).
-
Prepare D₂O-based Media: Prepare M9 minimal media using 99.9% D₂O. Use a deuterated carbon source (e.g., ²H,¹³C-glucose) for maximal deuteration. The nitrogen source can be ¹⁵NH₄Cl for combined ¹⁵N and ²H labeling.
-
Main Culture: Inoculate the D₂O-based M9 media with the adapted cells and grow to the desired optical density.
-
Induction: Induce protein expression with the appropriate inducer.
-
Harvest and Purification: Harvest the cells and purify the protein.
-
Back-Exchange (Optional): For studies involving amide protons, the purified protein is dialyzed against a buffer prepared with H₂O to allow the exchange of deuterons at amide positions back to protons.
Signaling Pathways and Logical Relationships
The choice of labeling strategy directly influences the type of information that can be obtained about protein dynamics, which in turn impacts our understanding of various cellular processes.
Conclusion
Both L-Isoleucine-¹⁵N and deuterium labeling are powerful tools for the study of protein dynamics. Selective ¹⁵N labeling of isoleucine offers a cost-effective and straightforward method to probe the dynamics of the hydrophobic core. In contrast, deuterium labeling is indispensable for high-resolution studies of large proteins and their complexes, providing a global view of molecular motion. Often, a combination of these and other isotopic labeling strategies, such as uniform ¹⁵N labeling on a deuterated background, provides the most comprehensive understanding of protein dynamics. The choice of the appropriate labeling method should be carefully considered based on the specific biological question, the properties of the protein under investigation, and the available resources.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 5. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Isotopic Labeling Techniques for Quantitative Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of proteome dynamics is essential for understanding cellular functions, identifying disease biomarkers, and assessing therapeutic efficacy. Metabolic labeling with stable isotopes, coupled with mass spectrometry (MS), stands as a cornerstone for precise and robust quantitative proteomics.
This guide provides an objective cross-validation of two primary metabolic labeling strategies: full proteome labeling using a general ¹⁵N source and specific amino acid labeling , best exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While L-Isoleucine-¹⁵N is a valuable tool for specific applications like metabolic flux analysis and as an internal standard, this guide will focus on the broader, more common quantitative strategies to provide a comprehensive comparison.[1] We will delve into the performance metrics, experimental protocols, and data analysis considerations for each, supported by experimental data to inform methodological choices.
Performance Comparison: Full ¹⁵N Labeling vs. Specific Amino acid Labeling (SILAC)
The choice between metabolic labeling strategies depends critically on the experimental goals, the organism or cell system being studied, and the available data analysis resources. Full ¹⁵N labeling incorporates the isotope into every nitrogen-containing molecule, providing a comprehensive internal standard, whereas SILAC targets specific amino acids (typically Arginine and Lysine), simplifying data analysis.[2][3]
The following tables summarize key performance metrics compiled from studies comparing these approaches.
Table 1: Quantitative Performance and Reproducibility
| Metric | Full ¹⁵N Labeling | SILAC (Arg/Lys) | Label-Free (Spectral Counting) | Data Source |
| Precision (Median CV %) | ~18% | < 15% | > 30% | [4][5] |
| Number of Quantified Proteins | High | High | Variable, often lower | |
| Accuracy | High; dependent on labeling efficiency | High; less prone to metabolic conversion issues (e.g., Arg-to-Pro) | Moderate; susceptible to run-to-run variation | |
| Labeling Efficiency | Typically 93-99% | > 97% | N/A |
Table 2: Methodological and Analytical Comparison
| Feature | Full ¹⁵N Labeling | SILAC (Arg/Lys) | Key Considerations |
| Principle | Incorporates ¹⁵N from a single source (e.g., ¹⁵NH₄Cl) into all proteins. | Incorporates specific "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lys) during protein synthesis. | ¹⁵N labeling provides a standard for the entire proteome, while SILAC ensures nearly every tryptic peptide is labeled. |
| Mass Shift | Variable; depends on the number of nitrogen atoms in each peptide. | Fixed and predictable for each labeled peptide. | Variable mass shifts in ¹⁵N labeling require more complex data analysis software capable of calculating shifts for every potential peptide sequence. |
| Multiplexing | Typically limited to 2-plex (light vs. heavy). | Can be extended to 3-plex or more with different isotope combinations. | Chemical labeling methods like TMT or iTRAQ offer higher multiplexing (up to 18-plex or more). |
| Applicability | Applicable to any organism that can be grown on a defined medium, including plants and animals. | Primarily used for cell culture; can be challenging for whole organisms or non-dividing cells. | ¹⁵N labeling is versatile but achieving high enrichment in complex organisms can be time-consuming and expensive. |
| Cost | Can be cost-effective for simple organisms, but expensive for whole animal studies. | Labeled amino acids can be expensive, but required quantities are generally lower than for full ¹⁵N labeling. | The cost-benefit analysis depends on the scale of the experiment and the organism. |
Experimental Protocols
To ensure reproducibility and facilitate cross-validation, adherence to standardized protocols is critical. Below are detailed methodologies for metabolic labeling and a subsequent cross-validation workflow.
Protocol 1: Metabolic Labeling for Quantitative Proteomics
This protocol describes the general steps for labeling cells using either a full ¹⁵N source or specific "heavy" amino acids (SILAC).
1. Media Preparation:
- For ¹⁵N Labeling: Prepare the appropriate growth medium (e.g., M9 for E. coli, TAP for Chlamydomonas) but replace the standard nitrogen source (e.g., NH₄Cl or KNO₃) with its ¹⁵N-containing equivalent (e.g., ¹⁵NH₄Cl, K¹⁵NO₃) of high isotopic purity (>99%).
- For SILAC Labeling: Prepare a custom cell culture medium (e.g., DMEM or RPMI-1640) that lacks the natural ("light") forms of L-arginine and L-lysine. Supplement this medium with 10% dialyzed fetal bovine serum (to remove native amino acids) and the desired "heavy" isotopically labeled amino acids (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine). A parallel "light" culture should be grown with the natural amino acids.
2. Cell Culture and Labeling:
- Adapt cells to the labeling medium over several passages if necessary.
- Culture the cells in the prepared "heavy" medium for a sufficient number of cell divisions (at least 5-6 doublings) to ensure near-complete incorporation of the isotope (>97%).
- Monitor labeling efficiency by performing a small-scale protein extraction and MS analysis. For ¹⁵N labeling, efficiency can be calculated using specialized software. For SILAC, the disappearance of the "light" peptide peaks confirms full labeling.
3. Sample Collection and Mixing:
- Apply the experimental treatment (e.g., drug exposure, stress) to one population of cells (e.g., the "light" culture) while the "heavy" culture serves as the control.
- Harvest the cells, wash with PBS, and lyse them using a mass spectrometry-compatible lysis buffer (e.g., urea-based buffer).
- Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay).
- For the most accurate quantification, combine the "light" and "heavy" lysates in a precise 1:1 protein ratio. This step minimizes errors from parallel sample handling.
4. Protein Digestion and Peptide Cleanup:
- Reduce the disulfide bonds in the combined protein mixture with DTT and alkylate the resulting free thiols with iodoacetamide.
- Digest the proteins into peptides using a sequence-grade protease, most commonly trypsin, overnight at 37°C.
- Acidify the peptide mixture with trifluoroacetic acid (TFA) to stop the digestion.
- Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or StageTip. Elute the purified peptides and dry them under vacuum.
5. LC-MS/MS Analysis:
- Resuspend the dried peptides in an appropriate buffer for mass spectrometry (e.g., 0.1% formic acid).
- Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap mass spectrometer).
- The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.
6. Data Analysis:
- Process the raw MS data using software capable of handling the specific labeling strategy (e.g., Protein Prospector for ¹⁵N, MaxQuant for SILAC).
- The software will identify peptides and calculate the abundance ratio for each light/heavy peptide pair by comparing the areas of their respective extracted ion chromatograms.
- Protein ratios are then inferred from the median of all quantified peptide ratios belonging to that protein.
Protocol 2: Cross-Validation of ¹⁵N and SILAC Labeling
This protocol is designed to objectively compare the quantitative results obtained from both labeling methods on the same biological system.
1. Experimental Setup:
- Prepare three parallel cell cultures (A, B, and C) from the same initial population.
- Culture A: Grow in "light" SILAC medium (containing natural Arg/Lys).
- Culture B: Grow in "heavy" SILAC medium (containing ¹³C,¹⁵N-labeled Arg/Lys).
- Culture C: Grow in ¹⁵N-labeling medium (containing a ¹⁵N nitrogen source).
- Ensure all cultures undergo sufficient doublings for complete labeling.
2. Treatment and Sample Preparation:
- Apply a defined biological stimulus to Culture A. Cultures B and C will serve as the internal standards (controls).
- Harvest and lyse all three cultures separately. Quantify the protein concentration for each lysate.
3. Creation of Comparison Mixes:
- Mix 1 (SILAC Comparison): Combine lysates from Culture A (light, treated) and Culture B (heavy, control) in a 1:1 protein ratio.
- Mix 2 (¹⁵N Comparison): Combine lysates from Culture A (light, treated) and Culture C (heavy, control) in a 1:1 protein ratio.
4. Processing and Analysis:
- Process both Mix 1 and Mix 2 in parallel using the protein digestion, peptide cleanup, and LC-MS/MS analysis steps described in Protocol 1.
- Analyze the raw data for Mix 1 using SILAC-compatible software.
- Analyze the raw data for Mix 2 using ¹⁵N-compatible software.
5. Data Cross-Validation:
- Generate a list of quantified proteins and their corresponding fold-change ratios (Treated/Control) from both analyses.
- Create a scatter plot comparing the log₂-transformed protein ratios from the SILAC experiment (Y-axis) against the ¹⁵N experiment (X-axis).
- Calculate the Pearson correlation coefficient (R²) for the dataset to assess the concordance between the two methods. A high correlation indicates that both methods produce comparable quantitative results.
- Compare the number of proteins identified and quantified by each method and the coefficient of variation (CV) for the protein ratios to evaluate precision and proteome coverage.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological relationships. The following workflows and pathways are rendered using Graphviz and adhere to the specified design constraints.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of L-Isoleucine-15N Incorporation by LC-MS/MS
For researchers, scientists, and drug development professionals, the precise quantification of stable isotope-labeled amino acids is fundamental to understanding protein synthesis, metabolic flux, and the efficacy of therapeutic agents. L-Isoleucine-15N, a non-radioactive, stable isotope-labeled essential amino acid, serves as a powerful tracer in these studies. Its incorporation into newly synthesized proteins can be meticulously tracked using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.
This guide provides an objective comparison of common LC-MS/MS methodologies for the quantitative analysis of this compound incorporation. It includes detailed experimental protocols, comparative performance data, and visual workflows to support your experimental design and analytical decisions.
Comparison of LC-MS/MS Methodologies
The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of this compound quantification. The primary distinction lies between methods that require chemical derivatization of amino acids prior to analysis and those that analyze them directly (underivatized).
-
Derivatization-Based Methods: These methods involve chemically modifying the amino acids to improve their chromatographic retention and ionization efficiency. A common agent is propyl chloroformate. While this can enhance sensitivity, it adds extra steps to sample preparation, potentially introducing variability.
-
Direct (Underivatized) Analysis: These methods, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, allow for the analysis of amino acids in their native form.[1][2][3] This simplifies sample preparation and can reduce analytical time.[2][4]
Below is a table summarizing the performance characteristics of two common approaches.
| Parameter | Method A: HILIC-MS/MS (Underivatized) | Method B: RPLC-MS/MS (Derivatized) | Method C: Traditional Amino Acid Analyzer (AAA) |
| Principle | Separation of polar, underivatized amino acids. | Separation of derivatized, less polar amino acids. | Cation-exchange chromatography with post-column ninhydrin derivatization. |
| Sample Prep Time | ~20 minutes (Protein precipitation) | ~60 minutes (Precipitation & Derivatization) | ~30 minutes |
| Analysis Time | < 15 minutes | ~20-30 minutes | > 120 minutes |
| Specificity | High (based on retention time and MRM transitions) | High | Lower (susceptible to co-eluting compounds) |
| Precision (%CV) | < 10% | < 15% | 5-10% |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Throughput | High | Medium | Low |
| Pros | Fast, simple sample prep, high throughput. | High sensitivity for certain amino acids. | Gold standard for many years, well-established. |
| Cons | Potential for matrix effects, requires specialized columns. | Laborious sample prep, potential for derivative instability. | Slow, lacks specificity compared to MS methods. |
Detailed Experimental Protocol: Underivatized Analysis by HILIC-MS/MS
This protocol outlines a typical workflow for quantifying the incorporation of this compound in cell culture experiments, a method commonly known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
1. Metabolic Labeling of Cells:
- Culture two populations of cells in parallel.
- "Light" Population: Grow cells in standard culture medium containing natural ("light") L-Isoleucine.
- "Heavy" Population: Grow cells for at least five cell doublings in a medium where natural L-Isoleucine is replaced with this compound. This ensures complete incorporation into the proteome.
- Apply the experimental treatment (e.g., drug compound, growth factor) to the relevant cell population.
2. Sample Preparation & Protein Extraction:
- After treatment, harvest and count an equal number of cells from both "light" and "heavy" populations.
- Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
- Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Quantify the total protein concentration using a standard method (e.g., BCA assay).
3. Protein Digestion:
- Take a desired amount of protein (e.g., 50 µg) from the combined lysate.
- Perform in-solution or in-gel digestion using trypsin overnight at 37°C to generate peptides.
4. Peptide Cleanup and Preparation for LC-MS/MS:
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants.
- Dry the purified peptides under vacuum.
- Reconstitute the peptides in an appropriate solvent (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of ~1 µg/µL.
5. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: HILIC column (e.g., Intrada Amino Acid column).
- Mobile Phase A: 100 mM Ammonium Formate in water.
- Mobile Phase B: 0.3% Formic acid in 95:5 Acetonitrile:Water.
- Gradient: A suitable gradient to separate isoleucine from other amino acids and matrix components (e.g., 0-10 min, 15-50% A).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- SRM Transitions:
- L-Isoleucine (Light): Precursor ion (m/z) 132.1 → Product ion (m/z) 86.1.
- This compound (Heavy): Precursor ion (m/z) 133.1 → Product ion (m/z) 87.1.
- Optimize collision energy and other source parameters for maximum signal intensity.
6. Data Analysis:
- Integrate the peak areas for both the "light" (unlabeled) and "heavy" (15N-labeled) isoleucine-containing peptides.
- The ratio of the heavy to light peak areas reflects the relative rate of protein synthesis under the experimental conditions. For example, a ratio > 1 indicates an increase in protein synthesis in the "heavy" labeled cells.
Visualizing the Workflow and Biological Context
Diagrams are essential for conceptualizing complex experimental workflows and biological pathways. The following are generated using Graphviz (DOT language) to illustrate the key processes.
Caption: Experimental workflow for this compound quantification.
L-Isoleucine, like other branched-chain amino acids, is a key regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth and protein synthesis. Measuring this compound incorporation provides a direct readout of this pathway's activity.
Caption: Simplified mTOR signaling pathway regulated by Isoleucine.
References
A Comparative Analysis of Microbial and Synthetic L-Isoleucine-15N Purity for Research Applications
For researchers, scientists, and professionals in drug development, the purity of isotopically labeled compounds is paramount. L-Isoleucine-15N, a crucial tracer in metabolic research and proteomics, is primarily produced through two methods: microbial fermentation and chemical synthesis. This guide provides an objective comparison of the purity profiles of this compound from these two sources, supported by a summary of typical impurity levels and detailed experimental protocols for their assessment.
The choice between microbially and synthetically produced this compound often depends on the specific requirements of the application. While both methods can yield high-quality products, they are characterized by different impurity profiles. Microbial synthesis is lauded for its inherent stereoselectivity, whereas chemical synthesis offers a high degree of control over chemical and isotopic purity.
Quantitative Purity Comparison
The following table summarizes the typical purity specifications for this compound produced by microbial fermentation and chemical synthesis, based on data from scientific literature and commercial suppliers.
| Purity Parameter | Microbial this compound | Synthetic this compound |
| Isotopic Purity (¹⁵N) | Typically ≥96 atom %[1][2] | Commonly ≥98 atom %[3][4] |
| Chemical Purity | Generally high, but may contain other amino acids | Typically ≥98%[3] |
| Stereoisomeric Purity | High enantiomeric excess (e.g., >99% L-isomer) due to enzymatic stereospecificity. Low levels of diastereomers (allo-isoleucine). | May contain higher levels of stereoisomers (D-Isoleucine, L-allo-Isoleucine, D-allo-Isoleucine) as byproducts of the synthesis process. |
| Common Impurities | - Other amino acids (e.g., leucine, valine, norvaline)- Residual fermentation media components (salts, sugars) | - Stereoisomers- Reaction by-products- Residual solvents |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity requires a combination of analytical techniques to assess its isotopic, chemical, and stereoisomeric integrity.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Objective: To quantify the enrichment of the ¹⁵N isotope in the L-Isoleucine molecule.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The this compound sample is derivatized to increase its volatility for GC analysis. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.
-
Gas Chromatography (GC): The derivatized sample is injected into a GC system, where it is vaporized and separated from other volatile compounds based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As the derivatized L-Isoleucine elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment. The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed.
-
Data Analysis: The isotopic enrichment is calculated by comparing the relative abundance of the ion containing ¹⁵N (M+1) to the ion containing ¹⁴N (M).
Determination of Chemical and Stereoisomeric Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify L-Isoleucine from its stereoisomers (D-Isoleucine, L-allo-Isoleucine, D-allo-Isoleucine) and other chemical impurities.
Methodology: Chiral HPLC with UV Detection
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically the mobile phase used for the HPLC analysis.
-
HPLC System: A High-Performance Liquid Chromatography system equipped with a chiral column is used. The chiral stationary phase of the column allows for the separation of the different stereoisomers of isoleucine.
-
Separation: The sample is injected into the HPLC system. The mobile phase carries the sample through the column, and the different isomers interact differently with the chiral stationary phase, leading to their separation. They will, therefore, elute from the column at different times (retention times).
-
Detection: A UV detector is used to monitor the eluent from the column. As each compound passes through the detector, it absorbs light at a specific wavelength, generating a peak in the chromatogram.
-
Quantification: The area under each peak is proportional to the concentration of the corresponding compound. The chemical and stereoisomeric purity is determined by comparing the peak area of L-Isoleucine to the total area of all peaks.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved in purity assessment and the application of this compound, the following diagrams are provided.
References
- 1. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. L-Isoleucine (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. This compound 98 atom % 15N, 98% (CP) | 59935-30-7 [sigmaaldrich.com]
A Researcher's Guide: L-Isoleucine-15N Versus Other 15N-Labeled Amino Acids for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 15N-Labeled Amino Acids for Mass Spectrometry-Based Proteomics.
In the realm of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone methodology for accurate relative quantification of proteins. The principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" counterpart grown in the presence of the natural amino acid.[1][2] While 15N-labeled Arginine and Lysine are the most commonly used amino acids for SILAC, the selection of the appropriate labeled amino acid is critical and can significantly impact the outcome and interpretation of an experiment. This guide provides a detailed comparison of L-Isoleucine-15N with other 15N-labeled amino acids, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison: this compound vs. Other 15N-Labeled Amino Acids
The ideal 15N-labeled amino acid for SILAC should exhibit high incorporation efficiency, have minimal impact on cell physiology, and be metabolically stable to prevent isotopic scrambling. The following table summarizes the performance of this compound in comparison to other commonly used or alternative 15N-labeled amino acids based on these key parameters.
| 15N-Labeled Amino Acid | Metabolic Scrambling in HEK293 Cells | Utility with Trypsin Digestion | Key Considerations |
| L-Isoleucine (Ile) | Significant Scrambling[3] | Suboptimal | Isobaric with Leucine, complicating mass spectrometry analysis.[4] Metabolic instability leads to the transfer of the 15N label to other amino acids.[3] |
| L-Leucine (Leu) | Significant Scrambling | Suboptimal | Isobaric with Isoleucine. Also exhibits significant metabolic scrambling. |
| L-Valine (Val) | Significant Scrambling | Suboptimal | Prone to metabolic conversion and scrambling of the 15N label. |
| L-Arginine (Arg) | Minimal Scrambling | Optimal | Standard choice for SILAC. Trypsin cleaves at the C-terminus of Arginine, ensuring most tryptic peptides contain a single labeled amino acid. |
| L-Lysine (Lys) | Minimal Scrambling | Optimal | Standard choice for SILAC, often used in combination with labeled Arginine. Trypsin cleaves at the C-terminus of Lysine. |
| L-Proline (Pro) | - | Suboptimal | Can be added to SILAC media to prevent the metabolic conversion of heavy Arginine to heavy Proline. |
| L-Methionine (Met) | Minimal Scrambling | Suboptimal | Can be used for SILAC; however, it is less frequent in proteins compared to Arginine and Lysine. |
Experimental Data on Metabolic Scrambling
Metabolic scrambling, the cellular process where the isotopic label from one amino acid is transferred to another, is a critical factor to consider as it can lead to inaccurate protein quantification. A study investigating the metabolic fate of 18 different 15N-labeled amino acids in Human Embryonic Kidney (HEK) 293 cells provides crucial insights into their stability.
The study revealed that L-Isoleucine, along with L-Alanine, L-Aspartate, L-Glutamate, L-Leucine, and L-Valine, undergoes significant metabolic scrambling . In contrast, the alpha-[15N]- atoms from 10 other amino acids, including the SILAC-standard L-Arginine and L-Lysine, showed minimal scrambling. This finding underscores a major drawback of using this compound for quantitative proteomics, as the 15N label is not exclusively confined to Isoleucine residues within the proteome.
Experimental Protocols
Standard SILAC Protocol using 15N-Arginine and 15N-Lysine
This protocol provides a general workflow for a typical SILAC experiment.
1. Media Preparation:
-
Prepare SILAC-specific cell culture medium (e.g., DMEM or RPMI 1640) that lacks L-Arginine and L-Lysine.
-
For the "light" medium, supplement with standard ("light") L-Arginine and L-Lysine at their normal concentrations.
-
For the "heavy" medium, supplement with the 15N-labeled L-Arginine (e.g., 13C6, 15N4-L-Arginine) and 15N-labeled L-Lysine (e.g., 13C6, 15N2-L-Lysine).
2. Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.
-
Verify the incorporation efficiency by mass spectrometry analysis of a small protein sample.
3. Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).
4. Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
5. Protein Extraction, Digestion, and Mass Spectrometry:
-
Lyse the mixed cell pellet and extract the proteins.
-
Digest the protein mixture into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
6. Data Analysis:
-
Identify and quantify the "light" and "heavy" peptide pairs using specialized software (e.g., MaxQuant). The ratio of the intensities of the heavy to light peptides reflects the relative abundance of the protein in the two conditions.
Protocol for Assessing Metabolic Scrambling of 15N-Labeled Amino Acids
This protocol is adapted from a study on selective amino acid 15N-labeling in HEK293 cells.
1. Cell Culture and Transfection:
-
Grow HEK293F cells in a custom culture medium lacking all amino acids.
-
Supplement the medium with the specific 15N-labeled amino acid to be tested (e.g., this compound) at a concentration of 100 mg/L.
-
Add all other unlabeled amino acids at a concentration of 100 mg/L (except for glutamine, which is added at 1 g/L).
-
Transiently transfect the cells with an expression plasmid for a reporter protein.
2. Protein Expression and Purification:
-
Culture the cells for a sufficient period to allow for protein expression.
-
Purify the secreted reporter protein from the culture medium.
3. Mass Spectrometry Analysis:
-
Digest the purified protein with trypsin.
-
Analyze the resulting peptides by MALDI-FTICR-MS or a similar high-resolution mass spectrometer.
4. Data Analysis:
-
Analyze the mass spectra of the peptides to identify any mass shifts that do not correspond to the incorporation of the intended 15N-labeled amino acid. The presence of unexpected mass shifts in peptides that do not contain the target amino acid is indicative of metabolic scrambling.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), depict the standard SILAC workflow and the metabolic pathways leading to amino acid scrambling.
References
Evaluating the Cost-Effectiveness of L-Isoleucine-15N Labeling: A Comparative Guide
In the landscape of quantitative proteomics and metabolomics, stable isotope labeling is an indispensable tool. Among the various labeled amino acids, L-Isoleucine-15N presents a specific set of advantages and challenges. This guide provides an objective comparison of this compound labeling with other common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Performance Comparison of Isotope Labeling Strategies
The choice of a stable isotope labeling strategy depends on various factors, including the biological system, the experimental goals, and budgetary constraints. This compound labeling, while useful for specific applications, is not without its limitations, most notably metabolic scrambling. The following table summarizes the key performance metrics of this compound labeling compared to other widely used methods.
| Labeling Strategy | Primary Application(s) | Advantages | Disadvantages | Relative Cost | Isotopic Incorporation Efficiency |
| This compound Labeling | NMR-based structural biology, specific protein/peptide quantification | Can provide specific structural information; potentially lower cost than uniform labeling. | Significant metabolic scrambling to other amino acids (e.g., Valine, Leucine, Alanine) in some cell lines (e.g., HEK293)[1]. | Moderate to High | Can be low to moderate (e.g., 30 ±14% for VIL labeling) due to scrambling and reliance on endogenous amino acid pools[1]. |
| SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) using 13C/15N-Arginine & Lysine | Quantitative proteomics | High accuracy and reproducibility; labeling occurs in vivo, minimizing experimental variation[2]. | Arginine can be converted to proline, complicating analysis; not suitable for organisms that cannot be cultured[3]. | High | Typically high, with complete incorporation achieved after several cell doublings[2]. |
| Uniform 15N Labeling | Quantitative proteomics, NMR-based structural biology | Provides labeling for all nitrogen-containing amino acids; can be cost-effective for microorganisms. | Can be expensive for mammalian cell culture; suboptimal enrichment (<98%) can hamper identification and quantification. | Low to High (organism-dependent) | Generally high, often exceeding 98% in microorganisms. |
| Selective Methyl Labeling (Isoleucine, Leucine, Valine) | NMR studies of large proteins and protein complexes | Reduces spectral complexity and allows for the study of high molecular weight systems. | Requires specific precursors and can be expensive. | High | High incorporation of methyl groups. |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reproducible and accurate results. Below are protocols for key experiments involving this compound labeling and a common alternative, SILAC.
Protocol 1: Selective this compound Labeling in HEK293 Cells for NMR Analysis
This protocol is adapted from studies investigating metabolic scrambling of amino acids in mammalian cells.
Objective: To express a protein with selective 15N labeling on isoleucine residues for NMR analysis, while minimizing metabolic scrambling.
Materials:
-
HEK293F cells
-
Expression plasmid containing the gene of interest
-
Culture medium (e.g., FreeStyle™ 293 Expression Medium)
-
This compound
-
Unlabeled amino acid supplements
-
Transfection reagent
-
Standard cell culture and protein purification equipment
Methodology:
-
Cell Culture Preparation: Culture HEK293F cells in suspension to the desired density for transfection.
-
Preparation of Labeling Medium: Prepare the culture medium by supplementing it with all necessary amino acids except for isoleucine. Add this compound at a reduced concentration of 25 mg/L to minimize scrambling. Other unlabeled amino acids should be added at a standard concentration (e.g., 100 mg/L), except for glutamine (1 g/L).
-
Transfection: Transiently transfect the HEK293F cells with the expression plasmid using a suitable transfection reagent.
-
Protein Expression and Labeling: Grow the transfected cells in the prepared labeling medium.
-
Harvesting and Protein Purification: Harvest the cells and purify the protein of interest using standard chromatography techniques.
-
Analysis: Analyze the purified protein using NMR spectroscopy to assess the incorporation of 15N-Isoleucine and the extent of metabolic scrambling. Mass spectrometry can also be used to determine the isotopic enrichment levels.
Protocol 2: SILAC Labeling using 13C6, 15N2-Lysine and 13C6, 15N4-Arginine
This protocol provides a general workflow for quantitative proteomics using SILAC.
Objective: To quantitatively compare protein abundance between two cell populations using SILAC.
Materials:
-
Two populations of cultured cells
-
SILAC-specific DMEM or RPMI-1640 medium lacking L-lysine and L-arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" 13C6, 15N2-L-lysine and 13C6, 15N4-L-arginine
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture and proteomics sample preparation reagents
Methodology:
-
Cell Adaptation: Culture the two cell populations for at least five passages in their respective SILAC media ("light" and "heavy") to ensure complete incorporation of the labeled amino acids. The "light" medium is supplemented with normal lysine and arginine, while the "heavy" medium is supplemented with the heavy isotopic versions.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations.
-
Cell Harvesting and Lysis: Harvest both cell populations, mix them in a 1:1 ratio based on cell number or protein concentration, and lyse the cells.
-
Protein Digestion: Digest the protein mixture into peptides using an appropriate protease, typically trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following sections provide DOT language scripts for generating such diagrams using Graphviz.
This compound Labeling and Metabolic Scrambling
This diagram illustrates the intended labeling of L-Isoleucine and its subsequent metabolic scrambling into other amino acids.
Caption: Metabolic fate of this compound.
General Workflow for a SILAC Experiment
This diagram outlines the key steps in a typical quantitative proteomics experiment using SILAC.
Caption: SILAC experimental workflow.
Conclusion
The cost-effectiveness of this compound labeling is highly dependent on the specific research question and the biological system under investigation. While it can be a valuable tool for specific NMR-based structural studies, its propensity for metabolic scrambling in certain cell lines necessitates careful experimental design, such as the titration of the labeled amino acid, which can in turn reduce costs.
For general quantitative proteomics, SILAC using labeled arginine and lysine remains a more robust and widely adopted method, despite its higher initial cost, due to its high accuracy and the wealth of established protocols and data analysis pipelines. Uniform 15N labeling offers a cost-effective alternative, particularly in microorganisms, but can be prohibitively expensive in mammalian systems.
Ultimately, researchers must weigh the trade-offs between the specificity of the label, the potential for metabolic conversion, the requirements of the analytical platform, and the overall budget. For targeted investigations where the metabolism of isoleucine is of interest or for specific NMR applications, this compound can be a powerful tool. However, for global quantitative proteomic studies, alternative methods like SILAC or uniform 15N labeling often provide a more reliable and cost-effective solution.
References
- 1. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
